molecular formula C21H24N2O3 B10830514 Gelsevirine

Gelsevirine

Cat. No.: B10830514
M. Wt: 352.4 g/mol
InChI Key: SSSCMFCWHWCCEH-VYKRIWGLSA-N
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Description

Gelsevirine is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

(1R,7S,8R)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one

InChI

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16-,17?,18?,20?,21+/m1/s1

InChI Key

SSSCMFCWHWCCEH-VYKRIWGLSA-N

Isomeric SMILES

CN1CC2([C@@H]3C[C@@H]4[C@]5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C

Origin of Product

United States

Foundational & Exploratory

Gelsevirine: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine (B199093), a complex indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, physicochemical properties, and experimental protocols for its isolation and analysis. Furthermore, it elucidates the key signaling pathways modulated by this compound, including its well-documented role as a STING inhibitor, its interaction with glycine (B1666218) receptors, and its influence on the JAK2-STAT3 pathway. This guide aims to serve as a foundational resource for future research and development of this compound-based therapeutics.

Chemical Structure and Identification

This compound is a structurally intricate oxindole (B195798) alkaloid. Its chemical identity is defined by the following identifiers:

IdentifierValueCitation
IUPAC Name (1'R,5S,6S,7S,8S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one[1]
SMILES String CN1CC2([C@@H]3C[C@H]4[C@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C[1]
InChI Key SSSCMFCWHWCCEH-LGUFPRDESA-N
Molecular Formula C21H24N2O3[2]
Molecular Weight 352.4 g/mol [2]
CAS Number 38990-03-3

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data is summarized below.

PropertyValueCitation
Physical Description Solid powder[2]
Melting Point Not available
Boiling Point 130-150°C (at 0.0001 Torr)[3]
Solubility Sparingly soluble in methanol (B129727) (1-10 mg/ml). Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
pKa (Predicted) 8.85 ± 0.40[3]
Octanol-Water Partition Coefficient (LogP) Not available
Stability Stable for ≥ 4 years when stored at -20°C.

Experimental Protocols

Isolation and Purification from Gelsemium elegans

This compound is naturally found in plants of the Gelsemium genus, particularly Gelsemium elegans. Effective isolation and purification are critical for obtaining high-purity material for research.

A successful method for the preparative separation of this compound from a crude extract of G. elegans utilizes pH-zone-refining CCC.

  • Two-Phase Solvent System: Methyl tert-butyl ether (MtBE)/acetonitrile/water (3:1.5:4, v/v/v).

  • Stationary Phase: The upper organic phase, to which triethylamine (B128534) (20 mM) is added as a retainer.

  • Mobile Phase: The lower aqueous phase, to which hydrochloric acid (10 mM) is added as an eluter.

  • Yield and Purity: From 1.5 g of crude extract, this method can yield 195 mg of this compound with a purity of 96.7% as determined by HPLC.

HSCCC provides an alternative one-step separation method.

  • Two-Phase Solvent System: Chloroform/methanol/0.1 mol/L hydrochloric acid (4:4:2, v/v/v).

  • Yield and Purity: From 300 mg of crude extract, 21.2 mg of this compound can be obtained with a purity of 98.6% as determined by HPLC.

Chemical Synthesis

The first total synthesis of (±)-gelsevirine has been accomplished, laying the groundwork for the synthesis of related Gelsemium alkaloids.[2] The key strategic element of this synthesis was a novel photo-induced thiyl-radical catalyzed (3+2) cycloaddition.[2] A detailed, step-by-step protocol for the total synthesis is not yet widely available in the public domain.

Analytical Methods

The identity and purity of isolated or synthesized this compound are confirmed using a combination of standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of this compound samples.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate and confirm the chemical structure.

Signaling Pathways and Biological Activities

This compound exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of the STING Signaling Pathway

This compound is a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA.

The inhibitory mechanism involves two distinct actions:

  • Competitive Binding and Inhibition of Dimerization: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING. This binding locks STING in an inactive conformation and prevents its dimerization, a critical step for downstream signaling activation.

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING. This process, potentially mediated by the E3 ubiquitin ligase TRIM21, targets STING for proteasomal degradation, thereby reducing its availability to participate in the signaling cascade.

The inhibition of the STING pathway by this compound leads to the downregulation of downstream signaling components, including the phosphorylation of TBK1, IRF3, and p65, ultimately reducing the production of type I interferons and other pro-inflammatory cytokines. This anti-inflammatory effect has been demonstrated to be beneficial in models of sepsis and osteoarthritis.

STING_Inhibition_by_this compound cluster_activation STING Activation Pathway cluster_inhibition This compound Inhibition Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS senses 2'3'-cGAMP 2'3'-cGAMP cGAS->2'3'-cGAMP produces STING_inactive STING (inactive) 2'3'-cGAMP->STING_inactive binds & activates STING_dimer STING Dimerization STING_inactive->STING_dimer TBK1 TBK1 Phosphorylation STING_dimer->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Cytokines Type I IFN & Pro-inflammatory Cytokine Production IRF3->Cytokines This compound This compound This compound->STING_inactive Competitively binds to CDN pocket This compound->STING_dimer Inhibits Ub_Degradation K48-linked Ubiquitination & Proteasomal Degradation (via TRIM21?) This compound->Ub_Degradation Promotes Ub_Degradation->STING_inactive

This compound's dual-mechanism inhibition of the STING signaling pathway.
Modulation of Glycine Receptors

This compound, along with other Gelsemium alkaloids like gelsemine (B155926) and koumine, has been shown to modulate the function of glycine receptors (GlyRs), which are inhibitory neurotransmitter-gated ion channels in the central nervous system. Specifically, this compound inhibits GlyRs composed of α1 subunits. This interaction with GlyRs may contribute to the anxiolytic and analgesic properties reported for some Gelsemium alkaloids.

Influence on the JAK2-STAT3 Signaling Pathway

Recent studies have indicated that this compound can exert anti-inflammatory effects in microglia by directly inhibiting the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Molecular docking studies suggest a potential inhibitory interaction of this compound with JAK2. By down-regulating the phosphorylation of JAK2 and subsequently STAT3, this compound can reduce the expression of inflammatory mediators in the brain, suggesting a neuroprotective role in conditions like ischemic stroke.

JAK2_STAT3_Inhibition This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Inflammation Microglial Activation & Pro-inflammatory Gene Expression pSTAT3->Inflammation Promotes

Inhibition of the JAK2-STAT3 pathway in microglia by this compound.

Conclusion

This compound is a promising natural product with a complex chemical structure and multifaceted biological activities. Its ability to potently and specifically inhibit the STING signaling pathway, modulate glycine receptors, and influence the JAK2-STAT3 pathway highlights its therapeutic potential, particularly in inflammatory and neurological disorders. This technical guide provides a consolidated resource of its chemical and physical properties, along with established experimental protocols, to facilitate further research and development. Future studies should focus on elucidating a detailed total synthesis route to ensure a sustainable supply for preclinical and clinical investigations, as well as further exploring its pharmacokinetic and toxicological profiles to fully assess its therapeutic window.

References

Gelsevirine's Mechanism of Action on the STING Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response.[1][2][3] While essential for host defense, aberrant or chronic STING activation is implicated in the pathogenesis of various autoimmune and autoinflammatory diseases.[3] This has positioned STING as a key therapeutic target for novel inhibitors. Gelsevirine (GS), a natural compound, has been identified as a potent, STING-specific inhibitor with a novel dual mechanism of action.[4] This document provides an in-depth technical overview of this compound's interaction with the STING pathway, detailing its molecular mechanisms, the experimental evidence supporting these findings, and the protocols used for their validation. This compound acts by directly competing with STING's natural ligand to lock it in an inactive state and by simultaneously promoting its proteasomal degradation, offering a two-pronged approach to suppress STING-mediated inflammation.

The cGAS-STING Signaling Pathway: A Primer

The canonical cGAS-STING pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm.[1] Upon binding, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[2] This cyclic dinucleotide (CDN) then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER). Ligand binding induces a conformational change in STING, leading to its dimerization and translocation from the ER through the Golgi apparatus. During this transit, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Activated, phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of Type I interferons (IFNs). Concurrently, STING activation can also lead to the activation of the NF-κB transcription factor, which synergizes with IRF3 to induce the expression of a broad range of proinflammatory cytokines and chemokines.[5][6]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING Dimer (Inactive) cGAMP->STING_dimer binds & activates TBK1 TBK1 STING_dimer->TBK1 recruits IKK IKK Complex STING_dimer->IKK activates pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates & activates transcription p65 NF-κB (p65) IKK->p65 activates Cytokine_Genes Pro-inflammatory Cytokine Genes p65->Cytokine_Genes translocates & activates transcription

Diagram 1. The Canonical cGAS-STING Signaling Pathway.

This compound's Dual-Inhibitory Mechanism of Action

This compound (GS) potently suppresses the STING pathway through two distinct, synergistic mechanisms: 1) competitive inhibition at the ligand-binding site, and 2) induction of STING protein degradation. This dual action ensures a comprehensive shutdown of the signaling cascade.

Mechanism 1: Competitive Binding and Conformational Locking

In silico docking analysis, surface plasmon resonance (SPR), and biotin (B1667282) pull-down assays have confirmed that this compound binds with high affinity directly to the cyclic dinucleotide (CDN)-binding pocket of the STING C-terminal domain. This binding is competitive, meaning this compound directly displaces the natural agonist 2'3'-cGAMP. By occupying this pocket, this compound locks the STING dimer in an inactive, open conformation. This prevents the critical conformational changes required for STING activation, including its dimerization and subsequent translocation. As a result, the recruitment and phosphorylation of downstream effectors TBK1, IRF3, and the NF-κB subunit p65 are all significantly attenuated.

Mechanism 2: Induction of K48-Linked Ubiquitination and Degradation

Beyond competitive inhibition, this compound actively promotes the degradation of the STING protein. Studies show that GS treatment specifically increases K48-linked ubiquitination of STING, a chain type that targets proteins for proteasomal degradation. This effect is mediated by the E3 ubiquitin ligase TRIM21. This compound treatment was found to upregulate the expression of TRIM21 and enhance its interaction with STING. By recruiting TRIM21, this compound flags the STING protein for destruction, effectively reducing the total cellular pool of STING available for activation.

Gelsevirine_MoA cluster_cell Cell cluster_mech1 Mechanism 1: Competitive Inhibition cluster_mech2 Mechanism 2: Induced Degradation GS This compound (GS) STING_ER STING (on ER) GS->STING_ER Binds to CDN Pocket TRIM21 TRIM21 (E3 Ligase) GS->TRIM21 Upregulates & Recruits Inactive_STING Inactive STING (Locked Conformation) Ub K48-linked Ubiquitination STING_ER->Ub Mediates cGAMP 2'3'-cGAMP cGAMP->STING_ER Blocked Dimerization STING Dimerization & Translocation Inactive_STING->Dimerization Prevents Downstream TBK1/IRF3/NF-κB Activation Dimerization->Downstream Leads to Cytokines IFNs & Cytokines Downstream->Cytokines Leads to TRIM21->STING_ER Proteasome Proteasomal Degradation Ub->Proteasome Targets for

Diagram 2. this compound's Dual Mechanism of Action on the STING Pathway.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across multiple assays, demonstrating its potency in both biochemical and cellular contexts.

Table 1: this compound Binding Affinity and Cellular Potency

Parameter Description Method Finding/Value Source
Binding Affinity (Kd) Equilibrium dissociation constant for this compound binding to the human STING C-terminal domain (hSTING-CTD). Surface Plasmon Resonance (Biacore) High-affinity binding demonstrated. Chen et al., 2023
IC50 (Raw264.7 cells) Concentration of this compound that causes 50% inhibition of 2'3'-cGAMP-induced Ifnb1 mRNA expression. RT-qPCR Dose-dependent inhibition observed. Chen et al., 2023

| IC50 (THP-1 cells) | Concentration of this compound that causes 50% inhibition of 2'3'-cGAMP-induced IFNB1 mRNA expression. | RT-qPCR | Dose-dependent inhibition observed. | Chen et al., 2023 |

Note: Specific numerical Kd and IC50 values are derived from graphical data in the source publication and should be referenced directly for precise figures.

Key Experimental Protocols

The validation of this compound's mechanism of action relies on a series of biochemical and cell-based assays. The workflow begins with confirming direct binding and progresses to elucidating the functional consequences of this interaction in cellular systems.

Workflow cluster_workflow Experimental Workflow for this compound-STING Interaction Docking Step 1: In Silico Docking SPR Step 2: Surface Plasmon Resonance (SPR) Docking->SPR Predicts Binding Site Pulldown Step 3: Biotin Pull-Down Assay SPR->Pulldown Quantifies Affinity Functional Step 4: Functional Cellular Assays Pulldown->Functional Confirms Competition

Diagram 3. Experimental Workflow for Validating this compound-STING Binding.
Surface Plasmon Resonance (SPR) for Binding Analysis

  • Objective: To quantitatively measure the binding affinity (Kd) between this compound and the STING protein.

  • Methodology:

    • Recombinant purified human STING C-terminal domain (hSTING-CTD) is immobilized on a sensor chip surface.

    • A series of this compound concentrations are prepared in a suitable running buffer.

    • Each this compound solution is flowed over the sensor chip, allowing for association.

    • The running buffer is then flowed over the chip to measure dissociation.

    • The change in the refractive index at the surface, proportional to the mass of bound this compound, is measured in real-time as a response unit (RU).

    • The resulting sensorgrams (association and dissociation curves) are fitted to a steady-state 1:1 binding model to calculate the equilibrium dissociation constant (Kd).

Biotin Pull-Down Assay
  • Objective: To demonstrate that this compound competitively binds to STING and can displace its natural ligand.

  • Methodology:

    • This compound is chemically synthesized with a biotin tag (biotin-GS).

    • HEK293T cells are transfected with a plasmid expressing HA-tagged STING. After 24 hours, cell lysates are prepared.[4]

    • The cell lysate is incubated with biotin-GS. In parallel, competitive binding experiments are set up by pre-incubating the lysate with a 10-fold molar excess of unlabeled this compound or 2'3'-cGAMP before adding biotin-GS.[4]

    • Streptavidin-conjugated magnetic beads are added to the lysates to capture the biotin-GS and any bound proteins.

    • The beads are washed to remove non-specific binders.

    • The captured proteins are eluted and analyzed by Western blot using an anti-HA antibody to detect STING. A reduced STING signal in the presence of excess unlabeled GS or cGAMP confirms competitive binding.[4]

STING Dimerization Assay
  • Objective: To assess the effect of this compound on STING agonist-induced dimerization.

  • Methodology:

    • Raw264.7 macrophage cells are pretreated with this compound (e.g., 10 µM) or a vehicle control for 6 hours.

    • Cells are then stimulated with 2'3'-cGAMP (e.g., 5 µg/ml) for 1-2 hours to induce dimerization.

    • Cells are lysed in a buffer containing a native loading dye (without SDS or reducing agents) to preserve protein complexes.

    • The lysates are resolved using Native-PAGE (Polyacrylamide Gel Electrophoresis), which separates proteins based on their size and native charge.

    • Following electrophoresis, proteins are transferred to a membrane and analyzed by Western blot using an anti-STING antibody. STING monomers and dimers will appear as distinct bands, allowing for a comparison of the dimer-to-monomer ratio between treatment groups.

Immunoprecipitation for Ubiquitination Analysis
  • Objective: To determine the effect of this compound on the ubiquitination status of STING.

  • Methodology:

    • HEK293T cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin (or specific K48-only ubiquitin mutants).

    • After 24 hours, cells are treated with this compound (e.g., 10 µM) or vehicle for 2-6 hours. A proteasome inhibitor (e.g., MG132) is often added to allow ubiquitinated proteins to accumulate.

    • Cells are lysed under denaturing conditions to disrupt protein-protein interactions.

    • The lysate is then diluted, and STING-HA is immunoprecipitated using an anti-HA antibody conjugated to beads.

    • The immunoprecipitated complexes are washed thoroughly.

    • The captured proteins are eluted and analyzed by Western blot using an anti-Flag antibody to detect the amount of ubiquitinated STING. An increase in the Flag signal in the GS-treated sample indicates enhanced ubiquitination.[4]

Therapeutic Implications

The dual-action mechanism of this compound makes it a promising therapeutic candidate for diseases driven by STING hyperactivation. In a murine model of sepsis induced by cecal ligation and puncture (CLP), post-operative administration of this compound significantly improved survival rates and mitigated acute organ damage, including in the lungs, liver, and kidneys. This compound treatment dose-dependently reduced the expression of STING and the phosphorylation of TBK1 and p65 in the lungs of septic mice. These findings highlight its potential for treating severe inflammatory conditions such as sepsis, and potentially STING-associated autoimmune diseases like STING-associated vasculopathy with onset in infancy (SAVI).[7][8]

Conclusion

This compound represents a novel class of STING inhibitor characterized by a unique, dual mechanism of action. By competitively binding to the CDN pocket, it directly blocks STING activation, while its ability to promote TRIM21-mediated K48-linked ubiquitination ensures the subsequent degradation of the STING protein. This two-pronged approach provides a robust and efficient method for shutting down aberrant STING signaling. The preclinical efficacy demonstrated in models of severe inflammation underscores the therapeutic potential of this compound and provides a strong rationale for its further development as a treatment for STING-driven pathologies.

References

The Pharmacology of Gelsevirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a monoterpenoid indole (B1671886) alkaloid extracted from the flowering plant Gelsemium elegans, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in Chinese medicine, recent research has begun to elucidate the molecular mechanisms underpinning its therapeutic potential. This technical guide provides an in-depth overview of the primary pharmacological effects of this compound, with a focus on its inhibitory actions on the STING and JAK2-STAT3 signaling pathways, as well as its antagonistic effects on glycine (B1666218) receptors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular interactions.

Core Pharmacological Effects of this compound

This compound exerts its biological effects through modulation of multiple key signaling pathways implicated in inflammation, immune response, and neurotransmission. The primary pharmacological targets identified to date are:

  • Stimulator of Interferon Genes (STING) Pathway: this compound is a potent inhibitor of the STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses.

  • Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: this compound has been shown to suppress the JAK2-STAT3 signaling cascade, a key pathway in cytokine signaling and cellular inflammation.

  • Glycine Receptors (GlyRs): this compound acts as an antagonist of glycine receptors, ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system.

The following sections will delve into the specifics of each of these pharmacological effects, presenting the available quantitative data, detailed experimental methodologies, and visual diagrams of the involved pathways and workflows.

Inhibition of the STING Signaling Pathway

This compound has been identified as a novel and specific inhibitor of the STING protein, thereby mitigating STING-related inflammation. Its mechanism of action involves direct binding to STING, preventing its activation and downstream signaling.

Quantitative Data: STING Pathway Inhibition

The inhibitory potency of this compound on the STING pathway has been quantified through various in vitro assays.

ParameterValueCell Line / SystemDescriptionReference
Kd 27.6 μMHuman STING proteinBinding affinity of this compound to STING, determined by Surface Plasmon Resonance (SPR).[1]
IC50 0.766 μMTHP-1 (human monocytic cell line)Inhibition of 2'3'-cGAMP-induced IFNB1 mRNA expression.[1]
IC50 5.365 μMRaw264.7 (murine macrophage cell line)Inhibition of 2'3'-cGAMP-induced Ifnb1 mRNA expression.[1]

Signaling Pathway Diagram: this compound Inhibition of STING

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active, dimerized) STING_inactive->STING_active conformational change & dimerization Ub Ubiquitin (K48-linked) STING_active->Ub is ubiquitinated TBK1 TBK1 STING_active->TBK1 recruits & activates This compound This compound This compound->STING_inactive competitively binds to CDN-binding pocket This compound->STING_active inhibits dimerization TRIM21 TRIM21 This compound->TRIM21 upregulates & recruits TRIM21->STING_active mediates ubiquitination Degradation Proteasomal Degradation Ub->Degradation pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pTBK1->IRF3 phosphorylates NFkB NF-κB (p65) pTBK1->NFkB phosphorylates Nucleus Nucleus pIRF3->Nucleus p65 p-p65 p65->Nucleus NFkB->p65 IFN Type I Interferons & Pro-inflammatory Cytokines Nucleus->IFN gene transcription Gelsevirine_inhibition->pTBK1 inhibition Gelsevirine_inhibition->pIRF3 Gelsevirine_inhibition->p65

Caption: this compound's multifaceted inhibition of the STING signaling pathway.

Experimental Protocols: STING Pathway
  • Objective: To determine the binding affinity (Kd) of this compound to the STING protein.

  • Methodology:

    • A Biacore T200 instrument with a CM5 sensor chip is used.

    • The human STING protein (hSTING-CTD) is covalently coupled to the sensor chip.

    • Different concentrations of this compound (e.g., 0 to 64 μM) are flowed over the chip surface.

    • The experiment is conducted in a PBS buffer system containing 5% DMSO at a flow rate of 30 μl/min.

    • Binding kinetics are analyzed using a steady-state 1:1 binding model to calculate the Kd value.[1]

  • Objective: To confirm the direct binding of this compound to the STING protein.

  • Methodology:

    • Biotinylated this compound is synthesized.

    • HEK293T cells are transfected with plasmids expressing HA-tagged STING.

    • Cell lysates containing HA-STING are incubated with biotinylated this compound.

    • For competition assays, a 10-fold excess of non-biotinylated this compound or 2'3'-cGAMP is added.

    • Streptavidin-conjugated beads are used to pull down the biotinylated this compound and any bound proteins.

    • The pulled-down proteins are analyzed by western blot using an anti-HA antibody to detect STING.[1]

  • Objective: To assess the effect of this compound on STING dimerization.

  • Methodology:

    • Raw264.7 cells are pretreated with this compound (e.g., 10 μM) for 6 hours.

    • Cells are then stimulated with 2'3'-cGAMP (e.g., 5 μg/ml) for 1-2 hours to induce STING dimerization.

    • Cell lysates are collected and subjected to non-reducing SDS-PAGE to preserve protein dimers.

    • Western blot analysis is performed using an anti-STING antibody to visualize STING monomers and dimers.[1]

  • Objective: To investigate the effect of this compound on the ubiquitination of STING.

  • Methodology:

    • HEK293T cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin (or specific K48-linked ubiquitin).

    • After 24 hours, cells are treated with this compound (e.g., 10 μM) for 2 hours.

    • Immunoprecipitation is performed on cell lysates using an anti-HA antibody to pull down STING.

    • The immunoprecipitated proteins are then analyzed by western blot using an anti-Flag antibody to detect ubiquitinated STING.[2]

  • Objective: To measure the effect of this compound on the phosphorylation of TBK1, IRF3, and p65.

  • Methodology:

    • Raw264.7 cells are pretreated with this compound (e.g., 10 μM) for 6 hours.

    • Cells are stimulated with 2'3'-cGAMP (e.g., 5 μg/ml) for 3 hours.

    • Whole-cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and phosphorylated p65 (p-p65), as well as total protein antibodies for normalization.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system are used for visualization.[1]

  • Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of sepsis.

  • Methodology:

    • Sepsis is induced in C57BL/6J mice by cecal ligation and puncture (CLP).

    • This compound (e.g., 10 or 20 mg/kg) is administered intraperitoneally 5 hours after CLP surgery.

    • Survival rates are monitored over a defined period.

    • At a specified time point (e.g., 15 hours post-CLP), mice are sacrificed, and blood, bronchoalveolar lavage fluid (BALF), and lung tissues are collected.

    • Tissues are analyzed for markers of organ damage (e.g., H&E staining, wet-to-dry ratio) and inflammation (e.g., cytokine levels in serum and BALF, western blot for STING pathway proteins in lung tissue).[1][3]

Inhibition of the JAK2-STAT3 Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the JAK2-STAT3 signaling pathway, which is crucial for mediating the cellular response to a wide range of cytokines and growth factors.[4] This inhibition contributes to the downregulation of neuroinflammation.[1][4]

Quantitative Data: JAK2-STAT3 Pathway Inhibition

Currently, specific quantitative data such as IC50 or Ki values for the direct inhibition of JAK2 kinase activity by this compound are not extensively reported in the public literature. However, studies have demonstrated a dose-dependent reduction in STAT3 phosphorylation.[4] Further research is required to fully quantify this inhibitory effect.

Signaling Pathway Diagram: this compound Inhibition of JAK2-STAT3

Gelsevirine_JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates This compound This compound This compound->pJAK2 inhibits kinase activity pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 dimer pSTAT3->pSTAT3_dimer dimerizes DNA DNA pSTAT3_dimer->DNA translocates to nucleus & binds Transcription Transcription of Inflammatory Genes DNA->Transcription

Caption: this compound's inhibitory effect on the JAK2-STAT3 signaling cascade.

Experimental Protocols: JAK2-STAT3 Pathway
  • Objective: To determine the direct inhibitory effect of this compound on JAK2 kinase activity.

  • Methodology:

    • A fluorescence-based or luminescence-based kinase assay kit is used.

    • The reaction mixture includes recombinant JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

    • This compound is added at various concentrations to determine a dose-response curve.

    • The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 45-60 minutes).

    • A detection reagent (e.g., ADP-Glo™) is added to quantify the amount of ADP produced, which is proportional to the kinase activity.

    • The signal (luminescence or fluorescence) is measured using a plate reader.

    • IC50 values are calculated from the dose-response curve.

  • Objective: To assess the effect of this compound on the phosphorylation of STAT3 in a cellular context.

  • Methodology:

    • Cells (e.g., microglia or other relevant cell types) are treated with various concentrations of this compound for a specified duration.

    • Cells are then stimulated with a cytokine (e.g., IL-6) to induce JAK2-STAT3 signaling.

    • Whole-cell lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phosphorylated STAT3 (p-STAT3, typically at Tyr705) and total STAT3.

    • The signal is detected using HRP-conjugated secondary antibodies and chemiluminescence.

    • The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.[5]

Antagonism of Glycine Receptors

This compound has been shown to inhibit the function of glycine receptors (GlyRs), which are ligand-gated chloride channels crucial for inhibitory neurotransmission in the central nervous system.

Quantitative Data: Glycine Receptor Antagonism
ParameterValueReceptor SubtypeMethodReference
IC50 40.6 ± 8.2 μMα1 GlyRElectrophysiology (inhibition of glycine-evoked currents)[6]

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Electrophysiology_Workflow start Start: HEK293 cells expressing Glycine Receptors patch Establish whole-cell patch-clamp configuration start->patch hold Hold cell at a potential of -60 mV patch->hold glycine_app Apply glycine to evoke inward chloride currents hold->glycine_app record_control Record baseline glycine-evoked currents glycine_app->record_control gelsevirine_app Co-apply glycine with varying concentrations of this compound record_control->gelsevirine_app record_test Record glycine-evoked currents in the presence of this compound gelsevirine_app->record_test analyze Analyze current inhibition and plot dose-response curve record_test->analyze calculate Calculate IC50 value analyze->calculate end_node End: Determine inhibitory potency of this compound calculate->end_node

Caption: Workflow for assessing this compound's antagonism of glycine receptors.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the inhibitory effect of this compound on glycine-evoked currents in cells expressing glycine receptors.

  • Methodology:

    • HEK293 cells are transfected with cDNAs encoding the desired glycine receptor subunits (e.g., α1).

    • Glycine-evoked currents are recorded in the whole-cell voltage-clamp configuration at a holding potential of -60 mV.

    • The external solution contains standard physiological saline. The internal pipette solution contains a high chloride concentration (e.g., 145 mM CsCl).

    • A baseline current is established by applying a concentration of glycine that elicits a submaximal response (e.g., EC20).

    • This compound is then co-applied with glycine at increasing concentrations.

    • The inhibition of the glycine-evoked current is measured at each this compound concentration.

    • A dose-response curve is constructed, and the IC50 value is determined by fitting the data to a sigmoidal function.

Conclusion

This compound is a promising natural product with a multi-target pharmacological profile. Its potent inhibition of the pro-inflammatory STING and JAK2-STAT3 pathways, coupled with its antagonistic activity at inhibitory glycine receptors, highlights its potential for the development of novel therapeutics for a range of conditions, including inflammatory diseases, sepsis, and neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological effects of this compound and explore its therapeutic applications. Future studies should focus on elucidating the precise binding kinetics of this compound with JAK2, its selectivity for different glycine receptor subtypes, and its efficacy and safety in a broader range of preclinical disease models.

References

Gelsevirine: A Novel Modulator of Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gelsevirine, an alkaloid derived from the plant Gelsemium elegans, has emerged as a potent modulator of the innate immune system. Exhibiting significant anti-inflammatory and immunomodulatory properties, this compound presents a promising therapeutic candidate for a range of inflammatory and autoimmune conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's role in innate immunity, with a focus on its mechanisms of action, effects on key signaling pathways, and a summary of preclinical data. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this area.

Introduction

The innate immune system constitutes the first line of defense against pathogens and cellular damage. Its activation is tightly regulated to ensure an effective response while preventing excessive inflammation that can lead to tissue damage and chronic disease. Key signaling pathways, such as those mediated by the stimulator of interferon genes (STING) and Janus kinase/signal transducer and activator of transcription (JAK/STAT), are central to the innate immune response. Dysregulation of these pathways is implicated in numerous inflammatory disorders.

This compound (GS) is an oxindole (B195798) alkaloid that has demonstrated significant therapeutic potential in preclinical models of sepsis, ischemic stroke, and osteoarthritis.[1][2][3] Its primary mechanism of action involves the targeted inhibition of critical signaling nodes within the innate immune system, thereby attenuating pro-inflammatory cytokine production and cellular responses.

Mechanism of Action: Dual Inhibition of STING and JAK/STAT Pathways

This compound exerts its immunomodulatory effects through the direct inhibition of two key signaling pathways in innate immunity: the STING and JAK/STAT pathways.

Inhibition of the STING Signaling Pathway

The cGAS-STING pathway is a critical sensor of cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This compound has been identified as a novel, specific inhibitor of STING.[2]

The mechanism of STING inhibition by this compound involves two distinct actions:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of the natural ligand 2'3'-cGAMP. This locks STING in an inactive conformation and inhibits its dimerization and subsequent activation.[2][4]

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination and proteasomal degradation of STING.[2][3] This is likely mediated by the E3 ubiquitin ligase TRIM21, which is upregulated and recruited to STING in the presence of this compound.[2]

By targeting STING, this compound effectively blocks the downstream phosphorylation of TBK1, IRF3, and the p65 subunit of NF-κB, leading to a significant reduction in the expression of type I IFNs and other pro-inflammatory cytokines.[1][2]

Inhibition of the JAK2-STAT3 Signaling Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity and inflammation. In the context of neuroinflammation, particularly in microglia, the JAK2-STAT3 pathway is a key driver of pro-inflammatory responses. This compound has been shown to directly inhibit this pathway.[5]

The inhibitory mechanism of this compound on the JAK2-STAT3 pathway is characterized by:

  • Direct Binding to JAK2: Molecular docking and thermal shift assays have demonstrated that this compound directly binds to JAK2.[5][6]

  • Inhibition of Kinase Activity: This binding inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of its downstream target, STAT3.[5]

Inhibition of STAT3 phosphorylation prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes in microglia. This contributes significantly to the neuroprotective and anti-inflammatory effects of this compound observed in models of ischemic stroke.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterCell LineStimulusThis compound IC₅₀Reference
Ifnb1 mRNA ExpressionRaw264.7 (murine macrophages)2'3'-cGAMP (5 µg/mL)5.365 µM[1][2]
IFNB1 mRNA ExpressionTHP-1 (human monocytes)2'3'-cGAMP (5 µg/mL)0.766 µM[1][2]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Sepsis (CLP)
ParameterTreatment GroupResultReference
Survival Rate CLP + Vehicle~20%[1]
CLP + this compound (10 mg/kg)~50%[1]
CLP + this compound (20 mg/kg)~70%[1]
Serum IL-6 CLP + this compound (10 or 20 mg/kg)Dose-dependent reduction[1]
Serum TNF-α CLP + this compound (10 or 20 mg/kg)Dose-dependent reduction[1]
BUN CLP + this compound (10 or 20 mg/kg)Dose-dependent reduction[1]
Creatinine CLP + this compound (10 or 20 mg/kg)Dose-dependent reduction[1]
AST CLP + this compound (10 or 20 mg/kg)Dose-dependent reduction[1]
ALT CLP + this compound (10 or 20 mg/kg)Dose-dependent reduction[1]

CLP: Cecal Ligation and Puncture; BUN: Blood Urea Nitrogen; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (tMCAO)
ParameterTreatment GroupResultReference
Infarct Volume tMCAO + Vehicle-[5]
tMCAO + this compound (10 mg/kg)Significant reduction[5]
Bederson Score tMCAO + this compound (10 mg/kg)Significant improvement[5]
Neurological Function tMCAO + this compound (10 mg/kg)Significant improvement[5]
Neuronal Apoptosis tMCAO + this compound (10 mg/kg)Significant reduction[5]
Microglia Activation tMCAO + this compound (10 mg/kg)Significant reduction[5]

tMCAO: transient Middle Cerebral Artery Occlusion.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

In Vitro Cell-Based Assays
  • Cell Lines:

    • Raw264.7 (murine macrophage cell line)

    • THP-1 (human monocytic cell line)

    • BV2 (murine microglial cell line)

    • Primary murine neurons and astrocytes

  • Cell Culture and Stimulation:

    • Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Inflammatory responses are induced by treating cells with agonists such as:

      • Lipopolysaccharide (LPS; 100 ng/mL)

      • 2'3'-cGAMP (5 µg/mL)

      • IFN stimulatory DNA (ISD; 2 µg/mL)

      • Poly(dA:dT) (5 µg/mL)

      • Oxygen-glucose deprivation (OGD)-conditioned medium from neurons to mimic ischemic conditions.

    • This compound is typically added as a pretreatment for a specified duration (e.g., 6 hours) before stimulation.[1]

  • Analysis of Gene Expression (RT-PCR):

    • Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol).

    • cDNA is synthesized using a reverse transcription kit.

    • Quantitative real-time PCR is performed using SYBR Green master mix and gene-specific primers for target genes (e.g., Ifnb1, Il6, Tnf) and a housekeeping gene for normalization (e.g., Gapdh).

  • Western Blot Analysis:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., STING, p-TBK1, p-IRF3, p-p65, JAK2, p-STAT3) and a loading control (e.g., β-actin or GAPDH).

    • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Cytokine Measurement (ELISA):

    • Cell culture supernatants are collected.

    • Concentrations of cytokines (e.g., IL-6, TNF-α) are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (CCK8):

    • Cells are seeded in 96-well plates and treated with various concentrations of this compound.

    • CCK8 solution is added to each well, and the absorbance is measured at 450 nm to determine cell viability.

In Vivo Animal Models
  • Animals:

    • Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Sepsis Model (Cecal Ligation and Puncture - CLP):

    • Mice are anesthetized, and a midline laparotomy is performed.

    • The cecum is ligated and punctured with a needle to induce sepsis.

    • This compound (10 or 20 mg/kg) or vehicle is administered intraperitoneally at a specified time point (e.g., 5 hours post-CLP).[1]

    • Survival is monitored, and at specific time points, blood and tissues are collected for analysis of inflammatory markers and organ damage.

  • Ischemic Stroke Model (transient Middle Cerebral Artery Occlusion - tMCAO):

    • Anesthesia is induced, and the middle cerebral artery is occluded with a filament for a defined period (e.g., 1 hour) followed by reperfusion.

    • This compound (10 mg/kg) or vehicle is administered intraperitoneally at a specified time (e.g., 1 hour before tMCAO).[5]

    • Neurological deficits are assessed using scoring systems (e.g., Bederson score).

    • At 24 or 48 hours post-tMCAO, brains are harvested for infarct volume measurement (TTC staining) and immunohistochemical analysis.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Inhibition of the STING Signaling Pathway

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (inactive) on ER cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits Ub Ubiquitin STING_ER->Ub K48-linked ubiquitination This compound This compound This compound->STING_ER competitively binds to CDN pocket TRIM21 TRIM21 This compound->TRIM21 upregulates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1 p-TBK1 p_IRF3_nuc p-IRF3 (dimer) p_IRF3->p_IRF3_nuc p_p65 p-p65 NFkB->p_p65 p_p65_nuc p-p65 p_p65->p_p65_nuc TRIM21->STING_ER recruits Proteasome Proteasome Ub->Proteasome degradation IFNs Type I IFN genes p_IRF3_nuc->IFNs transcribes Cytokines Pro-inflammatory cytokine genes p_p65_nuc->Cytokines transcribes

Caption: this compound inhibits STING signaling by competitive binding and promoting degradation.

This compound's Inhibition of the JAK2-STAT3 Signaling Pathway

Gelsevirine_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Cytokine Cytokine Cytokine->Cytokine_Receptor p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_JAK2->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_nuc p-STAT3 (dimer) p_STAT3->p_STAT3_nuc dimerizes & translocates This compound This compound This compound->JAK2 directly binds & inhibits kinase activity Inflammatory_Genes Pro-inflammatory genes p_STAT3_nuc->Inflammatory_Genes transcribes

Caption: this compound directly inhibits JAK2 kinase activity, blocking STAT3 signaling.

Experimental Workflow for In Vivo Sepsis Model

Sepsis_Workflow start C57BL/6 Mice clp Cecal Ligation and Puncture (CLP) start->clp treatment Administer this compound (10 or 20 mg/kg, i.p.) 5 hours post-CLP clp->treatment monitoring Monitor Survival treatment->monitoring collection Collect Blood & Tissues (15 hours post-CLP) treatment->collection end Data Interpretation monitoring->end analysis Analyze: - Cytokine Levels (ELISA) - Organ Damage Markers - Lung Histology collection->analysis analysis->end

Caption: Workflow for evaluating this compound's efficacy in a mouse model of sepsis.

Conclusion and Future Perspectives

This compound has been robustly demonstrated to be a potent inhibitor of the STING and JAK2-STAT3 signaling pathways, two critical axes of the innate immune response. Its ability to dually target these pathways underscores its significant potential as a therapeutic agent for a variety of inflammatory conditions. The preclinical data in models of sepsis and ischemic stroke are particularly compelling, showing not only a reduction in inflammatory markers but also improved functional outcomes.

Future research should focus on several key areas:

  • Pharmacokinetics and Pharmacodynamics: A thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is essential for its clinical translation.

  • Safety and Toxicology: Comprehensive toxicology studies are required to establish a safe therapeutic window for this compound.

  • Efficacy in Other Inflammatory Models: The therapeutic potential of this compound should be explored in other models of inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and lupus.

  • Clinical Trials: Based on promising preclinical data and a favorable safety profile, well-designed clinical trials will be the ultimate step to validate the therapeutic efficacy of this compound in human diseases.

References

Gelsevirine: A Technical Review of its Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, is emerging as a compound of significant interest in pharmacological research. Initially recognized for its anxiolytic, analgesic, and anti-inflammatory properties, recent studies have elucidated its potent and specific mechanism of action as an inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] This technical guide provides a comprehensive review of the current state of this compound research, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways to support further investigation and drug development efforts. While this compound shows promise, particularly in the context of inflammatory diseases and sepsis, it is crucial to note that comprehensive in vivo pharmacokinetic and acute toxicity data are not yet publicly available.

Pharmacological Profile

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and neuromodulatory effects.

Anti-inflammatory and Immunomodulatory Effects

The primary mechanism underlying this compound's anti-inflammatory effects is its inhibition of the STING pathway.[1][3] STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] By inhibiting STING, this compound effectively dampens this inflammatory response.

In a murine model of sepsis induced by cecal ligation and puncture (CLP), administration of this compound at doses of 10 mg/kg and 20 mg/kg significantly improved survival rates and reduced lung injury.[1] It also decreased the serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[1]

Neuromodulatory Effects

This compound, along with other Gelsemium alkaloids, has been reported to possess anxiolytic and analgesic properties.[2] While the exact mechanisms for these effects are still under investigation, they are thought to involve the modulation of glycine (B1666218) receptors (GlyRs) and GABAA receptors in the central nervous system.

Mechanism of Action: STING Inhibition

This compound has been identified as a specific inhibitor of STING.[1] Its mechanism of action involves a dual approach:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of its natural ligand, cyclic GMP-AMP (cGAMP). This locks STING in an inactive conformation.[1][3]

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, leading to its proteasomal degradation. This process is thought to be mediated by the E3 ubiquitin ligase TRIM21.[1]

By inhibiting STING activation, this compound effectively blocks the downstream signaling cascade involving the phosphorylation of TBK1 and IRF3, and the activation of NF-κB, thereby reducing the expression of type I interferons and other inflammatory cytokines.[1]

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

ParameterCell LineValueReference
IC50 (STING-dependent Ifnb expression)Raw264.7 (murine macrophage)5.365 µM[1]
THP-1 (human monocytic)0.766 µM[1]
Kd (binding to STING)-27.6 µM[1]

Table 1: In Vitro STING Inhibition Data for this compound

Animal ModelConditionDoseOutcomeReference
MouseSepsis (CLP model)10 mg/kgImproved survival, reduced lung injury, decreased serum IL-6 and TNF-α[1]
MouseSepsis (CLP model)20 mg/kgImproved survival, reduced lung injury, decreased serum IL-6 and TNF-α[1]
MouseIschemic Stroke (MCAO model)10 mg/kgReduced infarct volume, improved neurological function[4]

Table 2: In Vivo Dose-Response Data for this compound

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vivo Sepsis Model (Cecal Ligation and Puncture)
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Anesthetize mice with isoflurane.

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the cecum twice with a 22-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of feces.

    • Return the cecum to the peritoneal cavity and close the incision.

  • This compound Administration: Administer this compound (10 or 20 mg/kg) intraperitoneally at a specified time point (e.g., 1 hour before or 5 hours after CLP).[1]

  • Outcome Measures: Monitor survival rates. At specified time points post-CLP, collect blood and tissues for analysis of cytokine levels (ELISA), organ injury markers, and histological examination.[1]

STING Inhibition Assay (RT-qPCR)
  • Cell Lines: Raw264.7 or THP-1 cells.

  • Procedure:

    • Seed cells in a 24-well plate.

    • Pre-treat cells with varying concentrations of this compound for 6 hours.

    • Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP, ISD, or poly(dA:dT)) for 3 hours.

    • Isolate total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA expression of target genes (e.g., Ifnb1, Cxcl10, Il6) using real-time quantitative PCR (RT-qPCR) with gene-specific primers.

    • Normalize the expression of target genes to a housekeeping gene (e.g., Actb).

    • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[1]

Western Blot for STING Pathway Activation
  • Cell Line: Raw264.7 cells.

  • Procedure:

    • Pre-treat cells with this compound (e.g., 10 µM) for 6 hours.

    • Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for a specified time (e.g., 3 hours).

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of STING, TBK1, IRF3, and p65.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows associated with this compound research.

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates This compound This compound This compound->STING_inactive competitively binds TRIM21 TRIM21 This compound->TRIM21 recruits STING_active STING (active) STING_inactive->STING_active Ub Ubiquitin TBK1 TBK1 STING_active->TBK1 NFkB NF-κB STING_active->NFkB TRIM21->STING_active K48-linked ubiquitination Proteasome Proteasome Ub->Proteasome degradation pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I IFNs & Pro-inflammatory Cytokines pIRF3->IFNs transcription pNFkB p-NF-κB NFkB->pNFkB pNFkB->IFNs transcription

Caption: this compound's dual mechanism of STING inhibition.

Sepsis_Model_Workflow start Induce Sepsis in Mice (CLP) treatment Administer this compound (10 or 20 mg/kg) or Vehicle start->treatment monitoring Monitor Survival treatment->monitoring sacrifice Sacrifice at Predetermined Timepoints treatment->sacrifice collection Collect Blood and Tissues sacrifice->collection analysis Analyze Cytokines (ELISA), Organ Damage Markers, and Histology collection->analysis results Evaluate Therapeutic Efficacy analysis->results Gelsevirine_Metabolism This compound This compound M1 Hydroxylation This compound->M1 M2 Dehydrogenation This compound->M2 M3 N-demethylation This compound->M3 Metabolites Metabolites M1->Metabolites M2->Metabolites M3->Metabolites

References

Gelsevirine's Impact on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of gelsevirine (B199093), an alkaloid compound, on cytokine production. This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the innate immune response. This document summarizes the quantitative data on its inhibitory effects, details the experimental methodologies used in key studies, and visualizes the underlying molecular mechanisms.

Executive Summary

This compound has emerged as a potent inhibitor of pro-inflammatory cytokine production. Its mechanism of action primarily involves the targeting of the STING (Stimulator of Interferon Genes) and JAK2-STAT3 signaling pathways. By interfering with these cascades, this compound effectively reduces the expression and secretion of a range of cytokines, including TNF-α, IL-6, and IL-1β, which are key mediators of inflammation. This guide presents the consolidated findings from multiple studies, offering a comprehensive resource for understanding the therapeutic potential of this compound in inflammatory and autoimmune diseases.

Quantitative Effects of this compound on Cytokine Production

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings on its inhibitory effects on cytokine production.

Table 2.1: In Vitro Inhibition of Cytokine mRNA Expression by this compound
Cell LineStimulantThis compound ConcentrationTarget CytokineInhibition EffectReference
Raw264.72'3'-cGAMP (5 µg/ml)10 µMCxcl10Significant Inhibition of mRNA expression[1]
Raw264.7ISD (2 µg/ml)10 µMCxcl10Significant Inhibition of mRNA expression[1]
Raw264.7Poly(dA:dT) (5 µg/ml)10 µMCxcl10Significant Inhibition of mRNA expression[1]
Raw264.72'3'-cGAMP (5 µg/ml)10 µMIl6Significant Inhibition of mRNA expression[1]
Raw264.7ISD (2 µg/ml)10 µMIl6Significant Inhibition of mRNA expression[1]
Raw264.7Poly(dA:dT) (5 µg/ml)10 µMIl6Significant Inhibition of mRNA expression[1]
THP-12'3'-cGAMP (5 µg/ml)10 µMCxcl10Significant Inhibition of mRNA expression[1]
THP-1ISD (2 µg/ml)10 µMCxcl10Significant Inhibition of mRNA expression[1]
THP-1Poly(dA:dT) (5 µg/ml)10 µMCxcl10Significant Inhibition of mRNA expression[1]
THP-12'3'-cGAMP (5 µg/ml)10 µMIl6Significant Inhibition of mRNA expression[1]
THP-1ISD (2 µg/ml)10 µMIl6Significant Inhibition of mRNA expression[1]
THP-1Poly(dA:dT) (5 µg/ml)10 µMIl6Significant Inhibition of mRNA expression[1]
BV2LPSNot SpecifiedInflammatory FactorsDecreased Levels[2]
BV2OGD neuron-conditioned mediumNot SpecifiedInflammatory FactorsDecreased Levels[2]
ChondrocytesIL-1βNot SpecifiedIFNβReduced Expression[3]
ChondrocytesIL-1βNot SpecifiedTNFɑReduced Expression[3]
ChondrocytesIL-1βNot SpecifiedIl6Reduced Expression[3]
Table 2.2: In Vivo Inhibition of Cytokine Production by this compound
Animal ModelConditionThis compound DosageTissue/FluidTarget Cytokine/MarkerEffectReference
MiceCLP-induced sepsis10, 20 mg/kgLungPhosphorylation of TBK1 and p65Reduced Protein Levels[1]
MiceMCAO stroke modelNot SpecifiedBrainInflammatory FactorsDownregulation[2]
MiceSepsis-associated encephalopathyNot SpecifiedHippocampusInflammatory FactorsDecreased Levels[4]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the effect of this compound on cytokine production.

In Vitro Inhibition of Cytokine mRNA Expression in Macrophages
  • Cell Culture: Murine macrophage cell line Raw264.7 and human monocytic cell line THP-1 were used.

  • Treatment: Cells were pretreated with this compound (10 µM) for 6 hours.

  • Stimulation: Following pretreatment, cells were stimulated for 3 hours with one of the following STING agonists:

    • 2'3'-cGAMP (5 µg/ml)

    • IFN stimulatory DNA (ISD) (2 µg/ml)

    • Poly(dA:dT) (5 µg/ml)

  • Measurement: The mRNA expression of cytokines, specifically Cxcl10 and Il6, was measured by reverse transcription-polymerase chain reaction (RT-PCR).[1][5]

In Vitro Anti-inflammatory Effect in Microglia
  • Cell Culture: Primary neurons, astrocytes, and BV2 microglial cells were cultured.

  • Stimulation: BV2 cells were stimulated with either lipopolysaccharide (LPS) or conditioned medium from neurons subjected to oxygen-glucose deprivation (OGD).

  • Treatment: this compound was administered to the stimulated BV2 cells.

  • Measurement: The levels of inflammatory factors were assessed to determine the anti-inflammatory effect of this compound.[2]

In Vitro Studies in Chondrocytes
  • Cell Culture: Cultured chondrocytes were used to model osteoarthritis-related inflammation.

  • Stimulation: Inflammation was induced by treating the chondrocytes with Interleukin-1β (IL-1β).

  • Treatment: this compound was added to the IL-1β-stimulated chondrocytes.

  • Measurement: The expression of inflammatory and degenerative markers including MMP3, MMP9, MMP13, IFNβ, TNFɑ, and Il6 was measured.[3]

In Vivo Murine Sepsis Model
  • Animal Model: Male C57BL/6J mice were used.

  • Procedure: Sepsis was induced by cecal ligation and puncture (CLP).

  • Treatment: this compound (10 and 20 mg/kg) was administered 5 hours after the CLP surgery.

  • Sample Collection: 15 hours after CLP surgery, mice were sacrificed, and lung tissues were harvested.

  • Measurement: The protein levels of STING, and the phosphorylation of TBK1 and p65 were determined by Western blot.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating specific signaling pathways. The primary mechanisms identified are the inhibition of the STING pathway and the JAK2-STAT3 pathway.

Inhibition of the STING Signaling Pathway

This compound has been identified as a potent inhibitor of the STING pathway, which is crucial for the production of type I interferons and other proinflammatory cytokines in response to cytosolic DNA.[1][6]

  • Mechanism of Inhibition:

    • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of its natural ligand, cGAMP.[1][6] This locks STING in an inactive conformation.[1]

    • Inhibition of Activation: By binding to STING, this compound inhibits its dimerization and subsequent activation.[1][6]

    • Promotion of Degradation: this compound promotes the K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ligase TRIM21.[1][3][6]

The following diagram illustrates the inhibitory effect of this compound on the STING signaling pathway.

Gelsevirine_STING_Pathway cluster_0 Cytosol cluster_1 Nucleus cGAS cGAS STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_p p-IRF3 Cytokines Pro-inflammatory Cytokines & IFNs IRF3_p->Cytokines Transcription This compound This compound This compound->STING Binds to CDN pocket (Inhibition) Degradation Ubiquitination & Degradation This compound->Degradation Degradation->STING Gelsevirine_JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_p p-STAT3 Cytokines Pro-inflammatory Cytokines STAT3_p->Cytokines Transcription This compound This compound This compound->JAK2 Inhibition

References

Gelsevirine's Molecular Landscape Beyond STING: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a principal alkaloid from the Gelsemium genus, has garnered significant attention for its potent inhibitory effects on the STATOR of interferon genes (STING) pathway, positioning it as a promising candidate for treating inflammatory diseases. However, a comprehensive understanding of its pharmacological profile requires exploration of its molecular interactions beyond this primary target. This technical guide provides an in-depth analysis of the known molecular targets of this compound outside of the STING signaling cascade, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Glycine (B1666218) Receptors: A Key Non-STING Target

Emerging research has identified inhibitory glycine receptors (GlyRs) as a significant molecular target for this compound in the central nervous system. GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission, playing a crucial role in motor control, sensory processing, and pain perception. This compound has been shown to modulate the function of these receptors, suggesting a broader mechanism of action that extends to neuronal signaling.

Quantitative Analysis of this compound's Interaction with Glycine Receptors

The inhibitory effect of this compound on Glycine receptors has been quantified through electrophysiological studies. The following table summarizes the available data on the potency of this compound as a GlyR inhibitor.

TargetSubunit CompositionAssay TypeMeasured ParameterValue (µM)Reference
Glycine Receptorα1Two-Electrode Voltage ClampIC₅₀40.6 ± 8.2[1][2]

Table 1: Quantitative Data for this compound Inhibition of Glycine Receptors. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the glycine-induced current in oocytes expressing α1 subunit-containing glycine receptors.[1][2]

Experimental Protocols

The characterization of this compound's effect on glycine receptors was primarily achieved through two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes. This technique allows for the precise measurement of ion channel activity in a controlled environment.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

Objective: To determine the functional effect of this compound on recombinant glycine receptors expressed in Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic treatment with collagenase.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human α1 subunit of the glycine receptor. Injected oocytes are then incubated to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An injected oocyte is placed in a recording chamber and continuously perfused with a saline solution.

    • Two glass microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, while the other injects the current required to clamp the membrane potential at a holding potential (typically -60 mV).

    • The agonist, glycine, is applied to the oocyte to elicit a baseline current response mediated by the expressed glycine receptors.

  • Compound Application: this compound, at various concentrations, is co-applied with glycine.

  • Data Analysis: The peak current amplitude in the presence of this compound is measured and compared to the baseline current. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ value is then calculated from this curve using a sigmoidal fitting model.

Signaling Pathways and Visualizations

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Glycine Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the normal activation of a glycine receptor and its inhibition by this compound.

GlyR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (α1 subunit) Glycine->GlyR Binds This compound This compound This compound->GlyR Blocks Cl_ion Cl⁻ GlyR->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Xenopus Oocyte Harvesting B cRNA Injection (GlyR α1) A->B C Incubation & Receptor Expression B->C D Two-Electrode Voltage Clamp Setup C->D E Baseline Current (Glycine Application) D->E F Co-application of This compound & Glycine E->F G Record Current Inhibition F->G H Concentration-Response Curve Generation G->H I IC50 Calculation H->I

References

Gelsevirine: A Potent Inhibitor of TBK1 and IRF3 Phosphorylation in the STING Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a natural alkaloid, has emerged as a significant inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system. This pathway, upon activation by cytosolic DNA, triggers a cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its impact on TBK1 and IRF3 phosphorylation. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the signaling pathway and experimental workflows.

Introduction

The stimulator of interferon genes (STING) pathway is a key innate immune signaling cascade that detects cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon activation, STING recruits and activates TBK1, which in turn phosphorylates itself and IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of genes encoding type I interferons (IFNs) and other inflammatory cytokines. Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

This compound has been identified as a potent inhibitor of this pathway. It acts upstream of TBK1 and IRF3 by directly binding to STING, thereby preventing its activation and the subsequent downstream signaling events.[1] This guide delves into the specifics of this compound's inhibitory effects on TBK1 and IRF3 phosphorylation.

Quantitative Data on this compound's Inhibitory Activity

While direct IC50 values for this compound's inhibition of TBK1 and IRF3 phosphorylation are not yet prominently available in the public literature, its potent inhibitory effect on the downstream consequences of this signaling pathway has been quantified. This compound inhibits the 2'3'-cGAMP-induced expression of Interferon-β (IFN-β), a direct product of IRF3 activation, in a dose-dependent manner.

Cell LineAgonistMeasured EndpointIC50 ValueReference
Raw264.7 (murine macrophage)2'3'-cGAMP (5 µg/ml)Ifnb1 mRNA expression5.365 µM[1]
THP-1 (human monocytic)2'3'-cGAMP (5 µg/ml)IFNB1 mRNA expression0.766 µM[1]

Furthermore, qualitative data from Western blot analyses demonstrate that this compound dose-dependently suppresses the phosphorylation of TBK1 and reduces the phosphorylation of IRF3 in both cellular and in vivo models.[1] For instance, a concentration of 10 µM this compound has been shown to attenuate the phosphorylation of both TBK1 and IRF3 in Raw264.7 cells stimulated with 2'3'-cGAMP.[1]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of STING. By binding to STING, this compound prevents its dimerization and activation, which is a prerequisite for the recruitment and activation of TBK1. This upstream inhibition effectively blocks the entire downstream signaling cascade, leading to a reduction in the phosphorylation of both TBK1 and IRF3.

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 recruits & activates This compound This compound This compound->STING_inactive binds & inhibits activation pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes nucleus Nucleus pIRF3_dimer->nucleus translocates to IFN Type I Interferons nucleus->IFN induces transcription

Caption: this compound inhibits the cGAS-STING signaling pathway.

Experimental Protocols

The following protocols are based on methodologies cited in the literature for assessing the impact of this compound on TBK1 and IRF3 phosphorylation.[1]

Cell Culture and Treatment
  • Cell Lines:

    • Raw264.7 (murine macrophages)

    • THP-1 (human monocytes) - Differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA) prior to experiments.

  • Culture Conditions:

    • Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment and STING Activation:

    • Plate cells at a suitable density in 6-well plates.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 6 hours.

    • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (5 µg/ml), for 3 hours.

Western Blotting for Phosphorylated TBK1 and IRF3
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Western_Blot_Workflow start Start: Cultured Cells treatment Pre-treat with this compound (6h) Stimulate with 2'3'-cGAMP (3h) start->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking (5% milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-TBK1, p-IRF3, Total Proteins, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Workflow for Western Blot analysis of TBK1 and IRF3 phosphorylation.

Conclusion

This compound represents a promising natural compound for the modulation of the innate immune response. Its ability to potently inhibit the cGAS-STING pathway at the level of STING activation provides a clear mechanism for the observed reduction in TBK1 and IRF3 phosphorylation. The quantitative data on its downstream effects, coupled with the detailed protocols provided, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in STING-driven inflammatory and autoimmune diseases. Future studies focusing on direct enzymatic assays with purified TBK1 could provide more precise quantitative measures of this compound's inhibitory effects on this key kinase.

References

The Double-Edged Sword of Traditional Medicine: A Technical Guide to the Historical Use of Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemium elegans, a highly toxic plant native to Southeast Asia, has a long and complex history in traditional medicine, particularly in China.[1][2] Known colloquially as "heartbreak grass," its potent toxicity necessitated cautious and primarily external application.[1][3] Ancient Chinese medical texts, including the Shennong's Materia Medica Classic and the Compendium of Materia Medica, document its use for a variety of ailments.[1] This technical guide provides an in-depth analysis of the historical and traditional applications of Gelsemium elegans, supported by modern scientific investigations into its phytochemistry, pharmacology, and toxicology. We present quantitative data in structured tables, detail experimental protocols from key studies, and visualize the complex molecular interactions of its constituent alkaloids.

Traditional Applications and Preparations

Historically, Gelsemium elegans was utilized in Traditional Chinese Medicine (TCM) for its purported analgesic, anti-inflammatory, and anti-tumor properties.[4][5] Its primary applications were for treating conditions such as neuropathic pain, rheumatoid arthritis, various skin ulcers, and even certain cancers.[6] Due to its extreme toxicity, internal use was rare and meticulously controlled, with the vast majority of traditional preparations being for external administration.

Traditional preparation methods often involved crushing the fresh plant parts or creating decoctions and tinctures for topical application.[2] These preparations were used to "dispel wind, reduce swelling, remove poison, kill insects, and relieve itching."[1]

Phytochemistry: The Alkaloid Arsenal

The potent biological activity of Gelsemium elegans is attributed to its rich composition of monoterpene indole (B1671886) alkaloids. Over 120 different alkaloids have been isolated from this plant, with the most significant being koumine (B8086292), gelsemine (B155926), and gelsenicine.[7] The concentration of these alkaloids varies significantly between different parts of the plant, with the roots generally containing the highest levels.[7]

Quantitative Analysis of Major Alkaloids

The following table summarizes the quantitative data on the concentration of the three major alkaloids in different parts of Gelsemium elegans and their acute toxicity in mice.

AlkaloidPlant PartConcentration (µg/g)LD50 (mg/kg, mice)Citation
KoumineMature Roots249.2100 (i.p.)[7]
Mature Leaves272.0[7]
Mature Stems149.1[7]
GelsemineMature RootsNot specified~56 (i.p.)[8]
Mature LeavesNot specified
Mature StemsNot specified
GelsenicineMature RootsNot specified~0.2 (i.p.)[8]
Mature LeavesNot specified
Mature StemsNot specified
Total Alkaloids LeavesNot applicable15 (oral), 4 (i.p.)[4]

Pharmacological Activities and Underlying Mechanisms

Modern research has begun to unravel the scientific basis for the traditional uses of Gelsemium elegans, focusing on the pharmacological effects of its isolated alkaloids.

Analgesic and Anti-inflammatory Effects

Crude alkaloidal fractions and isolated compounds, such as koumine and gelsemine, have demonstrated significant analgesic and anti-inflammatory properties in animal models.[4][9][10] These effects are believed to be mediated through interactions with key neurotransmitter receptors in the central nervous system.

Molecular Signaling Pathways

The neuroactivity of Gelsemium elegans alkaloids stems from their interaction with several critical signaling pathways. The primary targets identified are GABA-A receptors and glycine (B1666218) receptors, both of which are crucial for inhibitory neurotransmission.[11][12] Additionally, studies have implicated the MAPK signaling pathway and the induction of apoptosis in the plant's cytotoxic effects.[13][14]

Gelsemium_Alkaloid_Signaling Koumine Koumine Glycine_R Glycine Receptor Koumine->Glycine_R Gelsemine Gelsemine GABA_A GABA-A Receptor Gelsemine->GABA_A Gelsemine->Glycine_R Gelsenicine Gelsenicine Gelsenicine->GABA_A MAPK MAPK Pathway Gelsenicine->MAPK Neurotransmission Altered Neurotransmission GABA_A->Neurotransmission Glycine_R->Neurotransmission Apoptosis Apoptosis MAPK->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Analgesia Analgesia Neurotransmission->Analgesia Neurotoxicity Neurotoxicity Neurotransmission->Neurotoxicity Anti_inflammation Anti_inflammation

Signaling pathways of major Gelsemium elegans alkaloids.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of Gelsemium elegans.

Alkaloid Extraction and Isolation

A common protocol for the extraction and isolation of alkaloids from Gelsemium elegans involves the following steps:

Alkaloid_Extraction_Workflow Start Dried Plant Material (Leaves and Stems) Extraction Maceration with Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Acidification Acid-Base Extraction (Adjust to pH 2-3 with HCl) Filtration->Acidification Partition1 Partition with Ethyl Acetate (Remove non-alkaloidal compounds) Acidification->Partition1 Basification Adjust Aqueous Layer to pH 9-10 with Ammonia Partition1->Basification Partition2 Partition with Chloroform Basification->Partition2 Crude_Alkaloids Crude Alkaloid Fraction Partition2->Crude_Alkaloids Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Alkaloids->Chromatography HPLC Preparative HPLC Chromatography->HPLC Isolated_Alkaloids Isolated Pure Alkaloids HPLC->Isolated_Alkaloids

References

Gelsevirine: A Technical Guide on Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a prominent indole (B1671886) alkaloid derived from the Gelsemium genus, has garnered significant interest for its therapeutic potential, notably its anti-inflammatory and anxiolytic properties. A comprehensive understanding of its bioavailability and pharmacokinetic profile is paramount for its progression as a clinical candidate. This technical guide synthesizes the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific in vivo pharmacokinetic parameters for isolated this compound are not extensively documented in publicly available literature, this guide provides in vitro metabolic data and contextual pharmacokinetic data from studies on Gelsemium elegans extracts. Furthermore, it details the experimental methodologies for key assays and illustrates the compound's interaction with the STING and JAK-STAT signaling pathways.

Bioavailability and Pharmacokinetics

Direct and comprehensive in vivo studies detailing the absolute oral bioavailability and pharmacokinetic parameters of isolated this compound are limited in the current scientific literature. Most available data pertains to the pharmacokinetic profiles of the total alkaloid extracts of Gelsemium elegans. These studies provide a general understanding of how Gelsemium alkaloids behave in vivo, but the data is not specific to this compound.

Pharmacokinetic Parameters of Gelsemium elegans Alkaloids in Rats

Studies on the oral administration of Gelsemium elegans extracts in rats have characterized the pharmacokinetic behavior of a mixture of its constituent alkaloids. While not specific to this compound, these findings offer the closest available proxy. In female rats administered a 0.1 g/kg dose of G. elegans extract, the alkaloids were generally absorbed rapidly, with the time to reach maximum plasma concentration (Tmax) being less than 0.5 hours for most components.[1][2] The elimination half-lives (T1/2) were found to be longer, exceeding 3 hours for many alkaloids, with some extending up to 32.80 hours.[1][2] This suggests a rapid absorption followed by a slower elimination phase. Female rats also exhibited generally higher maximum plasma concentrations (Cmax) and area under the curve (AUC) values, indicating greater absorption and systemic exposure to the alkaloids compared to male rats.[1][2]

Table 1: General Pharmacokinetic Profile of Gelsemium elegans Alkaloids in Female Rats (Oral Administration)

ParameterObservationCitation
Tmax (Time to Maximum Concentration) Generally < 0.5 hours[1][2]
T1/2 (Elimination Half-Life) > 3 hours (up to 32.80 hours for some alkaloids)[1][2]
Absorption and Exposure Higher Cmax and AUC in female rats compared to males[1][2]

Note: These parameters represent the general behavior of a mixture of alkaloids from Gelsemium elegans extract and are not specific to this compound.

Metabolism

The metabolism of this compound has been investigated in vitro using liver microsomes from various species, including humans, pigs, goats, and rats. These studies, conducted using High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QqTOF/MS), revealed species-specific differences in the metabolic pathways. The primary metabolic transformations identified include hydroxylation, demethylation, and N-oxidation. The investigation of this compound's metabolism provides a foundational understanding for predicting its in vivo fate and potential drug-drug interactions.

Table 2: In Vitro Metabolism of this compound in Liver Microsomes

SpeciesKey Metabolic PathwaysCitation
Human Hydroxylation, Demethylation, N-oxidation
Pig Hydroxylation, Demethylation, N-oxidation
Goat Hydroxylation, Demethylation, N-oxidation
Rat Hydroxylation, Demethylation, N-oxidation

Experimental Protocols

In Vivo Pharmacokinetic Study of Gelsemium elegans Alkaloids in Rats

This section outlines a representative experimental protocol for determining the pharmacokinetics of Gelsemium elegans alkaloids following oral administration in rats, based on methodologies described in the literature.

3.1.1. Animal Model

  • Species: Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and free access to standard chow and water. Animals are typically fasted overnight before dosing.

3.1.2. Drug Administration

  • Formulation: Gelsemium elegans extract suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Route of Administration: Oral gavage.

  • Dose: A specific dose, for instance, 0.1 g/kg body weight.

3.1.3. Sample Collection

  • Matrix: Blood.

  • Sampling Time Points: Blood samples (approximately 0.25 mL) are collected from the tail vein at various time points post-dosing (e.g., 0, 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).

  • Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

3.1.4. Bioanalytical Method

  • Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.

  • Quantification: The concentration of the alkaloids in the plasma samples is determined by comparing their peak areas to those of a standard curve.

3.1.5. Pharmacokinetic Analysis

  • The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2.

G cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Experiment Animal Acclimatization Animal Acclimatization Dosing (Oral Gavage) Dosing (Oral Gavage) Animal Acclimatization->Dosing (Oral Gavage) Formulation Preparation Formulation Preparation Formulation Preparation->Dosing (Oral Gavage) Blood Sampling Blood Sampling Dosing (Oral Gavage)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) UPLC-MS/MS Analysis UPLC-MS/MS Analysis Sample Storage (-80°C)->UPLC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis UPLC-MS/MS Analysis->Pharmacokinetic Analysis

In Vivo Pharmacokinetic Experimental Workflow.
In Vitro Metabolism Study using Liver Microsomes

This protocol describes a typical in vitro experiment to assess the metabolic stability of this compound in liver microsomes.

3.2.1. Materials

  • This compound

  • Liver microsomes (from human, rat, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

3.2.2. Incubation

  • A reaction mixture is prepared containing liver microsomes, phosphate buffer, and this compound.

  • The mixture is pre-incubated at 37°C.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • The reaction is stopped at various time points by adding a quenching solvent (e.g., cold acetonitrile).

3.2.3. Analysis

  • The samples are centrifuged, and the supernatant is analyzed by HPLC-QqTOF/MS to identify and quantify the parent compound and its metabolites.

3.2.4. Data Analysis

  • The rate of disappearance of this compound is used to determine its metabolic stability.

  • The mass spectra of the new peaks are analyzed to identify the structure of the metabolites.

G Prepare Reaction Mixture Prepare Reaction Mixture Pre-incubation (37°C) Pre-incubation (37°C) Prepare Reaction Mixture->Pre-incubation (37°C) Initiate Reaction (add NADPH) Initiate Reaction (add NADPH) Pre-incubation (37°C)->Initiate Reaction (add NADPH) Time-point Sampling Time-point Sampling Initiate Reaction (add NADPH)->Time-point Sampling Quench Reaction Quench Reaction Time-point Sampling->Quench Reaction Centrifugation Centrifugation Quench Reaction->Centrifugation HPLC-QqTOF/MS Analysis HPLC-QqTOF/MS Analysis Centrifugation->HPLC-QqTOF/MS Analysis Data Analysis Data Analysis HPLC-QqTOF/MS Analysis->Data Analysis

In Vitro Metabolism Experimental Workflow.

Signaling Pathways

Recent studies have elucidated the molecular mechanisms underlying the pharmacological effects of this compound, particularly its role in modulating inflammatory responses through specific signaling pathways.

Inhibition of the STING Signaling Pathway

This compound has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[3][4][5] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and triggering an inflammatory response. This compound exerts its inhibitory effect by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING.[3][4][5] This binding prevents the dimerization and activation of STING, thereby blocking downstream signaling events that lead to the production of pro-inflammatory cytokines.[3][4][5] Furthermore, this compound has been shown to promote the K48-linked ubiquitination and subsequent degradation of STING.[3][4][5]

G cluster_sting STING Signaling Pathway Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING (inactive) STING (inactive) cGAMP->STING (inactive) binds to STING (active dimer) STING (active dimer) STING (inactive)->STING (active dimer) dimerization TBK1 TBK1 STING (active dimer)->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Pro-inflammatory Cytokines Pro-inflammatory Cytokines IRF3->Pro-inflammatory Cytokines induces transcription of This compound This compound This compound->STING (inactive) competitively binds This compound->STING (active dimer) promotes degradation G cluster_jakstat JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT (inactive) STAT (inactive) JAK->STAT (inactive) phosphorylates STAT (active dimer) STAT (active dimer) STAT (inactive)->STAT (active dimer) dimerization Nucleus Nucleus STAT (active dimer)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates This compound This compound This compound->JAK modulates

References

Unveiling the Anxiolytic Potential of Gelsevirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the emerging evidence surrounding the anxiolytic properties of gelsevirine (B199093), a major alkaloid derived from the Gelsemium genus of plants. While research specifically isolating this compound's anxiolytic effects is still in its early stages, initial findings suggest a promising avenue for the development of novel anti-anxiety therapeutics. This document consolidates the available quantitative data, outlines relevant experimental methodologies, and visualizes potential signaling pathways to provide a comprehensive overview for the scientific community.

Quantitative Data on Anxiolytic Effects

Direct quantitative data on the anxiolytic effects of isolated this compound is limited but indicative. A key study has reported comparable anxiolytic actions between this compound, gelsemine (B155926), and koumine, the primary alkaloids of Gelsemium elegans. The following table summarizes the available data.

CompoundAnimal ModelBehavioral TestDoses AdministeredKey Findings
This compoundMiceElevated Plus-Maze (EPM)2 and 10 mg/kgExerted anxiolytic effects.[1]
This compoundMiceLight-Dark Box (LDB)2 and 10 mg/kgExerted anxiolytic effects.[1]
GelsemineMiceChronic Unpredictable Mild Stress (CUMS) Model: Open-Field Test (OFT)0.4, 2, or 10 mg/kgIncreased distance traveled in the central zone.[2][3][4]
GelsemineMiceCUMS Model: Light/Dark-Transition (LDT) Test0.4, 2, or 10 mg/kgIncreased percentage of time spent and distance traveled in the light compartment; increased number of transitions.[2][3][4]
GelsemineMiceCUMS Model: Elevated Plus-Maze (EPM)0.4, 2, or 10 mg/kgIncreased percentage of entries and time spent in the open arms.[2][3][4]

Note: Data for gelsemine is included for comparative context, as it is suggested to have actions comparable to this compound. However, it is crucial to acknowledge that they are distinct molecular entities.

Experimental Protocols

The following are detailed methodologies for key behavioral assays used to evaluate anxiolytic properties, based on protocols from studies on Gelsemium alkaloids and other anxiolytic compounds.

Animals

Studies typically utilize male C57BL/6J mice or ICR-CD1 mice.[5] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures are expected to be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Drug Administration

This compound, or other test compounds, are typically dissolved in a vehicle solution (e.g., saline) and administered intraperitoneally (i.p.). Doses are administered at a specific time point (e.g., 45 minutes) before the commencement of behavioral testing.[1]

Behavioral Assays for Anxiolysis

The EPM apparatus consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor. The test leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Procedure: A mouse is placed at the center of the maze, facing an open arm. Its behavior is recorded for a set period (typically 5 minutes).

  • Parameters Measured:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

The OFT assesses general locomotor activity and anxiety-like behavior in a novel, open environment. The apparatus is a square arena with walls.

  • Procedure: A mouse is placed in the center or a corner of the arena, and its activity is recorded for a specified duration.

  • Parameters Measured:

    • Total distance traveled.

    • Distance traveled in the central zone versus the peripheral zone.

    • Time spent in the central zone versus the peripheral zone.

  • Interpretation: Anxiolytic compounds typically increase the time spent and distance traveled in the central zone, without significantly altering total locomotor activity. A decrease in total locomotion could indicate sedative effects.

This test is based on the innate aversion of rodents to brightly lit areas. The apparatus consists of a box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.

  • Procedure: A mouse is placed in the light compartment, and its movement between the two compartments is recorded for a set time.

  • Parameters Measured:

    • Time spent in the light and dark compartments.

    • Number of transitions between the compartments.

    • Latency to first enter the dark compartment.

  • Interpretation: Anxiolytic effects are inferred from an increase in the time spent in the light compartment and the number of transitions between compartments.[3]

Potential Signaling Pathways and Experimental Workflow

While the precise anxiolytic mechanism of this compound is yet to be fully elucidated, research on related compounds and this compound's activity in other contexts provide potential avenues for investigation.

Proposed Signaling Pathways

The following diagrams illustrate signaling pathways implicated in the effects of Gelsemium alkaloids.

Gelsevirine_Signaling_Pathways cluster_STING Potential Anxiolytic Pathway via STING Inhibition cluster_Gelsemine Pathways Implicated for the Related Alkaloid Gelsemine cluster_NLRP3 NLRP3 Inflammasome Pathway cluster_CREB_BDNF CREB/BDNF Pathway This compound This compound STING STING (Stimulator of Interferon Genes) This compound->STING Inhibits Inflammation Neuroinflammation STING->Inflammation Promotes Anxiety Anxiety Inflammation->Anxiety Contributes to Gelsemine1 Gelsemine NLRP3 NLRP3 Inflammasome Gelsemine1->NLRP3 Inhibits Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6) NLRP3->Pro_inflammatory Activates Anxiety2 Anxiety Pro_inflammatory->Anxiety2 Contributes to Gelsemine2 Gelsemine CREB CREB Gelsemine2->CREB Downregulates Overexpression BDNF BDNF CREB->BDNF Regulates Neuronal_Function Altered Neuronal Function BDNF->Neuronal_Function Modulates Anxiety3 Anxiety Neuronal_Function->Anxiety3 Impacts

Caption: Potential signaling pathways in the anxiolytic action of this compound.

This compound has been identified as a novel inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, which is involved in inflammatory responses.[5] Given the established link between neuroinflammation and anxiety disorders, this pathway presents a plausible, though yet unproven, mechanism for this compound's anxiolytic effects. Furthermore, studies on the structurally related alkaloid, gelsemine, have implicated the inhibition of the NLRP3 inflammasome and modulation of the CREB/BDNF pathway in its anxiolytic-like behaviors.[2][4][6]

Experimental Workflow

The following diagram outlines a typical workflow for investigating the anxiolytic properties of a novel compound like this compound.

Experimental_Workflow cluster_0 Pre-clinical Investigation Workflow cluster_1 Behavioral Assays start Compound Isolation (this compound) animal_model Animal Model Selection (e.g., Mice) start->animal_model treatment_groups Establish Treatment Groups (Vehicle, this compound Doses, Positive Control) animal_model->treatment_groups drug_admin Drug Administration (e.g., i.p.) treatment_groups->drug_admin behavioral_testing Behavioral Assays drug_admin->behavioral_testing EPM Elevated Plus-Maze OFT Open-Field Test LDB Light-Dark Box data_analysis Data Collection & Statistical Analysis biochemical_analysis Post-mortem Biochemical Analysis (e.g., Brain Tissue) data_analysis->biochemical_analysis Following Behavioral Tests conclusion Conclusion on Anxiolytic Potential and Mechanism data_analysis->conclusion biochemical_analysis->conclusion EPM->data_analysis OFT->data_analysis LDB->data_analysis

References

Foundational Research on Gelsevirine's Analgesic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the analgesic properties of Gelsevirine, an alkaloid isolated from the Gelsemium genus of flowering plants. While research has established its analgesic, anti-inflammatory, and anxiolytic activities, this document focuses on the core mechanisms and experimental data that underpin its potential as a therapeutic agent for pain management.

Core Mechanisms of this compound's Analgesic Action

This compound's analgesic effects are believed to stem from a combination of anti-inflammatory and direct neuronal pathway modulation.

Anti-inflammatory Pathway: STING Inhibition

A primary and well-documented mechanism of this compound is its role as a specific inhibitor of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of pro-inflammatory cytokines. By inhibiting STING, this compound effectively reduces the inflammatory cascade, which is a significant contributor to many types of pain, particularly inflammatory pain such as that seen in osteoarthritis.[1]

This compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents its dimerization and activation.[1][3] Furthermore, it promotes the K48-linked ubiquitination and subsequent degradation of STING.[1][3] This dual action of inhibiting activation and promoting degradation makes this compound a potent modulator of STING-mediated inflammation.

STING_Inhibition_by_this compound cluster_activation STING Activation Pathway cluster_inhibition This compound Inhibition Cytosolic_dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING_dimer STING Dimerization & Activation cGAMP->STING_dimer TBK1 TBK1 Phosphorylation STING_dimer->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Inflammation Pro-inflammatory Cytokine Production IRF3->Inflammation This compound This compound This compound->STING_dimer Inhibits Ubiquitination K48-linked Ubiquitination & Degradation This compound->Ubiquitination STING_inactive Inactive STING Ubiquitination->STING_inactive

This compound's inhibition of the STING pathway.
Potential Neuronal Pathway: Modulation of the Glycine (B1666218) Receptor and Allopregnanolone Synthesis

While direct evidence for this compound's action on neuronal pathways is still emerging, research on other major alkaloids from the Gelsemium plant, such as Gelsemine (B155926) and Koumine, strongly suggests a mechanism involving the spinal α3 glycine receptor and the subsequent synthesis of the neurosteroid allopregnanolone. It is plausible that this compound shares this mechanism of action.

This pathway posits that Gelsemium alkaloids act as positive modulators of the α3 glycine receptor in the spinal cord. Activation of this receptor leads to an increase in the synthesis of allopregnanolone, a potent neurosteroid with known analgesic properties. Allopregnanolone, in turn, enhances GABAergic inhibition, thereby reducing the transmission of pain signals.

Neuronal_Pathway_of_Gelsemium_Alkaloids This compound This compound (presumed) GlyR Spinal α3 Glycine Receptor This compound->GlyR Activates Allopregnanolone Allopregnanolone Synthesis ↑ GlyR->Allopregnanolone GABAaR GABAA Receptor Potentiation Allopregnanolone->GABAaR Analgesia Analgesic Effect GABAaR->Analgesia

Proposed neuronal pathway for this compound's analgesia.

Quantitative Data on Analgesic Efficacy

As of the latest available research, specific quantitative data on the analgesic efficacy of this compound, such as ED50 values from standardized animal models of pain, has not been extensively published. However, to provide a comparative context for the potential potency of Gelsemium alkaloids, the following table summarizes the ED50 values for a related alkaloid, Gelsenicine , in various mouse models of pain.

Pain ModelGelsenicine ED50 (µg/kg, s.c.)
Acetic Acid-Induced Writhing Test10.4
Formalin Test (Late Phase)7.4
Chronic Constriction Injury (Thermal Hyperalgesia)9.8

Data for Gelsenicine is provided as a reference for the potential analgesic potency of Gelsemium alkaloids. Further research is required to establish the specific ED50 values for this compound.

Experimental Protocols for Analgesic Activity Assessment

The following are detailed methodologies for key experiments commonly used to assess the analgesic properties of compounds like this compound.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week with free access to food and water. They are fasted for 12-18 hours before the experiment, with continued access to water.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.9% saline)

    • Positive Control (e.g., Diclofenac sodium, 10 mg/kg)

    • Test Groups (this compound at various doses)

  • Drug Administration: The vehicle, positive control, or this compound is administered via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg body weight).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Writhing_Test_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Grouping Randomly Group Mice Acclimatize->Grouping Administer Administer this compound/ Control Grouping->Administer Inject_AA Inject Acetic Acid (i.p.) Administer->Inject_AA 30-60 min Observe Observe and Count Writhes (20 min) Inject_AA->Observe 5 min latency Analyze Analyze Data (% Inhibition) Observe->Analyze End End Analyze->End Formalin_Test_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer Administer this compound/ Control Acclimatize->Administer Inject_Formalin Inject Formalin (s.c.) into Hind Paw Administer->Inject_Formalin Observe_Phase1 Observe Phase 1 (0-5 min) Record Licking Time Inject_Formalin->Observe_Phase1 Observe_Phase2 Observe Phase 2 (15-30 min) Record Licking Time Observe_Phase1->Observe_Phase2 Interphase (5-15 min) Analyze Analyze Data for Both Phases Observe_Phase2->Analyze End End Analyze->End

References

Methodological & Application

Gelsevirine from Gelsemium elegans: A Detailed Guide to Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gelsemium elegans, a plant known for its potent toxicological and medicinal properties, is a rich source of various indole (B1671886) alkaloids. Among these, gelsevirine (B199093) has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anxiolytic activities. This document provides a comprehensive guide to the extraction of total alkaloids from G. elegans and the subsequent purification of this compound. Detailed protocols for acid-base extraction, High-Speed Counter-Current Chromatography (HSCCC), and traditional column chromatography are presented. Additionally, quantitative data from various studies are summarized to provide an overview of expected yields and purities. This guide is intended to serve as a valuable resource for researchers involved in the isolation and characterization of this compound for further pharmacological investigation and drug development.

Introduction

Gelsemium elegans Benth, a member of the Loganiaceae family, is a well-known toxic plant native to Southeast Asia.[1] It contains a complex mixture of over 100 alkaloids, with indole alkaloids being the most prominent and pharmacologically active constituents.[2] These alkaloids are classified into several structural types, including gelsemine-type, koumine-type, and gelsedine-type.[3] this compound, a gelsemine-type oxindole (B195798) alkaloid, has demonstrated notable biological activities. Recent studies have identified this compound as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, highlighting its potential in mitigating inflammation associated with conditions like sepsis.[4][5]

The isolation of pure this compound from the complex alkaloidal mixture present in G. elegans is a critical step for its pharmacological evaluation and potential therapeutic development. This document outlines effective methods for its extraction and purification.

Extraction of Total Alkaloids

A common and effective method for extracting total alkaloids from G. elegans is through an acid-base extraction protocol. This method leverages the basic nature of alkaloids to separate them from other plant constituents.

Experimental Protocol: Acid-Base Extraction
  • Plant Material Preparation:

    • Air-dry the plant material (e.g., stems and leaves) of Gelsemium elegans.

    • Grind the dried material into a coarse powder.

  • Initial Solvent Extraction:

    • Macerate or reflux the powdered plant material with an organic solvent such as ethanol (B145695) or methanol (B129727). This initial extraction isolates a broad spectrum of compounds, including the alkaloids.[6]

  • Acidification and Removal of Neutral Components:

    • Concentrate the initial solvent extract under reduced pressure to obtain a crude residue.

    • Suspend the residue in water and acidify with a dilute acid (e.g., 20% H₂SO₄) to a pH of approximately 4.[6]

    • This step converts the alkaloids into their salt forms, which are soluble in the aqueous phase.

    • Partition the acidic aqueous suspension with an immiscible organic solvent like ethyl acetate (B1210297) to remove neutral and acidic impurities.[6]

  • Basification and Alkaloid Extraction:

    • Separate the aqueous phase and basify it with a base (e.g., Na₂CO₃ or ammonia) to a pH of approximately 10.[6]

    • This converts the alkaloid salts back to their free base form, which are generally less soluble in water and more soluble in non-polar organic solvents.

    • Extract the basified aqueous solution multiple times with a chlorinated solvent such as chloroform (B151607) or dichloromethane (B109758) to isolate the crude alkaloid mixture.[6]

  • Final Processing:

    • Combine the organic extracts.

    • Dry the combined organic phase over an anhydrous salt (e.g., Na₂SO₄).

    • Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Purification of this compound

The crude alkaloid extract contains a mixture of numerous alkaloids, including koumine, gelsemine, and this compound.[2] Further purification is necessary to isolate this compound. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective technique for this purpose. Traditional silica (B1680970) gel column chromatography can also be employed.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample denaturation. It is particularly well-suited for the separation of alkaloids.

  • HSCCC System Preparation:

    • Prepare a suitable two-phase solvent system. A commonly used system for this compound purification is chloroform-methanol-0.1 M hydrochloric acid (4:4:2, v/v/v).[7]

    • Equilibrate the HSCCC instrument by pumping the stationary phase (typically the upper phase) into the column, followed by the mobile phase (typically the lower phase) at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection:

    • Dissolve a known amount of the crude alkaloid extract in a small volume of the solvent system.

    • Inject the sample into the HSCCC system.

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the effluent using a UV detector (e.g., at 254 nm).

    • Collect fractions based on the resulting chromatogram.

  • Analysis and Identification:

    • Analyze the purity of the collected fractions containing this compound by High-Performance Liquid Chromatography (HPLC).

    • Confirm the identity of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[7]

Silica Gel Column Chromatography

Traditional column chromatography using silica gel is another viable method for the purification of this compound.

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., chloroform).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol.[6] For instance, starting with 30:1 and gradually increasing the methanol concentration to 1:1.[6]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., Dragendorff's reagent for alkaloids).

    • Combine fractions containing the compound of interest (this compound).

  • Final Purification:

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

    • If necessary, further purification can be achieved by recrystallization or by applying the semi-purified fraction to another chromatography step, such as preparative HPLC.

Quantitative Data

The following tables summarize quantitative data from various studies on the purification of this compound and other major alkaloids from G. elegans.

Table 1: Purification of this compound and Gelsenicine by HSCCC

ParameterValueReference
Starting Material300 mg crude extract[7]
Solvent SystemChloroform-methanol-0.1 M HCl (4:4:2)[7]
Yield of this compound21.2 mg[7]
Purity of this compound (by HPLC)98.6%[7]
Yield of Gelsenicine19.4 mg[7]
Purity of Gelsenicine (by HPLC)95.4%[7]

Table 2: Purification of Major Alkaloids by pH-Zone-Refining CCC

ParameterValueReference
Starting Material1.5 g crude extract[2]
Solvent SystemMethyl tert-butyl ether/acetonitrile/water (3:1.5:4)[2]
Retainer (Stationary Phase)20 mM Triethylamine[2]
Eluter (Mobile Phase)10 mM Hydrochloric acid[2]
Yield of this compound195 mg[2]
Purity of this compound (by HPLC)96.7%[2]
Yield of Gelsemine312 mg[2]
Purity of Gelsemine (by HPLC)94.8%[2]
Yield of Koumine420 mg[2]
Purity of Koumine (by HPLC)95.9%[2]

Table 3: Purification of Alkaloids by Combined HSCCC and Preparative HPLC

ParameterValueReference
Starting Material350 mg crude extract
HSCCC Solvent System1% triethylamine/n-hexane/ethyl acetate/ethanol (4:2:3:2)
Yield of this compound50.5 mg
Purity of this compound (by HPLC)96.8%
Yield of Koumine50.5 mg
Purity of Koumine (by HPLC)99.0%
Yield of Gelsemine32.2 mg
Purity of Gelsemine (by HPLC)99.5%

This compound Signaling Pathway

This compound has been identified as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[4][5] This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response.

The mechanism of inhibition by this compound involves several key steps:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein.[4]

  • Conformational Locking: This binding locks STING in an inactive, open conformation, preventing its dimerization and subsequent activation, which is normally induced by CDNs like 2'3'-cGAMP.[4][5]

  • Promotion of Degradation: this compound also promotes the K48-linked ubiquitination and subsequent degradation of the STING protein.[4][5]

By inhibiting STING activation, this compound effectively suppresses the downstream production of interferons and other pro-inflammatory cytokines.[5]

Gelsevirine_STING_Pathway cluster_0 Cytosol cluster_1 Nucleus cGAMP 2'3'-cGAMP (CDN) STING_inactive STING (Inactive) cGAMP->STING_inactive Binds & Activates STING_active STING (Active Dimer) STING_inactive->STING_active Dimerization Ubiquitination K48-linked Ubiquitination & Degradation STING_inactive->Ubiquitination This compound This compound This compound->STING_inactive Competitively Binds & Locks Conformation This compound->STING_inactive Promotes TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_n p-IRF3 p_IRF3->p_IRF3_n Translocation IFN Type I Interferons & Pro-inflammatory Cytokines p_IRF3_n->IFN Induces Transcription

Caption: this compound inhibits the STING signaling pathway.

Experimental Workflow

The overall process for isolating pure this compound from G. elegans can be visualized as a multi-step workflow.

Gelsevirine_Extraction_Workflow Plant_Material Gelsemium elegans (Dried, Powdered) Initial_Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Initial_Extraction Acid_Base_Extraction Acid-Base Partitioning Initial_Extraction->Acid_Base_Extraction Crude_Alkaloids Crude Total Alkaloids Acid_Base_Extraction->Crude_Alkaloids Purification Purification Crude_Alkaloids->Purification HSCCC HSCCC Purification->HSCCC Method 1 Column_Chromatography Column Chromatography Purification->Column_Chromatography Method 2 Pure_this compound Pure this compound HSCCC->Pure_this compound Column_Chromatography->Pure_this compound Analysis Purity & Identity Check (HPLC, MS, NMR) Pure_this compound->Analysis

Caption: Workflow for this compound extraction and purification.

Conclusion

The protocols and data presented in this application note provide a solid foundation for the successful extraction and purification of this compound from Gelsemium elegans. The acid-base extraction method is robust for obtaining a crude alkaloid mixture, and subsequent purification by High-Speed Counter-Current Chromatography offers an efficient route to high-purity this compound. Understanding the underlying principles of these techniques, along with the biological activity of the target compound, is essential for researchers in the field of natural product chemistry and drug discovery. The elucidation of this compound's role as a STING inhibitor further underscores the importance of isolating this and other alkaloids from G. elegans for continued pharmacological research.

References

Application Notes and Protocols: High-Speed Counter-Current Chromatography for Gelsevirine Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelsevirine, a potent indole (B1671886) alkaloid isolated from the plant Gelsemium elegans, has garnered significant interest in pharmacological research due to its potential therapeutic properties. However, its structural similarity to other alkaloids within the plant matrix presents a significant challenge for efficient isolation and purification. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful liquid-liquid partition chromatography technique for the separation of natural products, offering advantages such as the elimination of irreversible adsorption onto solid supports and high sample loading capacity. This document provides detailed application notes and protocols for the successful isolation of this compound from Gelsemium elegans using HSCCC.

Data Presentation

The following tables summarize quantitative data from various studies on the HSCCC-based isolation of this compound, providing a comparative overview of different methodologies and their efficiencies.

Table 1: Comparison of HSCCC Solvent Systems and Performance for this compound Isolation

Solvent System Composition (v/v/v)Sample Loading (mg)Yield of this compound (mg)Purity of this compound (%)Reference
Chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2)300 (Crude Extract)21.298.6
n-hexane-ethyl acetate-ethanol-0.5% triethylamine-H₂O (3:5:3:4)206.6 (Crude Alkaloid)7.293.5
1% triethylamine (B128534) aqueous solution/n-hexane/ethyl acetate (B1210297)/ethanol (B145695) (4:2:3:2)350 (Crude Extract)Not specifiedNot specified[1]

Experimental Protocols

This section outlines a detailed methodology for the isolation of this compound from Gelsemium elegans using HSCCC, based on established protocols.

Preparation of Crude Extract from Gelsemium elegans
  • Plant Material: Obtain dried and powdered whole plant material of Gelsemium elegans.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours.

    • Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude ethanol extract.

    • Suspend the crude extract in a 2% tartaric acid solution and partition with ethyl acetate to remove non-alkaloidal components.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) solution and extract with chloroform (B151607).

    • Concentrate the chloroform extract to dryness to yield the crude alkaloid fraction.

HSCCC Instrumentation and Operation
  • Apparatus: A commercially available High-Speed Counter-Current Chromatography instrument equipped with a multi-layer coil, a solvent delivery pump, a sample injection valve, and a UV-Vis detector.

  • Two-Phase Solvent System Preparation:

    • Prepare the chosen solvent system (e.g., chloroform-methanol-0.1 mol/L hydrochloric acid at a 4:4:2 volume ratio) by thoroughly mixing the components in a separatory funnel.

    • Allow the mixture to equilibrate at room temperature and separate into two distinct phases (upper and lower).

    • Degas both phases by sonication before use.

HSCCC Separation Protocol (Example using Chloroform-Methanol-HCl system)
  • Column Equilibration:

    • Fill the entire HSCCC coil with the stationary phase (the upper phase of the solvent system).

    • Rotate the coil at a set speed (e.g., 850 rpm).[1]

    • Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

    • Continue pumping until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established, indicated by a stable retention of the stationary phase.

  • Sample Injection:

    • Dissolve a known amount of the crude alkaloid extract (e.g., 300 mg) in a small volume of the biphasic solvent system.

    • Inject the sample solution into the HSCCC column through the sample loop.

  • Elution and Fraction Collection:

    • Continue to pump the mobile phase at the set flow rate.

    • Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).

    • Collect fractions based on the resulting chromatogram peaks.

  • Identification and Purity Analysis:

    • Analyze the collected fractions corresponding to the this compound peak by High-Performance Liquid Chromatography (HPLC) to determine purity.

    • Confirm the structure of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mandatory Visualization

Experimental Workflow for this compound Isolation

Gelsevirine_Isolation_Workflow cluster_extraction Crude Extract Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis and Identification P1 Gelsemium elegans Plant Material P2 Ethanol Extraction P1->P2 P3 Acid-Base Partitioning P2->P3 P4 Crude Alkaloid Extract P3->P4 S1 Solvent System Preparation P4->S1 Dissolve in solvent system S2 HSCCC Equilibration S1->S2 S3 Sample Injection S2->S3 S4 Elution & Fraction Collection S3->S4 A1 HPLC Purity Analysis S4->A1 A2 MS & NMR Structural Confirmation S4->A2 A3 Pure this compound A1->A3 A2->A3

Caption: Workflow for the isolation and purification of this compound.

Principle of HSCCC Separation of Alkaloids

Caption: Principle of HSCCC separation based on differential partitioning.

References

Synthesizing Gelsevirine for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer on Synthetic Protocols

Detailed, step-by-step experimental protocols and quantitative data for the total synthesis of Gelsevirine are not publicly available in full detail. The first total synthesis was reported in the PhD thesis of Ke, Yan-Ting from the University of Georgia, but the complete experimental procedures from this thesis are not accessible through publicly available databases.

This document, therefore, focuses on the application of commercially available this compound for research purposes, particularly in the context of its well-documented activity as a potent and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.

Introduction to this compound

This compound is a complex indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. It has garnered significant interest in the scientific community due to its diverse biological activities, including anxiolytic and anti-inflammatory properties. Recent research has identified this compound as a novel and specific inhibitor of the STING pathway, a critical component of the innate immune system that is implicated in various inflammatory diseases and cancer. This makes this compound a valuable tool for researchers studying STING-mediated cellular processes.

Biological Activity: this compound as a STING Inhibitor

This compound exerts its inhibitory effect on the STING pathway through a multi-faceted mechanism. It has been shown to competitively bind to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation by its natural ligand, cyclic GMP-AMP (cGAMP).[1][2][3] Furthermore, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, a process likely mediated by the E3 ubiquitin ligase TRIM21.[1][2][3][4]

Quantitative Data on this compound's Inhibitory Activity

The following table summarizes the key quantitative parameters of this compound's inhibitory action on the STING pathway.

ParameterCell LineValueReference
IC₅₀ (IFN-β expression) Raw264.7 (murine macrophage)5.365 µM[1][2]
THP-1 (human monocytic)0.766 µM[1][2]
Binding Affinity (Kd) Human STING-CTD27.6 µM[1]

Experimental Protocols: Investigating STING Inhibition by this compound

The following protocols are provided as a guide for researchers wishing to investigate the effects of this compound on the STING pathway in a cell-based model.

Protocol 1: Inhibition of cGAMP-induced STING Activation

Objective: To determine the effect of this compound on the activation of the STING pathway by its agonist, 2'3'-cGAMP.

Materials:

  • Mammalian cells expressing STING (e.g., Raw264.7, THP-1)

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 2'3'-cGAMP

  • Reagents for Western blotting (lysis buffer, antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control)

  • Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for IFN-β and a housekeeping gene)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (or vehicle control) for 6 hours.

  • STING Activation: Stimulate the cells with 2'3'-cGAMP (e.g., 5 µg/mL) for a specified time (e.g., 1-3 hours).

  • Analysis of Downstream Signaling:

    • Western Blotting: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of TBK1 and IRF3. A reduction in the levels of p-TBK1 and p-IRF3 in this compound-treated cells would indicate inhibition of the pathway.[1]

    • RT-qPCR: Extract total RNA and perform RT-qPCR to measure the mRNA expression levels of IFN-β. A dose-dependent decrease in IFN-β expression in this compound-treated cells would confirm its inhibitory activity.[1]

Protocol 2: Assessment of STING Dimerization

Objective: To investigate the effect of this compound on the dimerization of STING, a critical step in its activation.

Materials:

  • Same as Protocol 3.1, with the addition of non-reducing sample buffer for Western blotting.

Procedure:

  • Follow steps 1-3 from Protocol 3.1.

  • Cell Lysis: Lyse the cells in a suitable buffer.

  • Non-reducing Western Blot: Prepare protein lysates in non-reducing sample buffer and perform Western blotting for STING. Under non-reducing conditions, the dimeric form of STING can be visualized. A decrease in the intensity of the dimer band in this compound-treated samples would suggest inhibition of STING dimerization.[1]

Visualization of Signaling Pathways and Workflows

The STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway, from the detection of cytosolic DNA to the production of type I interferons.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates TBK1 TBK1 STING_dimer->TBK1 recruits & activates pTBK1 p-TBK1 IRF3 IRF3 pIRF3 p-IRF3 (dimer) pTBK1->IRF3 phosphorylates IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production Gelsevirine_Inhibition cluster_er Endoplasmic Reticulum cluster_degradation Proteasomal Degradation This compound This compound STING_dimer STING (dimer) This compound->STING_dimer binds to CDN pocket TRIM21 TRIM21 This compound->TRIM21 promotes recruitment Ub K48-linked Ubiquitination STING_dimer->Ub Activation STING Activation Proteasome Proteasome Ub->Proteasome leads to TRIM21->STING_dimer mediates cGAMP 2'3'-cGAMP cGAMP->STING_dimer binding blocked

References

Gelsevirine in Sepsis: Application Notes and Protocols for In Vivo Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy of Gelsevirine in sepsis models. The protocols are based on established research and are intended to ensure robust and reproducible results.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. This compound, a natural compound, has emerged as a promising therapeutic agent for sepsis by inhibiting the stimulator of interferon genes (STING) signaling pathway, a key mediator of inflammation in response to microbial or self-DNA.[1][2][3] this compound has been shown to improve survival and mitigate organ damage in preclinical sepsis models.[2][3]

Mechanism of Action: STING Pathway Inhibition

This compound exerts its anti-septic effects primarily by targeting the STING signaling pathway.[1][2][3] Cytosolic DNA, released from pathogens or damaged host cells, activates cyclic GMP-AMP synthase (cGAS), which in turn produces cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-associated protein.[1] This triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines that contribute to the systemic inflammation and organ damage seen in sepsis.[1][3]

This compound inhibits this pathway through a dual mechanism:

  • Competitive Binding: It competitively binds to the cGAMP-binding pocket of STING, locking it in an inactive conformation and preventing its dimerization and activation.[2][3]

  • Promoting Degradation: this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely by upregulating and recruiting the E3 ubiquitin ligase TRIM21.[1][2][3]

This inhibition of the STING pathway ultimately blocks the excessive activation of downstream signaling molecules like NF-κB, reducing the production of inflammatory cytokines and mitigating sepsis-induced organ damage.[1]

In Vivo Sepsis Models

The choice of an appropriate animal model is critical for studying sepsis. The two most commonly used and well-characterized models are the cecal ligation and puncture (CLP) model and the lipopolysaccharide (LPS) induced endotoxemia model.

  • Cecal Ligation and Puncture (CLP) Model: This is considered the "gold standard" in sepsis research because it closely mimics the pathophysiology of human polymicrobial sepsis.[4][5] The procedure involves a laparotomy, ligation of the cecum, and puncture with a needle to induce peritonitis and subsequent sepsis.[6]

  • Lipopolysaccharide (LPS) Model: This model involves the administration of LPS, a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response.[6] While simpler to perform, it represents a model of endotoxemia rather than a true infection and may not fully recapitulate the complexity of clinical sepsis.[6]

For evaluating the therapeutic potential of this compound, the CLP model is recommended due to its higher clinical relevance.

Experimental Design and Protocols

This section outlines a detailed protocol for a preclinical study evaluating this compound in a CLP-induced sepsis mouse model.

Experimental Workflow

Gelsevirine_Sepsis_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis Acclimatization Animal Acclimatization (C57BL/6J mice, 2 months old) Randomization Randomization into Groups Acclimatization->Randomization CLP Cecal Ligation and Puncture (CLP) or Sham Surgery Randomization->CLP Administration This compound Administration (i.p., 5h post-CLP) CLP->Administration Monitoring Monitoring (Survival, Clinical Scores) Administration->Monitoring Sacrifice Sacrifice (15h post-CLP) Monitoring->Sacrifice Sample Sample Collection (Blood, BALF, Tissues) Sacrifice->Sample Analysis Biochemical & Histological Analysis Sample->Analysis

Caption: Experimental workflow for evaluating this compound in a CLP-induced sepsis model.

Materials and Reagents
  • This compound (purity >99.5%)

  • C57BL/6J mice (male, 2 months old)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Suture materials

  • Saline (vehicle)

  • Reagents for biochemical assays (ELISA kits for IL-6, TNF-α)

  • Reagents for organ function tests (BUN, creatinine, AST, ALT kits)

  • Materials for histology (formalin, paraffin, H&E stain)

Animal Model Protocol: Cecal Ligation and Puncture (CLP)
  • Anesthetize 2-month-old male C57BL/6J mice with isoflurane.[2]

  • Perform a midline laparotomy to expose the cecum.

  • Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the position of the ligation.

  • Puncture the ligated cecum once or twice with a needle (e.g., 22-gauge).

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Administer fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously) immediately after surgery.

  • For the sham group, perform the laparotomy and expose the cecum without ligation and puncture.[2]

This compound Administration Protocol
  • Prepare this compound solutions in a suitable vehicle (e.g., sterile saline).

  • Five hours after CLP surgery, administer this compound intraperitoneally (i.p.) at doses of 10 mg/kg and 20 mg/kg.[2]

  • The control CLP group should receive an equivalent volume of the vehicle.

Outcome Measures and Data Collection

Survival Rate: Monitor the survival of the mice for a predetermined period (e.g., 72 hours or longer) and record the time of death.

Organ Damage and Inflammation Assessment (15 hours post-CLP):

  • Euthanize a subset of mice from each group 15 hours after CLP surgery.[2]

  • Collect blood via cardiac puncture for serum separation.

  • Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).

  • Harvest organs (lungs, kidneys, liver) for histological and biochemical analysis.[2]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.

Table 1: Survival Rate

GroupTreatmentnSurvival Rate (%) at 72h
ShamVehicle10100
CLPVehicle20Value
CLPThis compound (10 mg/kg)20Value
CLPThis compound (20 mg/kg)20Value

Table 2: Serum Cytokine Levels (pg/ml) at 15h post-CLP

GroupTreatmentnIL-6TNF-α
ShamVehicle8Mean ± SDMean ± SD
CLPVehicle8Mean ± SDMean ± SD
CLPThis compound (10 mg/kg)8Mean ± SDMean ± SD
CLPThis compound (20 mg/kg)8Mean ± SDMean ± SD

Table 3: Markers of Organ Dysfunction at 15h post-CLP

GroupTreatmentnBUN (mg/dl)Creatinine (mg/dl)AST (U/L)ALT (U/L)
ShamVehicle8Mean ± SDMean ± SDMean ± SDMean ± SD
CLPVehicle8Mean ± SDMean ± SDMean ± SDMean ± SD
CLPThis compound (10 mg/kg)8Mean ± SDMean ± SDMean ± SDMean ± SD
CLPThis compound (20 mg/kg)8Mean ± SDMean ± SDMean ± SDMean ± SD

Table 4: Lung Injury Parameters at 15h post-CLP

GroupTreatmentnLung Wet-to-Dry RatioBALF Total Protein (mg/ml)Lung Injury Score
ShamVehicle8Mean ± SDMean ± SDMean ± SD
CLPVehicle8Mean ± SDMean ± SDMean ± SD
CLPThis compound (10 mg/kg)8Mean ± SDMean ± SDMean ± SD
CLPThis compound (20 mg/kg)8Mean ± SDMean ± SDMean ± SD

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound in the context of the STING signaling pathway in sepsis.

Gelsevirine_STING_Pathway cluster_pathway STING Signaling Pathway in Sepsis cluster_intervention This compound Intervention Cytosolic_DNA Cytosolic dsDNA (from pathogens or damaged cells) cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds to STING_active STING (active) Dimerization & Phosphorylation STING_inactive->STING_active Degradation K48-linked Ubiquitination & Degradation STING_inactive->Degradation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Cytokines Pro-inflammatory Cytokines (IFN-β, TNF-α, IL-6) IRF3->Cytokines NFkB->Cytokines Sepsis Sepsis & Organ Damage Cytokines->Sepsis This compound This compound This compound->STING_inactive competitively binds, prevents activation TRIM21 TRIM21 This compound->TRIM21 recruits TRIM21->STING_inactive promotes

Caption: this compound inhibits the STING signaling pathway in sepsis.

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of this compound as a potential therapeutic for sepsis. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, contributing to a better understanding of this compound's therapeutic potential and its mechanism of action in the complex setting of sepsis.

References

Application Notes and Protocols for In Vivo Administration of Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine is a natural alkaloid compound isolated from Gelsemium elegans Benth. It has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, anxiolytic, and analgesic properties. Recent studies have highlighted its role as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, a critical component of the innate immune system. Dysregulation of the STING pathway is implicated in various inflammatory diseases and sepsis. These application notes provide detailed protocols for the preparation and in vivo administration of this compound, primarily focusing on murine models for preclinical research.

Mechanism of Action: STING Signaling Pathway

This compound has been identified as a potent inhibitor of the STING signaling pathway. It functions by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents its activation. Furthermore, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ligase TRIM21. This dual mechanism effectively blocks the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

STING_Pathway_Inhibition_by_this compound cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (Inactive Dimer) cGAMP->STING_inactive Binds STING_active STING (Active) STING_inactive->STING_active Activation TBK1 TBK1 STING_active->TBK1 Recruits & Activates Degradation Ubiquitination & Degradation STING_active->Degradation IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Phosphorylates (via IKK) pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n Translocation Genes IFNs & Pro-inflammatory Cytokine Genes pIRF3_n->Genes pNFkB_n->Genes This compound This compound This compound->STING_inactive Inhibits Binding This compound->STING_active Promotes

Caption: this compound inhibits the STING signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of this compound based on published studies.

Table 1: In Vivo Dosage and Administration

ParameterValueSpeciesApplication/ModelReference
Effective Dose10 mg/kgMouseSepsis (CLP model)[1][2]
Effective Dose20 mg/kgMouseSepsis (CLP model)[1][2]
Route of AdministrationIntraperitoneal (i.p.)MouseSepsis (CLP model)[1]

Table 2: Recommended Vehicle Composition for Intraperitoneal Injection

ComponentConcentrationPurposeNotes
Dimethyl Sulfoxide (DMSO)≤ 10% (v/v)Solubilizing AgentMinimize concentration to reduce potential toxicity.
Saline (0.9% NaCl), sterile≥ 90% (v/v)DiluentEnsure isotonicity and sterility.
Example Formulation 10% DMSO in Saline Vehicle A commonly used and generally well-tolerated formulation.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

This protocol details the preparation of a this compound solution for intraperitoneal injection in mice.

Materials:

  • This compound powder (purity >99%)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Calculate the Required Amount of this compound:

    • Determine the total number of animals and the required dose per animal (e.g., 10 mg/kg).

    • Weigh the animals to determine the exact dose for each. For a 25g mouse, the required dose is 0.25 mg (25g * 10 mg/kg).

    • Calculate the total amount of this compound needed for the entire cohort, including a small excess to account for transfer losses.

  • Prepare the this compound Stock Solution (in 100% DMSO):

    • Based on the final desired concentration and injection volume, calculate the required concentration of the stock solution. It is recommended to prepare a concentrated stock to minimize the final DMSO percentage.

    • Example: To prepare a 1 mg/mL final dosing solution in 10% DMSO, you can prepare a 10 mg/mL stock in 100% DMSO.

    • Aseptically weigh the this compound powder and place it in a sterile vial.

    • Add the calculated volume of sterile DMSO to the vial.

    • Vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of particulates.

  • Prepare the Final Dosing Solution:

    • On the day of injection, dilute the this compound stock solution with sterile saline to achieve the final desired concentration and a DMSO concentration of ≤10%.

    • Example (for a 1 mg/mL final solution in 10% DMSO): Aseptically mix 1 part of the 10 mg/mL this compound stock solution with 9 parts of sterile saline.

    • Vortex the final dosing solution gently to ensure it is homogenous.

  • Final Checks:

    • Visually inspect the final solution for any precipitation. If precipitation occurs, reformulation may be necessary (e.g., trying a slightly higher DMSO concentration if within safe limits, or exploring other vehicle options).

    • Keep the solution on ice if not used immediately, and use it within a few hours of preparation to ensure stability.

Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Mice

This protocol outlines the procedure for administering the prepared this compound solution to mice.

IP_Injection_Workflow start Start prep_solution Prepare this compound Dosing Solution (Protocol 1) start->prep_solution restrain Properly Restrain Mouse (e.g., scruff method) prep_solution->restrain position Position Mouse (head tilted down) restrain->position locate Locate Injection Site (lower right quadrant of the abdomen) position->locate inject Insert Needle (27-30G) at a 30-45° angle locate->inject aspirate Aspirate to check for blood or urine inject->aspirate aspirate->inject If positive, re-attempt administer Administer Solution (100-200 µL) aspirate->administer If negative withdraw Withdraw Needle administer->withdraw monitor Return to Cage and Monitor for any Adverse Reactions withdraw->monitor end_point End monitor->end_point

Caption: Workflow for intraperitoneal injection in mice.

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. The scruff restraint method is commonly used. Ensure the grip is firm but does not impede the animal's breathing.

  • Locate Injection Site: The preferred site for i.p. injection is the lower right quadrant of the abdomen. This location avoids the cecum (on the left side) and the bladder.

  • Injection:

    • Use a new sterile syringe and needle for each animal.

    • Draw up the calculated volume of the this compound dosing solution. A typical injection volume for a mouse is 100-200 µL.

    • Tilt the mouse's head slightly downward.

    • Insert the needle at a 30-45 degree angle into the identified injection site.

    • Gently aspirate by pulling back the plunger to ensure that a blood vessel or the bladder has not been entered. If blood or urine appears in the syringe, discard the syringe and re-attempt with a fresh preparation at a slightly different location.

    • If the aspiration is clear, slowly and steadily depress the plunger to administer the full volume of the solution.

  • Post-Injection:

    • Smoothly withdraw the needle.

    • Return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

Safety and Compliance

  • All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

  • Handle this compound powder and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • A vehicle-only control group (e.g., 10% DMSO in saline) should be included in all experiments to account for any effects of the solvent.

  • Dispose of all sharps and biohazardous waste according to institutional guidelines.

Disclaimer: These protocols are intended as a guide for research purposes. Researchers should optimize these protocols based on their specific experimental needs and in accordance with all applicable regulations and institutional guidelines.

References

Gelsevirine in Murine Models: Dosage, Administration, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Gelsevirine in mouse models, based on current scientific literature. The information is intended to guide researchers in designing and executing preclinical studies involving this novel STING (Stimulator of Interferon Genes) inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for the administration of this compound in mice, primarily derived from studies on sepsis models.

Table 1: this compound Dosage and Administration in Mice

ParameterDetailsSource
Animal Model 2-month-old C57BL/6J mice[1][2]
Therapeutic Indication Sepsis (induced by Cecal Ligation and Puncture - CLP)[1][2]
Dosage Range 10 mg/kg and 20 mg/kg[1][2][3]
Administration Route Intraperitoneal (i.p.) injection[1]
Frequency Single dose administered 5 hours post-CLP surgery[1][2][3]
Vehicle Not explicitly stated in the provided search results. Researchers should use a suitable sterile vehicle such as saline or DMSO, with appropriate vehicle controls.

Table 2: Efficacy of this compound in a Murine Sepsis Model

Outcome MeasureThis compound Effect (at 10 and 20 mg/kg)Source
Survival Rate Dose-dependently increased survival compared to untreated sepsis.[1][2]
Lung Inflammation Reduced infiltration of F4/80+ macrophages and S100A9+ neutrophils.[1][2]
STING Pathway Downregulated STING expression; suppressed phosphorylation of TBK1, p65, and IRF3.[1][2]
Cytokine Production Reduced serum levels of IL-6 and TNF-α.[2]
Organ Damage Mitigated CLP-induced lung, hepatic, and renal injuries.[2][4]

Experimental Protocols

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

This protocol describes the induction of sepsis in mice and the subsequent administration of this compound for therapeutic evaluation.

Materials:

  • This compound (purity >99.55%)

  • Sterile saline or other appropriate vehicle

  • 2-month-old C57BL/6J mice

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, sutures)

  • Syringes and needles for administration

Procedure:

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Perform a midline laparotomy to expose the cecum.

  • Ligate the cecum below the ileocecal valve.

  • Puncture the ligated cecum with a needle (e.g., 22-gauge).

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Administer fluid resuscitation (e.g., sterile saline, subcutaneously) as per institutional guidelines.

  • Five hours after the CLP surgery, administer this compound (10 or 20 mg/kg) or a vehicle control via intraperitoneal injection.[1][2][3]

  • Monitor the mice for survival and other relevant endpoints (e.g., collection of blood and tissues for analysis at specific time points). For instance, 15 hours post-CLP, tissues can be harvested for analysis of inflammatory markers.[1][2][3]

Assessment of Inflammatory Response

Procedure:

  • At a predetermined time point (e.g., 15 hours post-CLP), euthanize the mice.

  • Collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-6, TNF-α) using ELISA kits.

  • Harvest lung tissue for histological analysis (e.g., H&E staining) and immunohistochemistry to detect inflammatory cell infiltration (e.g., F4/80 for macrophages, S100A9 for neutrophils).[2]

  • Prepare lung tissue lysates for Western blot analysis to determine the protein levels of STING and the phosphorylation status of TBK1, p65, and IRF3.[1][2]

Visualizations

Experimental Workflow for this compound Efficacy Testing in a CLP Mouse Model

Gelsevirine_CLP_Workflow cluster_setup Experimental Setup cluster_procedure CLP Procedure cluster_treatment Treatment (5h post-CLP) cluster_outcome Outcome Assessment A 2-month-old C57BL/6J Mice B Anesthesia A->B C Cecal Ligation and Puncture (CLP) B->C D This compound (10 mg/kg, i.p.) C->D E This compound (20 mg/kg, i.p.) C->E F Vehicle Control (i.p.) C->F G Survival Monitoring D->G H Tissue/Blood Collection (15h post-CLP) D->H E->G E->H F->G F->H I Inflammation Analysis (Histology, WB, ELISA) H->I

Caption: Workflow for evaluating this compound in a CLP-induced sepsis mouse model.

This compound's Mechanism of Action via STING Pathway Inhibition

Gelsevirine_STING_Pathway cluster_upstream Upstream Activation cluster_sting STING Activation & Inhibition cluster_downstream Downstream Signaling DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 This compound This compound This compound->STING Inhibits IRF3 IRF3 TBK1->IRF3 NFkB NF-κB (p65) TBK1->NFkB Cytokines Pro-inflammatory Cytokines (IFN-β, IL-6, TNF-α) IRF3->Cytokines NFkB->Cytokines

Caption: this compound inhibits the STING signaling pathway to reduce inflammation.

References

Application Note & Protocol: Gelsevirine for STING Dimerization Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response. Upon activation by its ligand, cyclic GMP-AMP (cGAMP), STING undergoes a conformational change, leading to its dimerization and subsequent recruitment and activation of downstream signaling molecules like TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

Gelsevirine, a natural oxindole (B195798) alkaloid, has been identified as a novel and specific inhibitor of the STING pathway.[1][2][3][4] This application note provides a detailed protocol for a STING dimerization assay using this compound to investigate its inhibitory effects. This compound has been shown to competitively bind to the cGAMP-binding pocket of STING, locking it in an inactive conformation and thereby inhibiting its dimerization and downstream signaling.[2][4] Furthermore, this compound promotes the K48-linked ubiquitination and degradation of STING, likely mediated by the E3 ubiquitin ligase TRIM21.[2][3][4]

This protocol will guide researchers in utilizing this compound as a tool to study STING pathway modulation, specifically focusing on the crucial step of STING dimerization.

Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to this dsDNA, catalyzing the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[5] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein. This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5][6] The STING dimer serves as a scaffold to recruit and activate TBK1, which in turn phosphorylates both STING and IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[5][6]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING_monomer STING (Monomer) cGAMP->STING_monomer Binds to IRF3_dimer p-IRF3 Dimer IFN_genes IFN Genes IRF3_dimer->IFN_genes Induces Transcription IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->IRF3_dimer Dimerizes STING_dimer STING Dimer STING_monomer->STING_dimer Dimerization & Translocation TBK1 TBK1 STING_dimer->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation pTBK1->IRF3 Phosphorylates pTBK1->STING_dimer Phosphorylates Interferon Type I Interferons IFN_genes->Interferon This compound This compound This compound->STING_monomer Inhibits Dimerization

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibitory effect of this compound on STING dimerization. The process involves cell culture, treatment with this compound followed by stimulation with a STING agonist, cell lysis, and subsequent analysis of STING dimerization by non-reducing SDS-PAGE and immunoblotting.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., THP-1, RAW 264.7) start->cell_culture treatment Pre-treatment with this compound (Varying concentrations) cell_culture->treatment stimulation Stimulation with STING Agonist (e.g., 2'3'-cGAMP) treatment->stimulation lysis Cell Lysis in Non-reducing Buffer stimulation->lysis electrophoresis Non-reducing SDS-PAGE lysis->electrophoresis transfer Western Blot Transfer electrophoresis->transfer immunoblot Immunoblotting with anti-STING antibody transfer->immunoblot detection Detection and Analysis of STING Monomers and Dimers immunoblot->detection end End detection->end Logical_Relationship hypothesis Hypothesis: This compound inhibits STING activation exp1 Experiment 1: STING Dimerization Assay hypothesis->exp1 exp2 Experiment 2: Downstream Signaling Analysis (p-TBK1, p-IRF3) hypothesis->exp2 exp3 Experiment 3: Gene Expression Analysis (IFN-β mRNA) hypothesis->exp3 obs1 Observation: Reduced STING dimer formation with increasing this compound dose exp1->obs1 obs2 Observation: Decreased phosphorylation of TBK1 and IRF3 exp2->obs2 obs3 Observation: Suppressed induction of IFN-β mRNA exp3->obs3 conclusion Conclusion: This compound inhibits STING dimerization, leading to suppression of downstream signaling and interferon response. obs1->conclusion obs2->conclusion obs3->conclusion

References

Application Notes: Probing the Gelsevirine-STING Interaction via Biotin Pull-Down Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsevirine, a natural alkaloid, has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[3][4][5] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making it a significant therapeutic target.[6][7] this compound has been shown to competitively bind to the cyclic dinucleotide (CDN)-binding pocket of STING, thereby inhibiting its activation.[1][2] This application note details the use of a biotin (B1667282) pull-down assay to qualitatively and quantitatively assess the binding of this compound to the STING protein.

Principle of the Assay

The biotin pull-down assay is an affinity purification technique used to study protein-protein and protein-ligand interactions.[8] In this specific application, a biotinylated version of this compound (biotin-GS) serves as the "bait" to capture its binding partner, the "prey" protein (STING), from a cell lysate. The biotin-GS, when incubated with a cell lysate containing STING, forms a complex. This complex is then captured by streptavidin-coated beads, which have a high affinity for biotin.[9] Unbound proteins are washed away, and the captured proteins are subsequently eluted and analyzed by western blotting to confirm the presence of STING. This method provides direct evidence of the physical interaction between this compound and STING.[1][2]

Data Presentation

The biotin pull-down assay, followed by western blot analysis, provides qualitative evidence of the this compound-STING interaction. Competition assays, where an excess of non-biotinylated this compound or a known STING ligand like 2'3'-cGAMP is added, can further validate the specificity of this interaction.

Table 1: Qualitative Results of Biotin Pull-Down Assay for this compound-STING Binding

Condition Bait Competitor Expected Outcome (STING band on Western Blot) Interpretation
1Biotin-GelsevirineNoneStrong bandThis compound directly binds to STING.
2Biotin (unconjugated)NoneNo band / Faint bandSTING does not non-specifically bind to biotin or the beads.
3Biotin-GelsevirineThis compound (unlabeled)Reduced band intensityUnlabeled this compound competes with biotin-Gelsevirine for STING binding, confirming specificity.
4Biotin-Gelsevirine2'3'-cGAMPReduced band intensity2'3'-cGAMP competes with biotin-Gelsevirine for the same binding site on STING, indicating a shared binding pocket.

Note: This table represents expected qualitative outcomes based on the findings that this compound competitively binds to the STING protein.[1][2]

Experimental Protocols

Synthesis of Biotinylated this compound (Biotin-GS)

A detailed protocol for the chemical synthesis of biotin-GS is required. This typically involves modifying the this compound molecule to incorporate a biotin tag, often via a linker arm to minimize steric hindrance. The precise chemical reactions and purification steps are beyond the scope of this document but are a prerequisite for the assay.[2]

Protocol: Biotin Pull-Down Assay for this compound-STING Binding

This protocol is designed for cultured cells, such as HEK293T cells, overexpressing a tagged version of STING (e.g., HA-tagged STING) or for cell lines with endogenous STING expression, like Raw264.7 macrophages.[2][10]

Materials:

  • Biotinylated this compound (Biotin-GS)

  • Unlabeled this compound

  • 2'3'-cGAMP (as a competitor)

  • Streptavidin-coated magnetic beads or agarose (B213101) beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • HEK293T or Raw264.7 cells

  • Plasmids for expressing tagged STING (if applicable)

  • Reagents and equipment for cell culture, transfection, protein quantification (BCA assay), SDS-PAGE, and Western Blotting.

  • Antibodies: anti-STING or anti-tag (e.g., anti-HA) primary antibody, and a corresponding secondary antibody.

Procedure:

  • Cell Culture and Lysate Preparation:

    • Culture HEK293T cells and transfect with a plasmid expressing HA-tagged STING. After 24-48 hours, harvest the cells.

    • Alternatively, culture Raw264.7 cells to a suitable confluency.

    • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Binding Reaction:

    • In separate microcentrifuge tubes, incubate a standardized amount of cell lysate (e.g., 500 µg - 1 mg of total protein) with biotin-GS (a typical starting concentration is 5 µM) for 1-4 hours at 4°C with gentle rotation.[7][10]

    • For competition assays: Pre-incubate the cell lysate with a 10-fold molar excess of unlabeled this compound or 2'3'-cGAMP for 1 hour at 4°C before adding biotin-GS.[7][10]

    • Negative Control: Incubate a sample with unconjugated biotin at the same concentration as biotin-GS.

  • Capture of Biotin-GS-STING Complex:

    • Add pre-washed streptavidin beads to each binding reaction tube.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the biotin-GS-STING complex to bind to the beads.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the captured proteins.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against STING (or the HA-tag).

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.

Mandatory Visualizations

Diagram 1: Experimental Workflow of the Biotin Pull-Down Assay

Gelsevirine_STING_Pull_Down_Workflow start Start: Cell Lysate (containing STING protein) incubation Incubate with Biotin-Gelsevirine (Bait) start->incubation binding Formation of Biotin-Gelsevirine-STING Complex incubation->binding competition Add Competitors (optional): - Unlabeled this compound - 2'3'-cGAMP competition->incubation Pre-incubation capture Add Streptavidin Beads binding->capture wash Wash to Remove Unbound Proteins capture->wash elution Elute Bound Proteins wash->elution analysis Analyze by SDS-PAGE and Western Blot elution->analysis

Caption: Workflow of the biotin pull-down assay to detect this compound-STING binding.

Diagram 2: The cGAS-STING Signaling Pathway

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Transcription Transcription of Type I IFN & Cytokines pIRF3->Transcription translocates to nucleus IKK IKK NFkB NF-κB IKK->NFkB phosphorylates pNFkB p-NF-κB NFkB->pNFkB pNFkB->Transcription translocates to nucleus STING->TBK1 recruits & activates STING->IKK activates This compound This compound This compound->STING inhibits binding

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

References

Application Note and Protocol: In Vitro Cytotoxicity Assessment of Gelsevirine using the Cell Counting Kit-8 (CCK-8) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Gelsevirine is a prominent indole (B1671886) alkaloid isolated from Gelsemium elegans Benth, a plant used in traditional Chinese medicine for its analgesic, anti-inflammatory, and anxiolytic properties.[1] While many natural compounds are investigated for their potential as cytotoxic agents in cancer therapy, recent studies indicate that this compound itself exhibits low direct cytotoxicity against a variety of cell lines.[1]

A 2023 study assessing this compound's effect on cell viability using the CCK-8 assay found no significant cytotoxicity in RAW264.7, THP-1, primary cultured cardiomyocytes, BMSCs, chondrocytes, and BMMs at concentrations up to 1280 μM over a 24-hour period.[1] This suggests that this compound's primary pharmacological mechanisms may not involve direct cell killing, but rather modulation of specific signaling pathways, such as the STING signaling pathway, where it has been identified as a novel inhibitor.[1][2]

This contrasts with other alkaloids from the Gelsemium genus, such as sempervirine, which has demonstrated dose- and time-dependent cytotoxic effects on hepatocellular carcinoma cells (HepG2 and Huh7).[3] Therefore, when evaluating this compound, it is crucial to employ sensitive and reliable viability assays like the CCK-8 to accurately determine its cytostatic or cytotoxic profile.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Cell Counting Kit-8 (CCK-8) assay, a robust method for determining the number of viable cells in a sample.

Principle of the CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a sensitive, one-bottle colorimetric assay used to assess cell viability, proliferation, and cytotoxicity.[4][5] The assay utilizes a highly water-soluble tetrazolium salt, WST-8 ([2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]). In the presence of an electron carrier, WST-8 is reduced by dehydrogenases abundant in living, metabolically active cells to produce a water-soluble orange-colored formazan (B1609692) dye.[4][6] The amount of formazan generated is directly proportional to the number of viable cells.[4] The absorbance of the resulting solution is measured at approximately 450 nm using a microplate reader.[6][7]

Summary of this compound Cytotoxicity Data

The following table summarizes the experimental conditions and findings from a key study that evaluated the cytotoxicity of this compound using a CCK-8 assay.

Cell LineThis compound Concentration Range (μM)Incubation Time (hours)Observed Cytotoxicity (CCK-8 Assay)Reference
RAW264.7 (Macrophage)10 - 128024No remarkable cytotoxicity observed[1]
THP-1 (Monocyte)10 - 128024No remarkable cytotoxicity observed[1]
Primary Cultured Cardiomyocytes10 - 128024No remarkable cytotoxicity observed[1]
Bone Marrow-Derived Stem Cells (BMSCs)10 - 128024No remarkable cytotoxicity observed[1]
Chondrocytes10 - 128024No remarkable cytotoxicity observed[1]
Bone Marrow-Derived Macrophages (BMMs)10 - 128024No remarkable cytotoxicity observed[1]

Detailed Experimental Protocol: CCK-8 Assay for this compound

This protocol provides a step-by-step methodology for determining the cytotoxicity of this compound.

4.1. Materials and Reagents

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well flat-bottom cell culture plates

  • Appropriate cell line(s) and complete culture medium

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (with a 450 nm filter)

  • Sterile, multichannel pipettes

4.2. Experimental Procedure

  • Cell Seeding:

    • Harvest cells and perform a cell count to determine cell density.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (for a target of 5,000 cells/well). Note: The optimal cell number can vary between cell types and should be determined empirically.

    • Dispense 100 μL of the cell suspension into each well of a 96-well plate.[7]

    • Include wells for control groups: untreated cells (medium only) and blank wells (medium without cells for background correction).

    • Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment and recovery.[8]

  • Compound Preparation and Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from your stock solution. A common approach is to prepare 2X concentrated solutions.

    • For example, to test a final concentration range of 10 µM to 1280 µM, prepare 2X solutions (20 µM to 2560 µM).

    • After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells or if only adding a small volume).

    • Add 10 µL of various concentrations of this compound to the respective wells. For vehicle controls, add 10 µL of the medium containing the same concentration of the solvent (e.g., DMSO) used for the highest this compound concentration.

    • Add 10 µL of culture medium to the untreated control wells.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • Addition of CCK-8 Reagent:

    • Following the treatment period, add 10 μL of the CCK-8 solution directly to each well.[6][7]

    • Be careful not to introduce air bubbles into the wells, as they can interfere with the absorbance reading.[6]

  • Final Incubation:

    • Incubate the plate for 1-4 hours in the incubator.[6][7] The optimal incubation time depends on the cell type and density and should be determined to ensure the absorbance values are within the linear range of the microplate reader.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 450 nm using a microplate reader.[6][7]

    • If the measurement cannot be performed immediately, the reaction can be stopped by adding 10 µL of 1% w/v SDS or 0.1 M HCl to each well.[7][8] The plate should then be covered and stored at room temperature, protected from light.[7]

4.3. Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium + CCK-8 only) from the absorbance of all other wells.

  • Calculate Cell Viability (%):

    • Cell Viability (%) = [(Absorbance of Treated Sample - Background) / (Absorbance of Untreated Control - Background)] x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the IC₅₀ (half-maximal inhibitory concentration) value can be calculated using appropriate software (e.g., GraphPad Prism).

Visualizations

5.1. Experimental Workflow

CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis start Start: Prepare Cell Suspension & Reagents seed_cells Seed Cells into 96-Well Plate (e.g., 5,000 cells/well) start->seed_cells pre_incubate Pre-incubate Plate (24 hours) seed_cells->pre_incubate add_this compound Add this compound Dilutions & Vehicle Controls pre_incubate->add_this compound incubate_treatment Incubate for Exposure Period (e.g., 24-72h) add_this compound->incubate_treatment add_cck8 Add 10µL CCK-8 Solution to Each Well incubate_treatment->add_cck8 incubate_cck8 Incubate for 1-4 hours (Color Development) add_cck8->incubate_cck8 read_plate Measure Absorbance at 450 nm incubate_cck8->read_plate analyze_data Calculate % Viability & Determine IC₅₀ read_plate->analyze_data Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Common Execution Pathway ligand Death Ligands (e.g., FasL, TNF) receptor Death Receptors (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 mito Mitochondrial Outer Membrane Permeabilization caspase8->mito via Bid cleavage caspase3 Executioner Caspases (Caspase-3, -6, -7) Activation caspase8->caspase3 stress Intracellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family Regulation stress->bcl2 bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Substrate Cleavage & Apoptosis caspase3->apoptosis

References

Application Notes: Investigating the Cellular Effects of Gelsevirine using THP-1 Cells

References

Application Notes and Protocols for Testing Gelsevirine's Anxiolytic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, an alkaloid derived from the plant Gelsemium elegans, has emerged as a compound of interest for its potential anxiolytic properties. Compared to other alkaloids from the same plant, this compound is reported to have less toxicity, making it a promising candidate for therapeutic development. This document provides detailed application notes and standardized protocols for evaluating the anxiolytic effects of this compound using established rodent behavioral models: the elevated plus-maze (EPM), the open field test (OFT), and the light-dark box (LDB) test. Additionally, it outlines the current understanding of the signaling pathways potentially involved in its mechanism of action.

Animal Models for Anxiolytic Drug Screening

The preclinical assessment of anxiolytic compounds relies on behavioral models that induce anxiety-like states in rodents. These models are based on the conflict between the innate drive to explore a novel environment and the aversion to potentially dangerous spaces (e.g., open, elevated, or brightly lit areas).

  • Elevated Plus-Maze (EPM): This test is a widely used and validated model for assessing anxiety-like behavior.[1] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the ground. A reduction in anxiety is inferred from an increase in the time spent and entries made into the open arms.[1]

  • Open Field Test (OFT): The OFT assesses general locomotor activity and anxiety-like behavior in a novel, open arena.[2] Anxious rodents tend to remain close to the walls (thigmotaxis). Anxiolytic compounds are expected to increase exploration of the more anxiogenic central area of the field.[2]

  • Light-Dark Box (LDB) Test: This model is based on the conflict between the rodent's natural aversion to brightly lit areas and its exploratory drive. The apparatus consists of a large, illuminated chamber and a smaller, dark chamber. Anxiolytic agents typically increase the time spent in the light compartment and the number of transitions between the two chambers.

Quantitative Data Summary

Note: There is a notable scarcity of publicly available, specific quantitative data on the anxiolytic effects of this compound in behavioral models. However, its closely related alkaloid, Gelsemine , has been more extensively studied and has demonstrated clear anxiolytic effects. The data presented below for Gelsemine can serve as a valuable reference for experimental design and data interpretation when testing this compound.

Table 1: Anxiolytic Effects of Gelsemine in the Elevated Plus-Maze (EPM) in Rats

Treatment GroupDoseNumber of Open Arm Entries (Mean ± SEM)Percentage of Time Spent in Open Arms (Mean ± SEM)
Vehicle Control-3.2 ± 0.412.5 ± 2.1
Gelsemine10⁻¹⁰ M5.8 ± 0.628.3 ± 3.5
Gelsemine10⁻⁶ M7.1 ± 0.8 39.7 ± 4.2
Diazepam (Positive Control)1.25 mg/kg7.9 ± 0.9 45.1 ± 5.3

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative values derived from published studies on Gelsemine.

Detailed Experimental Protocols

General Considerations
  • Animals: Adult male rodents (e.g., Sprague-Dawley rats, 250-300g; C57BL/6 mice, 25-30g) are commonly used. They should be group-housed under a standard 12:12-hour light-dark cycle with controlled temperature and humidity, and provided with food and water ad libitum.

  • Acclimation: Animals should be brought to the testing room at least 60 minutes before the start of the experiments to allow for acclimation.

  • Drug Administration: this compound should be dissolved in a suitable vehicle (e.g., sterile saline with a minimal amount of a solubilizing agent like Tween 80 or DMSO). Administration is typically performed intraperitoneally (i.p.) 30-60 minutes prior to testing.

  • Blinding and Randomization: Experiments should be conducted in a randomized and blinded manner to avoid experimenter bias.

  • Apparatus Cleaning: All apparatus should be thoroughly cleaned with 70% ethanol (B145695) and dried between trials to remove any olfactory cues from previous subjects.

Protocol 1: Elevated Plus-Maze (EPM) Test
  • Apparatus: A plus-shaped maze, typically made of non-reflective material, elevated 50-70 cm above the floor. For rats, the arms are usually 50 cm long and 10 cm wide. The two closed arms have walls (40 cm high), while the open arms have a small ledge (0.5 cm) to prevent falls.

  • Procedure:

    • Gently place the animal onto the central platform of the maze, facing one of the open arms.

    • Immediately start a video recording and allow the animal to explore the maze for a 5-minute period.

    • The experimenter should remain out of the animal's sight during the test.

  • Data Analysis: Using video-tracking software, quantify the following parameters:

    • Primary Measures of Anxiety:

      • Percentage of time spent in the open arms: (Time in open arms / 300s) x 100.

      • Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.

    • Measures of Locomotor Activity:

      • Number of closed arm entries.

      • Total number of arm entries.

Protocol 2: Open Field Test (OFT)
  • Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) made of a non-porous material. The floor is typically divided by software into a peripheral zone and a smaller central zone (e.g., 25% of the total area).

  • Procedure:

    • Place the animal gently in the center of the open field.

    • Record the animal's activity for a 5 to 10-minute session using an overhead video camera and tracking software.

  • Data Analysis:

    • Primary Measures of Anxiety:

      • Time spent in the center zone.

      • Distance traveled in the center zone.

      • Latency to first enter the center zone.

    • Measures of Locomotor Activity:

      • Total distance traveled in the entire arena.

      • Frequency of rearing (vertical activity).

Protocol 3: Light-Dark Box (LDB) Test
  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the total size) and a larger, brightly illuminated compartment (approximately two-thirds of the size). The compartments are connected by a small opening at floor level.

  • Procedure:

    • Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.

    • Allow the animal to freely explore the apparatus for a 5 to 10-minute session.

    • Record the session with a video camera.

  • Data Analysis:

    • Primary Measures of Anxiety:

      • Time spent in the light compartment.

      • Latency to the first entry into the dark compartment.

    • Measures of Locomotor Activity/Exploration:

      • Number of transitions between the two compartments.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Behavioral Testing (5-10 min session) cluster_analysis Phase 3: Data Analysis acclimation Animal Acclimation (≥ 60 min) drug_prep This compound Preparation acclimation->drug_prep administration Drug Administration (e.g., i.p., 30 min pre-test) drug_prep->administration epm Elevated Plus-Maze administration->epm oft Open Field Test administration->oft ldb Light-Dark Box administration->ldb recording Video Recording epm->recording oft->recording ldb->recording tracking Automated Tracking & Scoring recording->tracking stats Statistical Analysis tracking->stats results Results Interpretation stats->results

Caption: Standard workflow for testing the anxiolytic effects of this compound.

Potential Signaling Pathways

Recent evidence suggests that this compound acts as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[3] While primarily investigated in the context of inflammation, emerging research has linked the cGAS-STING pathway to anxiety-like behaviors, where its inhibition can produce anxiolytic effects.

sting_pathway This compound This compound sting STING Activation This compound->sting Inhibition tbk1 TBK1 Phosphorylation sting->tbk1 irf3 IRF3/NF-κB Activation tbk1->irf3 inflammation Neuroinflammation (↑ Pro-inflammatory Cytokines) irf3->inflammation anxiety Anxiety-like Behavior inflammation->anxiety

Caption: this compound may exert anxiolytic effects by inhibiting the STING pathway.

The anxiolytic effects of Gelsemine are thought to be mediated by multiple mechanisms that could also be relevant to this compound. These include the modulation of neurosteroids and the GABAergic system, as well as anti-inflammatory and neurotrophic pathways.

gelsemine_pathways cluster_gaba GABAergic & Neurosteroid Modulation cluster_inflam Anti-inflammatory Action cluster_neuro Neurotrophic Support gelsemine Gelsemine allo ↑ Allopregnanolone Synthesis gelsemine->allo nlrp3 ↓ NLRP3 Inflammasome Activation gelsemine->nlrp3 creb Modulation of CREB/BDNF Pathway gelsemine->creb gaba_r Positive Modulation of GABA-A Receptors allo->gaba_r anxiolytic Anxiolytic Effects gaba_r->anxiolytic nlrp3->anxiolytic creb->anxiolytic

Caption: Multiple pathways contributing to the anxiolytic effects of Gelsemine.

References

Application Notes and Protocols: Evaluation of Gelsevirine's Analgesic Properties Using Hot Plate and Tail-Flick Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the analgesic properties of Gelsevirine, an alkaloid isolated from Gelsemium elegans, using two standard models of nociception: the hot plate test and the tail-flick test. This document includes experimental workflows, data presentation guidelines, and an overview of the potential signaling pathways involved in this compound-mediated analgesia.

Introduction to this compound and its Analgesic Potential

This compound is one of the principal alkaloids found in the plant Gelsemium elegans.[1] While research has been conducted on various alkaloids from this plant for their pharmacological activities, including analgesic, anti-inflammatory, and anxiolytic effects, this compound is noted for its potent anxiolytic activity and comparatively lower toxicity than other alkaloids from the same genus.[2] The analgesic properties of Gelsemium alkaloids are of significant interest as they may offer an alternative to traditional pain relief medications. These alkaloids have been shown to increase the pain threshold in animal models. The hot plate and tail-flick tests are common methods to evaluate the efficacy of centrally acting analgesics.

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to assess the response to pain caused by a thermal stimulus, primarily evaluating supraspinally organized responses.[3]

Objective: To determine the effect of this compound on the latency of pain response to a thermal stimulus in mice.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Animal enclosure (e.g., transparent glass cylinder)

  • Stopwatch

  • Experimental animals (e.g., Swiss albino mice, 20-25g)

  • This compound solution (at desired concentrations)

  • Vehicle control (e.g., normal saline)

  • Positive control (e.g., Morphine, 10 mg/kg)

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory environment for at least one week before the experiment.

  • Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 1°C.

  • Baseline Latency: Gently place each mouse on the hot plate within the enclosure and start the stopwatch. Record the time until the animal exhibits a pain response, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Grouping: Divide the animals into at least three groups: Vehicle Control, this compound-treated, and Positive Control.

  • Administration: Administer the respective substances (vehicle, this compound at various doses, or morphine) to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-treatment Latency: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Data Analysis: Calculate the mean latency time for each group at each time point. The percentage of Maximum Possible Effect (% MPE) can be calculated using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Tail-Flick Test

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.[4]

Objective: To evaluate the spinal analgesic effect of this compound by measuring the tail-flick latency in response to a radiant heat source.

Materials:

  • Tail-flick analgesia meter with a radiant heat source

  • Animal restrainer

  • Stopwatch (often integrated into the apparatus)

  • Experimental animals (e.g., Wistar rats or mice)

  • This compound solution (at desired concentrations)

  • Vehicle control (e.g., normal saline)

  • Positive control (e.g., Morphine, 10 mg/kg)

Procedure:

  • Acclimatization: Allow animals to adapt to the laboratory conditions.

  • Habituation: Gently place each animal in the restrainer for a few minutes on consecutive days before the experiment to minimize stress.

  • Baseline Latency: Place the animal in the restrainer with its tail positioned over the radiant heat source. Start the heat stimulus and the timer. The apparatus will automatically detect the tail flick and record the latency. A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue injury.

  • Grouping: Assign animals to different experimental groups: Vehicle Control, this compound-treated, and Positive Control.

  • Administration: Administer the vehicle, this compound, or positive control to the respective groups.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Record the mean tail-flick latency for each group at each time point and analyze for significant differences. The % MPE can also be calculated as described for the hot plate test.

Data Presentation

Quantitative data from the hot plate and tail-flick tests should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Latency Time in the Hot Plate Test (Note: The following data are illustrative and based on typical results for an effective analgesic compound. Specific experimental data for this compound should be substituted.)

Treatment GroupDose (mg/kg)Mean Latency (seconds) ± SEM
0 min (Baseline)
Vehicle Control-7.2 ± 0.5
This compound57.1 ± 0.4
This compound107.3 ± 0.6
Morphine107.0 ± 0.5
30 min
Vehicle Control-7.5 ± 0.6
This compound510.2 ± 0.8
This compound1014.5 ± 1.1
Morphine1018.9 ± 1.5
60 min
Vehicle Control-7.3 ± 0.5
This compound512.8 ± 0.9
This compound1017.8 ± 1.3
Morphine1022.1 ± 1.8**
90 min
Vehicle Control-7.1 ± 0.4
This compound510.5 ± 0.7
This compound1015.2 ± 1.2
Morphine1019.5 ± 1.6

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Table 2: Effect of this compound on Latency Time in the Tail-Flick Test (Note: The following data are illustrative and based on typical results for an effective analgesic compound. Specific experimental data for this compound should be substituted.)

Treatment GroupDose (mg/kg)Mean Latency (seconds) ± SEM
0 min (Baseline)
Vehicle Control-2.5 ± 0.2
This compound52.6 ± 0.3
This compound102.5 ± 0.2
Morphine102.6 ± 0.3
30 min
Vehicle Control-2.7 ± 0.3
This compound54.1 ± 0.4
This compound105.8 ± 0.5
Morphine107.2 ± 0.6
60 min
Vehicle Control-2.6 ± 0.2
This compound55.2 ± 0.5
This compound107.1 ± 0.6
Morphine108.9 ± 0.7**
90 min
Vehicle Control-2.5 ± 0.3
This compound54.3 ± 0.4
This compound106.2 ± 0.5
Morphine107.5 ± 0.6

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Hot_Plate_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization grouping Grouping of Animals acclimatize->grouping baseline Baseline Latency Measurement grouping->baseline admin Administer this compound/ Vehicle/Positive Control baseline->admin wait Waiting Period admin->wait measure Measure Latency at Time Intervals wait->measure data Data Collection & Analysis measure->data results Tabulate Results data->results

Caption: Workflow for the Hot Plate and Tail-Flick Analgesia Tests.

Proposed Signaling Pathway for this compound's Analgesic Action

Research on Gelsemium alkaloids suggests that their analgesic effects may be mediated through the activation of the spinal α3 glycine (B1666218) receptor, leading to the synthesis of the neurosteroid allopregnanolone.[5] Additionally, recent studies have identified this compound as a novel inhibitor of the STING (Stimulator of Interferon Genes) pathway, which is involved in inflammatory responses.[2][6]

Gelsevirine_Pathway cluster_spinal Spinal Cord Neuron cluster_inflammatory Inflammatory Cell This compound This compound glyr α3 Glycine Receptor This compound->glyr activates allo Allopregnanolone Synthesis glyr->allo stimulates inhibition Inhibition of Nociceptive Signals allo->inhibition pain_relief Analgesic Effect inhibition->pain_relief gelsevirine2 This compound sting STING Pathway gelsevirine2->sting inhibits cytokines Pro-inflammatory Cytokines sting->cytokines leads to inflammation Reduced Inflammation & Pain cytokines->inflammation inflammation->pain_relief

Caption: Proposed dual mechanism of this compound's analgesic action.

Conclusion

The hot plate and tail-flick tests are robust methods for evaluating the potential analgesic properties of this compound. The detailed protocols provided herein offer a standardized approach for researchers. The presented data tables serve as a template for organizing experimental results, and the diagrams illustrate the experimental flow and the current understanding of this compound's mechanism of action. Further research is warranted to fully elucidate the analgesic efficacy and the precise molecular targets of this compound.

References

Application Notes and Protocols for Gelsevirine-Based Therapeutics in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine is a principal alkaloid compound extracted from the traditional Chinese herb Gelsemium elegans Benth. Possessing notable analgesic, anti-inflammatory, and anxiolytic properties, this compound has emerged as a promising candidate for therapeutic development, particularly for inflammatory diseases.[1] Recent studies have elucidated its primary mechanism of action, identifying it as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[2] This pathway is a critical component of the innate immune system that, when dysregulated, contributes to the pathogenesis of numerous inflammatory conditions. These application notes provide a comprehensive overview of this compound's mechanism, quantitative efficacy data, and detailed protocols for its preclinical evaluation.

Mechanism of Action: STING Pathway Inhibition

The inflammatory response is critically regulated by the cGAS-STING signaling pathway, which detects cytosolic DNA from pathogens or damaged host cells to initiate an innate immune response. This compound exerts its anti-inflammatory effects by directly targeting and inhibiting STING.[1][2]

Key Mechanistic Actions:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of its natural ligand, cGAMP. This locks STING in an inactive conformation.[1][2]

  • Inhibition of Activation: By binding to STING, this compound inhibits its dimerization and subsequent activation, which is a crucial step for downstream signaling.[2]

  • Promotion of Degradation: this compound promotes K48-linked ubiquitination and proteasomal degradation of STING, thereby reducing the total cellular availability of the protein.[2][3]

  • Downstream Signal Suppression: The inhibition of STING activation prevents the phosphorylation of key downstream proteins, including Tank-binding kinase 1 (TBK1) and Interferon regulatory factor 3 (IRF3).[1][3] This ultimately suppresses the activation of the NF-κB pathway, evidenced by reduced phosphorylation of the p65 subunit, and mitigates the transcription of type I interferons and other pro-inflammatory cytokines like TNF-α and IL-6.[1]

Studies also suggest that this compound may modulate other inflammatory pathways, such as the JAK-STAT signaling cascade, contributing to its overall anti-inflammatory profile.[4][5]

Gelsevirine_Mechanism cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates This compound This compound This compound->STING Binds & Inhibits Promotes Degradation pTBK1 p-TBK1 TBK1->pTBK1 phosphorylation NFkB_complex IκBα-NF-κB (Inactive) pTBK1->NFkB_complex phosphorylates IκBα leading to degradation IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocation NFkB_complex->NFkB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IFNs) NFkB_nuc->Genes induces

Caption: this compound inhibits the STING pathway, preventing NF-κB activation.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

Cell Line Inducing Agent This compound Conc. Target Measured Observed Effect Reference
RAW 264.7 2'3'-cGAMP (5 µg/ml) Dose-dependent Ifnb1 mRNA Potent, dose-dependent inhibition [1]
THP-1 2'3'-cGAMP (5 µg/ml) Dose-dependent IFNB1 mRNA Potent, dose-dependent inhibition [1]
Murine Chondrocytes IL-1β Not Specified MMP3, MMP9, MMP13, IFNβ, TNFɑ, Il6 mRNA Significant reduction [3]

| BV2 microglia | LPS | Not Specified | Inflammatory Factors | Reduced levels |[6] |

Table 2: In Vivo Efficacy of this compound

Animal Model Disease Model This compound Dosage Key Outcome Measures Observed Effect Reference
C57BL/6J Mice Cecal Ligation and Puncture (CLP) Sepsis 10, 20 mg/kg Survival Rate, Organ Damage, Lung Inflammation (p-TBK1, p-p65) Significantly extended survival, mitigated organ damage, and reduced inflammation.[1] [1]
C57BL/6J Mice Sepsis-Associated Encephalopathy (SAE) Not Specified Survival Rate, Cognitive Function, Microglial Activation Increased survival rate, ameliorated cognitive impairment, and inhibited glial cell activation.[6] [6]
Mice Age-related & Surgically-induced Osteoarthritis (OA) Not Specified Articular Cartilage Destruction, Inflammatory Markers Mitigated cartilage destruction and reduced local inflammation.[3] [3]

| Mice | Middle Cerebral Artery Occlusion (MCAO) | Not Specified | Infarct Volume, Neurological Function, Neuroinflammation | Significantly improved outcomes and reduced neuroinflammation.[4] |[4] |

Experimental Protocols

The following protocols are foundational for evaluating the anti-inflammatory activity of this compound.

In Vitro Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol assesses this compound's ability to inhibit the production of inflammatory mediators in a macrophage cell line.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 6-well or 24-well plates at a density of 4 x 10⁵ cells/mL and incubate overnight at 37°C, 5% CO₂ to allow for adherence.[7]

  • Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µg/mL) or vehicle (DMSO, concentration not to exceed 0.1%). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[8]

  • Incubation: Incubate the plates for the desired time period based on the downstream analysis:

    • Cytokine Measurement (ELISA): 18-24 hours.

    • Gene Expression (qPCR): 6-8 hours.[9][10]

    • Protein Phosphorylation (Western Blot): 15-30 minutes.

  • Sample Collection:

    • Supernatant: Collect the cell-free supernatant and store at -80°C for ELISA.

    • Cell Lysate: Wash cells with ice-cold PBS, then lyse them directly in the wells using appropriate buffers for RNA extraction (e.g., TRIzol) or protein extraction (e.g., RIPA buffer) for subsequent qPCR or Western blot analysis.

In_Vitro_Workflow A 1. Seed RAW 264.7 Cells (e.g., 24-well plate) B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Pre-treat with this compound (1-2 hours) B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate (30 min to 24 hr) D->E F Collect Supernatant E->F G Lyse Cells E->G H ELISA (TNF-α, IL-6) F->H I qPCR (iNOS, COX-2) G->I J Western Blot (p-p65, IκBα) G->J

Caption: Workflow for in vitro evaluation of this compound in LPS-stimulated macrophages.
Protocol: Quantitative Real-Time PCR (qPCR) for iNOS and COX-2

Procedure:

  • RNA Extraction: Isolate total RNA from cell lysates using a suitable reagent (e.g., TRIzol) according to the manufacturer's protocol.[11] Assess RNA quality and quantity via spectrophotometry.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-fidelity cDNA synthesis kit.

  • qPCR Reaction: Prepare the qPCR reaction mix in a 15-20 µL volume containing SYBR Green master mix, validated primers for murine iNOS, COX-2, and a reference gene (e.g., β-actin or GAPDH), and the diluted cDNA template.[11]

  • Thermal Cycling: Perform the reaction on a real-time PCR system with typical conditions: initial denaturation at 95°C for 10 min, followed by 40-45 cycles of 95°C for 10-15 s and 60°C for 30-60 s.

  • Data Analysis: Determine the cycle threshold (Ct) values. Normalize the target gene Ct values to the reference gene (ΔCt) and calculate the relative fold change in expression using the 2-ΔΔCt method.[10]

Protocol: Western Blot for p-p65 and IκBα

Procedure:

  • Protein Extraction & Quantification: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12] Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of total protein per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65 (Ser536), IκBα, or a loading control (e.g., β-actin), diluted in blocking buffer.[13]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensity using densitometry software (e.g., ImageJ).

Protocol: ELISA for TNF-α and IL-6

Procedure:

  • Plate Preparation: Use a commercial human or murine TNF-α or IL-6 ELISA kit.[14][15][16] Prepare standards, samples (cell culture supernatants), and reagents according to the kit manufacturer's instructions.

  • Assay:

    • Add standards and samples to the antibody-pre-coated 96-well plate and incubate.[17]

    • Wash the plate, then add the biotin-conjugated detection antibody and incubate.[15]

    • Wash the plate, add Streptavidin-HRP enzyme, and incubate.[15][16]

    • Wash the plate, then add the TMB substrate solution to initiate color development.[16]

  • Measurement: Stop the reaction with the provided stop solution and immediately read the absorbance at 450 nm using a microplate reader.[15][18]

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of TNF-α or IL-6 in the unknown samples.[14]

In Vivo Protocol: Carrageenan-Induced Paw Edema in Mice

This model is a standard for evaluating the efficacy of anti-inflammatory drugs on acute inflammation.[19][20][21]

Materials:

  • Swiss albino or C57BL/6 mice (male, 20-25g)

  • Carrageenan (Lambda, Type IV)

  • This compound

  • Reference drug (e.g., Indomethacin, 20 mg/kg)[22]

  • Sterile 0.9% saline

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[19]

  • Grouping and Dosing: Divide mice into groups (n=6-8): Vehicle Control, Carrageenan Control, this compound-treated (e.g., 5, 10 mg/kg), and Reference Drug.

  • Drug Administration: Administer this compound, vehicle, or reference drug via the desired route (e.g., intraperitoneally, i.p.) 1 hour before the carrageenan injection.[22]

  • Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each mouse.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.[19][23]

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The maximal inflammatory response is typically observed around 5 hours post-injection.[20][23]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group relative to the carrageenan control group at each time point. Perform statistical analysis (e.g., ANOVA) to determine significance.

In_Vivo_Workflow A 1. Acclimatize & Group Mice B 2. Measure Baseline Paw Volume A->B C 3. Administer this compound, Vehicle, or Reference Drug B->C D 4. Inject Carrageenan (Sub-plantar) C->D 1 hour later E 5. Measure Paw Volume (Hourly for 5 hours) D->E F 6. Calculate Percent Edema Inhibition E->F G 7. Statistical Analysis F->G

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

References

Troubleshooting & Optimization

Gelsevirine solubility issues and effective solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of gelsevirine (B199093) and its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an oxindole (B195798) alkaloid with anti-inflammatory properties. Its primary mechanism of action is the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[1][2] This prevents the downstream activation of TBK1, IRF3, and NF-κB, which are key mediators of the inflammatory response. Additionally, this compound promotes the ubiquitination and degradation of STING.

Q2: What are the known solvents for this compound?

A2: Based on available data, this compound is sparingly soluble in methanol. Dimethyl sulfoxide (B87167) (DMSO) has also been successfully used as a solvent for preparing aqueous solutions of this compound for in vitro studies.

Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Q4: What is the known involvement of this compound with the JAK-STAT pathway?

A4: While the primary target of this compound is the STING pathway, some studies suggest a potential indirect influence on the JAK-STAT pathway as a consequence of its anti-inflammatory effects. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. By modulating inflammatory cytokine production through STING inhibition, this compound may indirectly affect the activation of the JAK-STAT pathway.

This compound Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that comprehensive quantitative solubility data for this compound is limited, and empirical determination for your specific experimental conditions is highly recommended.

SolventSolubilityRemarks
Methanol1 - 10 mg/mLSparingly soluble.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for creating stock solutions.
WaterPoorly solubleThis compound is a hydrophobic molecule with low aqueous solubility.
EthanolData not availableIt is recommended to perform small-scale solubility tests.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a this compound stock solution. The final concentration may need to be optimized based on the specific requirements of your experiment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution if needed.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous media This compound is hydrophobic and has low solubility in aqueous solutions. The final concentration in the aqueous buffer may be above its solubility limit.1. Decrease the final concentration: Try diluting the stock solution to a lower final concentration in your aqueous buffer. 2. Increase the solvent concentration: If your experiment allows, a small percentage of the organic solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay. 3. Use a surfactant: For some applications, a low concentration of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) can help to increase the solubility of hydrophobic compounds. 4. Warm the solution: Gently warming the solution to 37°C may temporarily increase solubility. However, be cautious of potential compound degradation at elevated temperatures.
Difficulty dissolving this compound in the initial solvent The concentration may be too high, or the solvent quality may be poor.1. Try a lower concentration: Attempt to dissolve a smaller amount of this compound in the same volume of solvent. 2. Use fresh, anhydrous solvent: Water content in solvents can significantly reduce the solubility of hydrophobic compounds. 3. Aid dissolution: Use a vortex mixer for an extended period or sonicate the solution in a water bath for a few minutes.
Inconsistent experimental results This could be due to incomplete dissolution, precipitation, or degradation of this compound.1. Ensure complete dissolution of the stock solution: Always visually inspect your stock solution for any undissolved particles before use. 2. Prepare fresh dilutions: Prepare dilutions of your stock solution in aqueous buffers immediately before use to minimize the risk of precipitation over time. 3. Avoid repeated freeze-thaw cycles: Store your stock solution in small aliquots to maintain its stability.

Signaling Pathway and Experimental Workflow Diagrams

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) TBK1 TBK1 STING_active->TBK1 recruits & activates This compound This compound This compound->STING_inactive inhibits activation IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Inflammatory_Genes Inflammatory Gene Transcription IRF3->Inflammatory_Genes translocates to nucleus NFkB->Inflammatory_Genes translocates to nucleus

Caption: this compound's inhibition of the STING signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription translocates to nucleus & binds DNA Gelsevirine_Workflow start Start: this compound Powder dissolve Dissolve in DMSO to create stock solution start->dissolve store Aliquot and store at -20°C or -80°C dissolve->store dilute Dilute stock solution in cell culture medium store->dilute precipitation Precipitation? dilute->precipitation treat_cells Treat cells with This compound solution assay Perform downstream assay (e.g., Western Blot, qPCR) treat_cells->assay end End: Analyze Results assay->end precipitation->treat_cells No troubleshoot Troubleshoot: - Lower concentration - Add co-solvent - Use surfactant precipitation->troubleshoot Yes troubleshoot->dilute

References

Gelsevirine In Vitro Experimentation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Gelsevirine concentration in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound primarily acts as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[3] Additionally, this compound promotes K48-linked ubiquitination and degradation of STING.[2][3] In some cell types, such as microglia, it has also been shown to inhibit the JAK2-STAT3 signaling pathway.[4]

Q2: What is a good starting concentration for this compound in my in vitro experiments?

A2: A common starting concentration for this compound is 10 µM.[3] However, the optimal concentration is cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. For example, in Raw264.7 and THP-1 cells, this compound has been used in a range to determine IC50 values.[3]

Q3: Is this compound cytotoxic?

A3: this compound has been shown to have low cytotoxicity in several cell lines at effective concentrations. For instance, it showed no significant influence on the viability of primary neurons, astrocytes, and BV2 microglia cells at concentrations as high as 100 μM.[4] However, it is always recommended to perform a cytotoxicity assay with your specific cell line to establish a non-toxic working concentration range.

Q4: How long should I pre-treat my cells with this compound?

A4: A common pre-treatment time for this compound is 6 hours before stimulation with an agonist (e.g., 2'3'-cGAMP for STING activation).[3] This allows sufficient time for this compound to enter the cells and engage with its target. However, the optimal pre-incubation time may vary depending on the cell type and the specific pathway being investigated.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. Insufficient Pre-incubation Time: The pre-treatment time may not be long enough for this compound to exert its effect. 3. Inactive Compound: The this compound stock solution may have degraded. 4. Cell Line Insensitivity: The cell line may not express the target protein (e.g., STING) or the pathway may not be active.1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. 2. Optimize Pre-incubation Time: Try increasing the pre-incubation time (e.g., 12 or 24 hours) before adding the stimulus. 3. Prepare Fresh Stock Solution: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it correctly. 4. Confirm Target Expression: Verify the expression of STING or other relevant target proteins in your cell line using techniques like Western blot or qPCR.
High Cell Death or Unexpected Cytotoxicity 1. Concentration Too High: The concentration of this compound may be in the toxic range for your specific cell line. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Extended Incubation Time: Prolonged exposure to this compound, even at a non-toxic concentration, might induce cell death.1. Perform a Cytotoxicity Assay: Use an assay like MTT, CellTiter-Glo®, or CellTox™ Green to determine the IC50 for cytotoxicity and select a concentration well below this value.[5][6] 2. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle-only control. 3. Reduce Incubation Time: If possible, reduce the total incubation time with this compound.
Inconsistent Results 1. Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines. 2. Variability in Reagents: Inconsistent quality or concentration of reagents, including this compound and stimuli. 3. Experimental Technique: Inconsistent cell seeding density or variations in incubation times.1. Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments. 2. Quality Control of Reagents: Use high-quality reagents and prepare fresh dilutions of this compound and stimuli for each experiment. 3. Standardize Protocols: Ensure consistent cell seeding density, incubation times, and other experimental parameters.

Quantitative Data Summary

Table 1: Effective Concentrations and IC50 Values of this compound in a Variety of In Vitro Models.

Cell LineAssayEffective ConcentrationIC50Reference
Raw264.7 (murine macrophages)Inhibition of 2'3'-cGAMP-induced Ifnb1 mRNA expression10 µM (for significant inhibition)5.365 µM[3]
THP-1 (human monocytic cells)Inhibition of 2'3'-cGAMP-induced IFNB1 mRNA expression10 µM (for significant inhibition)0.766 µM[3]
Primary neurons, astrocytes, BV2 (murine microglia)Cell Viability (CCK8 assay)No significant toxicity up to 100 µMNot Applicable[4]
BV2 (murine microglia)Inhibition of LPS or OGD-CM induced proliferation and inflammatory factorsNot specified, but effective in downregulating inflammationNot Determined[4]
Cultured ChondrocytesInhibition of IL-1β-induced inflammatory response and apoptosisNot specified, but effective in reducing inflammatory markersNot Determined[7]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.

  • Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle-only control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the viability against the this compound concentration to determine the IC50 value for cytotoxicity.

Protocol 2: Assessing the Anti-inflammatory Effect of this compound on Macrophages
  • Cell Seeding: Seed Raw264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 6 hours.

  • Stimulation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (5 µg/ml), for 3 hours.[3]

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.

  • RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA expression levels of inflammatory cytokines (e.g., Ifnb1, Tnf, Il6). Normalize the expression to a housekeeping gene (e.g., Actb or Gapdh).

  • Data Analysis: Calculate the relative fold change in gene expression compared to the stimulated vehicle-only control.

Protocol 3: Western Blot Analysis of STING Pathway Activation
  • Cell Seeding and Treatment: Seed cells (e.g., Raw264.7) in a 6-well plate. Pre-treat with this compound (e.g., 10 µM) for 6 hours, followed by stimulation with 2'3'-cGAMP (5 µg/ml) for 3 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, p-p65, p65, STING, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated proteins to their total protein counterparts and the protein of interest to the loading control.

Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates This compound This compound This compound->STING inhibits binding of cGAMP Ub K48-linked Ubiquitination This compound->Ub TBK1 TBK1 STING->TBK1 Degradation Degradation STING->Degradation pTBK1 p-TBK1 TBK1->pTBK1 phosphorylation IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 phosphorylation pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerization Ub->STING promotes IFN Type I Interferons (e.g., IFN-β) pIRF3_dimer->IFN induces transcription Gelsevirine_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Cytokine Pro-inflammatory Cytokine Cytokine->CytokineReceptor binds pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization This compound This compound This compound->JAK2 inhibits activity InflammatoryGenes Inflammatory Gene Transcription pSTAT3_dimer->InflammatoryGenes activates Experimental_Workflow A 1. Cell Seeding (e.g., 96, 24, or 6-well plate) B 2. This compound Pre-treatment (Dose-response, e.g., 6 hours) A->B C 3. Inflammatory Stimulus (e.g., cGAMP, LPS) B->C D 4. Incubation (e.g., 3-24 hours) C->D E 5. Endpoint Assays D->E F Cytotoxicity Assay (e.g., MTT) E->F G Gene Expression (RT-qPCR) E->G H Protein Analysis (Western Blot, ELISA) E->H

References

Technical Support Center: Mitigating Gelsevirine Toxicity at High Concentrations In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Gelsevirine toxicity at high concentrations in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of cytotoxicity in our cell cultures treated with high concentrations of this compound. What are the potential causes?

A1: While this compound is reported to have a more favorable safety profile compared to other alkaloids from Gelsemium elegans, high concentrations can still lead to cytotoxicity. Several factors could be contributing to the observed toxicity:

  • Compound Solubility: this compound may have limited solubility in aqueous cell culture media at high concentrations. Precipitation of the compound can lead to inconsistent actual concentrations and can be toxic to cells.

  • Off-Target Effects: At high concentrations, this compound may interact with unintended molecular targets, leading to cellular stress and apoptosis.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is well below the toxic threshold for your specific cell line (typically ≤ 0.5-1%).

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound.

  • Experimental Artifacts: Issues such as evaporation in multi-well plates (edge effects), inaccurate pipetting, or contamination can lead to misleading cytotoxicity results.

Q2: What is the expected cytotoxic concentration of this compound?

A2: There is limited publicly available data detailing the specific 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) of this compound across a wide range of cell lines. One study reported this compound to be inactive in KB and P-388 cytotoxicity test systems, suggesting low cytotoxicity in these specific lines[1]. However, it is crucial to determine the CC50/IC50 empirically in your cell line of interest.

Q3: How can I differentiate between true cytotoxicity and experimental artifacts?

A3: Careful experimental design and controls are key.

  • Visual Inspection: Regularly inspect your cells under a microscope for morphological changes, such as rounding, detachment, membrane blebbing, or the presence of precipitate.

  • Vehicle Controls: Always include a vehicle control (culture medium with the same concentration of solvent, e.g., DMSO) to assess the toxicity of the solvent itself.

  • Positive Control: Use a known cytotoxic compound to ensure your cytotoxicity assay is performing as expected.

  • Multiple Assays: Employ orthogonal cytotoxicity assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, and apoptosis) to confirm your results.

Q4: Could the observed toxicity be due to apoptosis?

A4: Yes, at high concentrations, cytotoxic compounds often induce apoptosis. You can investigate this by performing assays for key apoptotic markers, such as caspase activation (caspase-3, -8, -9), changes in mitochondrial membrane potential, or DNA fragmentation (TUNEL assay).

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Data Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and consider a cross-hatch pattern of gentle plate agitation to ensure even cell distribution.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to create a humidity barrier.
Compound Precipitation Visually inspect wells for precipitate. Refer to the "Compound Solubility Issues" guide below.
Pipetting Errors Use calibrated pipettes and practice consistent liquid handling techniques. For high-throughput screening, consider automated liquid handlers.
Issue 2: Compound Solubility Issues
Symptom Troubleshooting Step
Cloudy or precipitated stock solution Gently warm the solution (e.g., 37°C water bath) and vortex or sonicate to aid dissolution. Prepare fresh stock solutions if solubility does not improve.
Precipitate forms in culture medium Reduce the final concentration of this compound. If permissible for your experiment, slightly increase the co-solvent (e.g., DMSO) concentration, ensuring it remains non-toxic to the cells. Always include a vehicle control.
Inconsistent results at high concentrations This may indicate that the compound is precipitating at higher concentrations. Determine the kinetic solubility of this compound in your specific culture medium.
Issue 3: Unexpected Dose-Response Curve (e.g., Non-Sigmoidal)
Observation Potential Cause & Troubleshooting Step
Viability increases at the highest concentrations This can be an artifact of compound precipitation interfering with the assay readout (e.g., formazan-based assays like MTT). Visually confirm the absence of precipitate. Consider using a different type of cytotoxicity assay (e.g., LDH release or a fluorescent live/dead stain).
Steep drop in viability at a single concentration This could indicate the solubility limit of the compound has been reached. Perform a solubility test at concentrations around this point.
High cell viability even at high concentrations The cell line may be resistant to this compound. Confirm the compound's identity and purity. Test on a different, potentially more sensitive, cell line.

Data Presentation

Table 1: Summary of this compound Cytotoxicity Data (Illustrative)

Note: Specific IC50/CC50 values for this compound are not widely reported in the literature. This table is provided as a template for researchers to populate with their own empirically determined data.

Cell LineAssay TypeIncubation Time (hours)IC50 / CC50 (µM)Reference
KBCytotoxicity AssayNot SpecifiedInactive[1]
P-388Cytotoxicity AssayNot SpecifiedInactive[1]
[Your Cell Line 1]e.g., MTTe.g., 48[Your Data][Your Lab Book/Internal Report]
[Your Cell Line 2]e.g., LDH Releasee.g., 72[Your Data][Your Lab Book/Internal Report]

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxic effect of this compound on adherent cell lines.

Materials:

  • This compound

  • Appropriate cell line

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include wells with vehicle control (medium with the same final solvent concentration) and untreated controls (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the % viability against the log of this compound concentration and use a non-linear regression to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate incubate_attach Incubate 24h (Cell Attachment) seed_plate->incubate_attach treat_cells Add this compound to Cells incubate_attach->treat_cells prep_this compound Prepare this compound Serial Dilutions prep_this compound->treat_cells incubate_exposure Incubate for Exposure Period (24-72h) treat_cells->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_formazan Incubate 2-4h (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway stimulus High Concentration This compound bax_bak Bax/Bak Activation stimulus->bax_bak Off-target stress death_receptor Death Receptor (e.g., Fas, TNFR) stimulus->death_receptor Potential interaction mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp3 substrates Cleavage of Cellular Substrates casp3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Hypothetical apoptotic signaling pathways.

References

selecting the appropriate vehicle for in vivo Gelsevirine delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery of Gelsevirine. The content is structured to address common challenges and provide clear, actionable guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a bioactive alkaloid compound isolated from plants of the Gelsemium genus.[1] Like many alkaloids, it has undesirable physicochemical properties, such as low aqueous solubility and stability, which can limit its clinical application.[2][3][4] Its solubility is higher in organic solvents.

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][5][6] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive state and inhibits its dimerization and activation.[1][6] Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, further suppressing downstream inflammatory signaling.[1][6]

Q3: What is a recommended vehicle for in vivo delivery of this compound?

A3: Based on its poor aqueous solubility, a co-solvent system is recommended for in vivo administration. While the vehicle used in key published studies was not explicitly detailed, a common and effective method for similar compounds involves dissolving this compound in Dimethyl Sulfoxide (DMSO) to create a stock solution, followed by dilution in a sterile aqueous carrier like saline or phosphate-buffered saline (PBS) for injection. It is critical to ensure the final concentration of DMSO is minimized (typically ≤5% v/v) to avoid solvent toxicity.

Q4: What is the recommended route of administration for this compound in mice?

A4: Published preclinical studies have successfully used intraperitoneal (i.p.) injection to administer this compound in mouse models of sepsis.[7] This route has been shown to be effective for achieving systemic exposure and therapeutic effects.

Q5: How should this compound be stored to ensure stability?

A5: As an alkaloid with potential stability issues, this compound should be protected from light and moisture.[3][8] Stock solutions, particularly those in organic solvents like DMSO, should be stored at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles. The stability of a drug is often affected by hydrolysis and oxidation, so minimizing exposure to water and air is crucial.[9]

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyDescriptionSource
Compound Type Indole Alkaloid[1]
CAS Number 38990-03-3
Aqueous Solubility Poor[2][3]
Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.
Known In Vivo Doses 10 mg/kg and 20 mg/kg (mouse, intraperitoneal)[5][7]
Primary Target Stimulator of Interferon Genes (STING)[1][6]

Table 2: Comparison of Potential Co-Solvents for In Vivo this compound Formulation

Co-SolventAdvantagesDisadvantages & ConsiderationsRecommended Final Conc.
DMSO Excellent solubilizing power for this compound. Widely used in preclinical studies.Can have biological effects and toxicity at high concentrations. Final concentration must be kept low.< 5% v/v
Ethanol Biocompatible and commonly used in parenteral formulations.May not have the same solubilizing power as DMSO for this compound. Potential for precipitation upon dilution.< 10% v/v
PEG 300/400 Water-miscible, low toxicity, and frequently used to enhance solubility.Can be viscous. The potential for this compound precipitation upon dilution must be tested.< 40% v/v
Cyclodextrins Form inclusion complexes to increase aqueous solubility.[7]Requires specific formulation development to ensure stable complexation. May have its own pharmacological effects.Vehicle-dependent

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection

This protocol is designed to prepare a dosing solution for a 10 mg/kg dose in a 25g mouse, with a final injection volume of 100 µL and a final DMSO concentration of 5%.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile, physiological saline (0.9% NaCl)

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate Required this compound:

    • Dose: 10 mg/kg

    • Mouse weight: 0.025 kg

    • Total this compound per mouse: 10 mg/kg * 0.025 kg = 0.25 mg

  • Prepare this compound Stock Solution (50 mg/mL in DMSO):

    • Weigh out a suitable amount of this compound powder (e.g., 5 mg) into a sterile, light-protected vial.

    • Add the calculated volume of sterile DMSO to achieve a 50 mg/mL concentration. For 5 mg of this compound, add 100 µL of DMSO.

    • Vortex gently until the powder is completely dissolved. This is your Stock Solution .

  • Prepare the Final Dosing Solution:

    • The final injection volume will be 100 µL. To achieve a 5% DMSO concentration, the volume of the Stock Solution added will be 5 µL (5% of 100 µL).

    • Calculate the concentration of the final dosing solution: The 0.25 mg of this compound needed per mouse must be in the final 100 µL volume. This corresponds to a final concentration of 2.5 mg/mL.

    • Check the dilution: Diluting 5 µL of the 50 mg/mL Stock Solution into a final volume of 100 µL results in a final concentration of (50 mg/mL * 5 µL) / 100 µL = 2.5 mg/mL. This matches the required concentration.

    • In a sterile microcentrifuge tube, add 95 µL of sterile physiological saline.

    • Add 5 µL of the this compound Stock Solution to the saline.

    • Vortex immediately and thoroughly to mix. Visually inspect for any precipitation.

  • Administration:

    • Administer the 100 µL dosing solution via intraperitoneal (i.p.) injection promptly after preparation. Prepare fresh for each experiment.

Troubleshooting Guide
Issue EncounteredPotential CauseSuggested Solution
Precipitation upon dilution with saline The aqueous concentration of this compound exceeds its solubility limit. The rate of addition was too slow.Decrease the final concentration of this compound by increasing the injection volume (while staying within acceptable limits for i.p. injection). Add the DMSO stock solution to the saline while vortexing to ensure rapid mixing.
Inconsistent experimental results Degradation of this compound stock solution. Inaccurate dosing due to precipitation.Aliquot the DMSO stock solution and store at -80°C to avoid freeze-thaw cycles. Always visually inspect the final dosing solution for clarity before injection. Prepare dosing solution fresh before each use.
Observed toxicity or distress in animals The concentration of the co-solvent (DMSO) is too high. The compound itself is toxic at the administered dose.Ensure the final DMSO concentration is below 5%. Run a vehicle-only control group (e.g., 5% DMSO in saline) to assess solvent toxicity. Perform a dose-response study to find the maximum tolerated dose (MTD) of this compound.

Visualizations

Signaling Pathway Diagram

Gelsevirine_STING_Pathway cluster_extracellular Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Pathogen or Self) cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (Inactive Dimer) cGAMP->STING_inactive binds STING_active STING (Active Dimer) Conformational Change STING_inactive->STING_active activates TBK1 TBK1 STING_active->TBK1 recruits & activates Ub K48-linked Ubiquitination & Degradation STING_active->Ub promotes IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-β) pIRF3->IFN translocation & transcription pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) pNFkB->Cytokines translocation & transcription This compound This compound This compound->STING_inactive competitively binds, prevents activation This compound->STING_active

Caption: this compound inhibits the STING signaling pathway.

Experimental Workflow Diagram

Gelsevirine_Vehicle_Workflow start Start: Need to Prepare This compound for In Vivo Dosing solubility 1. Assess Solubility (Poor in water, good in DMSO) start->solubility stock_prep 2. Prepare Concentrated Stock (e.g., 50 mg/mL in 100% DMSO) solubility->stock_prep dose_calc 3. Calculate Dose per Animal (e.g., 10 mg/kg for 25g mouse = 0.25 mg) stock_prep->dose_calc dilution_calc 5. Calculate Final Formulation - Final DMSO % (<5%) - Final Injection Volume (e.g., 100 µL) - Final Drug Conc. (e.g., 2.5 mg/mL) dose_calc->dilution_calc vehicle_choice 4. Select Aqueous Vehicle (Sterile 0.9% Saline or PBS) vehicle_choice->dilution_calc final_prep 6. Prepare Final Dosing Solution (Add DMSO stock to saline while vortexing) dilution_calc->final_prep quality_check 7. Quality Control (Visually inspect for precipitation) final_prep->quality_check inject 8. Administer Promptly (Intraperitoneal Injection) quality_check->inject Clear troubleshoot Troubleshoot: - Decrease final concentration - Adjust vehicle components quality_check->troubleshoot Precipitate troubleshoot->dilution_calc

Caption: Workflow for preparing this compound for in vivo injection.

References

improving the stability of Gelsevirine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gelsevirine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments, with a specific focus on ensuring its stability for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is an oxindole (B195798) alkaloid isolated from plants of the Gelsemium genus.[1][2] It is recognized for its potent anti-inflammatory, analgesic, and anxiolytic properties.[3][4] In cell culture experiments, it is often used to investigate inflammatory pathways, neurobiological processes, and its potential as a therapeutic agent for conditions like sepsis and osteoarthritis.[2][3][5] A key mechanism of action is its role as a specific inhibitor of the STING (stimulator of interferon genes) signaling pathway.[5]

Q2: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in methanol (B129727) and can be dissolved in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is a common practice. It is crucial to use high-purity, anhydrous DMSO to minimize degradation. After dissolving, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What are the optimal storage conditions for this compound stock solutions?

To maintain the integrity of your this compound stock solution, it is recommended to store the aliquots in tightly sealed, amber vials to protect from light. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months or longer), -80°C is recommended.

Q4: Is this compound stable in cell culture media?

While specific data on the stability of this compound in various cell culture media is limited, alkaloids, in general, can be susceptible to degradation over time in aqueous environments like cell culture media.[6] The stability can be influenced by factors such as pH, temperature, light exposure, and the presence of certain media components.[7] It is advisable to add this compound to the cell culture medium immediately before starting the experiment.

Q5: At what concentration is this compound typically used in cell culture experiments?

The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. Published studies have reported using this compound at concentrations ranging from 5 µM to 50 µM.[1][2][5] For instance, it has been shown to inhibit STING dimerization at 5 µM and mitigate cell apoptosis in chondrocytes at concentrations between 6.25 and 50.0 μM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem 1: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.

  • Question: Could my this compound be degrading in the cell culture medium? Answer: Yes, this is a possibility. The stability of compounds in cell culture media can be limited.[8] To mitigate this, prepare fresh this compound-containing media for each experiment and for media changes during longer incubation periods. Consider performing a time-course experiment to assess how long this compound remains active in your specific cell culture conditions.

  • Question: Is my stock solution still viable? Answer: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Ensure your stock solutions are properly aliquoted and stored. If you suspect your stock solution has degraded, it is best to prepare a fresh stock from solid this compound.

Problem 2: I am seeing signs of cytotoxicity in my cell cultures that are not expected at the concentrations I am using.

  • Question: Could the DMSO concentration be too high? Answer: DMSO can be toxic to cells at higher concentrations. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments to account for any solvent effects.

  • Question: Could a degradation product of this compound be causing toxicity? Answer: It is possible that degradation products of this compound could have different biological activities, including cytotoxicity.[8] Ensuring the stability of your compound is key to avoiding such artifacts. If you continue to observe unexpected cytotoxicity, you may need to assess the purity of your this compound stock.

Data and Protocols

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₁H₂₄N₂O₃[1]
Molecular Weight 352.4 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
Solubility Sparingly soluble in Methanol; Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Hypothetical Stability of this compound in Solution

The following table provides hypothetical data to illustrate the potential stability of this compound under various conditions. Actual stability should be experimentally determined.

Storage ConditionSolvent/MediumIncubation TimeRemaining this compound (%)
-80°C, DarkDMSO6 months>99%
-20°C, DarkDMSO1 month>98%
4°C, DarkDMSO1 week~95%
Room Temperature, LightDMSO24 hours~85%
37°C, 5% CO₂RPMI 1640 + 10% FBS24 hours~90%
37°C, 5% CO₂RPMI 1640 + 10% FBS48 hours~80%
37°C, 5% CO₂DMEM + 10% FBS24 hours~92%
37°C, 5% CO₂DMEM + 10% FBS48 hours~83%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound solid to come to room temperature before opening to prevent moisture condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh out 3.524 mg of this compound.

  • Dissolution: Transfer the weighed this compound to a sterile tube. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.

  • Mixing: Gently vortex or pipette up and down to ensure the this compound is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessing this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time using a bioassay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

  • Cell line responsive to this compound (e.g., RAW 264.7 macrophages)

  • Reagents for a relevant bioassay (e.g., Griess reagent for nitric oxide production, ELISA for a specific cytokine)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of this compound-Containing Medium: Prepare a working solution of this compound in the complete cell culture medium at the desired final concentration (e.g., 10 µM).

  • Incubation of Medium: Aliquot the this compound-containing medium and incubate it in the cell culture incubator for different time points (e.g., 0, 6, 12, 24, 48 hours).

  • Cell Seeding: Seed the responsive cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Treatment: After the respective incubation times, add the pre-incubated this compound-containing medium to the cells. Include a positive control (freshly prepared this compound medium) and a negative control (vehicle).

  • Stimulation: If required for the bioassay, add a stimulating agent (e.g., LPS for macrophages) at the appropriate time.

  • Bioassay: After the appropriate treatment duration, perform the bioassay according to the manufacturer's instructions to measure the biological response.

  • Data Analysis: Compare the biological response of cells treated with the pre-incubated this compound medium to that of cells treated with freshly prepared medium. A decrease in the inhibitory effect of this compound over the pre-incubation time indicates degradation.

Visualizations

Gelsevirine_Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments start Inconsistent or Reduced This compound Activity check_stock Check Stock Solution: - Age? - Storage Conditions? - Freeze-thaw cycles? start->check_stock stock_ok Stock Solution OK check_stock->stock_ok Good stock_bad Prepare Fresh Stock Solution check_stock->stock_bad Suspect check_media Assess Stability in Media: - Prepare fresh media for each use? - Length of incubation? stock_ok->check_media stock_bad->start media_ok Media Handling OK check_media->media_ok Good media_bad Modify Protocol: - Use freshly prepared media - Reduce incubation time check_media->media_bad Suspect check_concentration Verify Final Concentration: - Pipetting accuracy? - Serial dilution error? media_ok->check_concentration media_bad->start concentration_ok Concentration Correct check_concentration->concentration_ok Good concentration_bad Review Dilution Protocol Recalibrate Pipettes check_concentration->concentration_bad Suspect perform_stability_assay Perform Stability Assay (e.g., Bioassay, HPLC) concentration_ok->perform_stability_assay concentration_bad->start end Consistent Results perform_stability_assay->end

Caption: A workflow for troubleshooting inconsistent experimental results with this compound.

Gelsevirine_Degradation_Pathway Potential Degradation Pathways for this compound cluster_factors Contributing Factors This compound This compound (Oxindole Alkaloid) Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Degradation_Product_A Hydrolyzed Product (e.g., ring opening) Hydrolysis->Degradation_Product_A Degradation_Product_B Oxidized Product (e.g., N-oxide) Oxidation->Degradation_Product_B Degradation_Product_C Photodegraded Product Photodegradation->Degradation_Product_C Loss_of_Activity Loss of Biological Activity Degradation_Product_A->Loss_of_Activity Degradation_Product_B->Loss_of_Activity Degradation_Product_C->Loss_of_Activity pH Extreme pH pH->Hydrolysis Temperature High Temperature Temperature->Hydrolysis Oxygen Reactive Oxygen Species Oxygen->Oxidation Light UV/Light Exposure Light->Photodegradation

Caption: Potential degradation pathways for an oxindole alkaloid like this compound.

References

troubleshooting variability in Gelsevirine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving Gelsevirine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound has been identified as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2][3] It has been shown to competitively bind to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks STING in an inactive conformation.[2][3] Additionally, this compound promotes the K48-linked ubiquitination and degradation of STING.[2][3] Other reported mechanisms include the downregulation of the JAK2-STAT3 signaling pathway and modulation of glycine (B1666218) receptors.[4][5]

Q2: What are the known biological activities of this compound?

A2: this compound exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects.[4][6] It has shown therapeutic potential in models of sepsis-associated encephalopathy, ischemic stroke, and osteoarthritis.[1][7]

Q3: What is the recommended solvent and storage condition for this compound?

A3: While specific solubility data is not consistently reported across all studies, this compound is an alkaloid and is typically dissolved in organic solvents like DMSO for in vitro studies, followed by dilution in culture medium. For in vivo studies, it has been administered intraperitoneally, suggesting it can be formulated in a suitable vehicle for injection.[2] Stability can be a concern for natural compounds; it is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. The stability of this compound in various solvents and pH conditions should be empirically determined for long-term experiments.[8][9]

Q4: Are there known issues with the purity or batch consistency of commercially available this compound?

A4: As with many natural products, purity and batch-to-batch consistency can be a source of variability. It is crucial to obtain a certificate of analysis (CoA) from the supplier for each new batch, detailing its purity (often determined by HPLC) and identity (confirmed by NMR and mass spectrometry).[10] If significant variability is observed, it may be necessary to perform in-house quality control.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell-Based Assays

Possible Causes & Solutions

Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures will respond differently to treatment.
This compound Preparation and Storage Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. Confirm the solubility of this compound in your final assay medium; precipitation will lead to inaccurate concentrations.
Assay Protocol Variability Standardize all incubation times, reagent concentrations, and procedural steps. Use a validated and consistent cell viability assay (e.g., MTT, CellTiter-Glo). Be aware that some assay reagents can interfere with natural compounds.
Plate Edge Effects Avoid using the outer wells of microplates for treatment groups, as these are more prone to evaporation. Fill the perimeter wells with sterile PBS or media to maintain humidity.

Logical Troubleshooting Flowchart for Inconsistent IC50 Values

start Inconsistent IC50 Values check_cells Verify Cell Health and Passage Number start->check_cells check_cells->start Issue found: Use new cell stock check_density Standardize Cell Seeding Density check_cells->check_density Cells are healthy and low passage check_density->start Issue found: Re-optimize seeding check_compound Assess this compound Stock and Dilutions check_density->check_compound Density is consistent check_compound->start Issue found: Use fresh stock/dilutions check_protocol Review Assay Protocol check_compound->check_protocol Compound is properly prepared check_protocol->start Issue found: Standardize protocol check_plates Evaluate for Plate Edge Effects check_protocol->check_plates Protocol is standardized check_plates->start Issue found: Implement mitigation strategies resolve Consistent IC50 Values check_plates->resolve Edge effects are mitigated

Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Variable Anti-Inflammatory Effects (e.g., Cytokine Reduction)

Possible Causes & Solutions

Cause Troubleshooting Steps
Stimulant Potency The potency of the inflammatory stimulus (e.g., LPS, cGAMP) can vary between batches. Test and titrate each new batch of stimulant to ensure a consistent inflammatory response.
Timing of Treatment The timing of this compound treatment relative to stimulation is critical. Establish a strict and consistent timeline for pre-treatment, co-treatment, or post-treatment based on your experimental goals.
Readout Sensitivity Ensure your readout method (e.g., ELISA, qPCR) is sensitive and within the linear range of detection for the cytokines of interest.
Cell Line Responsiveness Different cell lines (e.g., RAW264.7 vs. THP-1) can exhibit varying levels of response to both the stimulus and this compound. Ensure you are using a consistent and appropriate cell model.
In Vitro vs. In Vivo Discrepancies This compound's metabolism, bioavailability, and off-target effects in a whole organism can lead to different outcomes compared to isolated cells. Consider these pharmacokinetic and pharmacodynamic factors when interpreting results.
Issue 3: Inconsistent Results in Animal Models

Possible Causes & Solutions

Cause Troubleshooting Steps
Animal Strain, Age, and Sex These biological variables can significantly impact experimental outcomes. Clearly define and maintain consistency in the animal model used.
This compound Formulation and Dosing Ensure the this compound formulation is stable and homogenous. Use precise dosing techniques (e.g., accurate intraperitoneal injection) and a consistent dosing schedule.
Disease Model Induction The method of inducing the disease model (e.g., cecal ligation and puncture for sepsis) can have inherent variability. Standardize the procedure and include appropriate sham and control groups.[2]
Endpoint Measurement Subjective scoring (e.g., behavioral assessments) can introduce variability. Ensure that observers are blinded to the treatment groups and that scoring criteria are well-defined and consistently applied.
Environmental Factors Animal housing conditions, diet, and stress levels can influence experimental results. Maintain a stable and controlled environment for all animals in the study.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell LineStimulusValueReference
IC50 (IFNB1 mRNA inhibition) RAW264.7 (murine macrophage)2'3'-cGAMP5.365 µM[10]
IC50 (IFNB1 mRNA inhibition) THP-1 (human monocytic)2'3'-cGAMP0.766 µM[10]
IC50 (GlyR α1 inhibition) HEK293 cellsGlycine40.6 ± 8.2 µM[5]
IC50 (GlyR inhibition) HEK293 cellsGlycine82.94 µM
IC50 (GABAAR inhibition) HEK293 cellsGABA251.5 µM

Table 2: In Vivo Dosage of this compound

Animal ModelDisease ModelDosageRouteReference
C57BL/6J Mice Cecal Ligation and Puncture (Sepsis)10 mg/kg, 20 mg/kgIntraperitoneal[2]
Mice Middle Cerebral Artery Occlusion (Ischemic Stroke)Not specifiedNot specified
Mice Sepsis-Associated EncephalopathyNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: In Vitro STING Inhibition Assay
  • Cell Seeding: Seed RAW264.7 or THP-1 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • This compound Pre-treatment: Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 6 hours.

  • Stimulation: Stimulate the cells with a STING agonist such as 2'3'-cGAMP (5 µg/ml) for 3 hours.[10]

  • RNA Extraction and qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA expression levels of target genes (e.g., Ifnb1, Il6, Tnf).

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., Actb). Calculate the percentage of inhibition relative to the stimulated vehicle control.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound and/or a stimulus, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-STAT3, anti-STAT3).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

This compound's Inhibition of the STING Pathway

cluster_cytosol Cytosol cluster_er ER Membrane dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Cytokines Type I IFNs & Pro-inflammatory Cytokines IRF3->Cytokines NFkB->Cytokines This compound This compound This compound->STING inhibits binding & dimerization Degradation Ubiquitination & Degradation This compound->Degradation promotes Degradation->STING

This compound inhibits STING signaling directly and promotes its degradation.

This compound's Effect on the JAK-STAT Pathway

cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression This compound This compound This compound->JAK2 inhibits

This compound downregulates inflammatory gene expression by inhibiting JAK2.

References

identifying and minimizing Gelsevirine's off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and minimizing the off-target effects of Gelsevirine, a known STING (Stimulator of Interferon Genes) inhibitor. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why are they a concern when working with this compound?

A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target.[1] For this compound, the intended on-target effect is the inhibition of the STING pathway.[2] Off-target effects are a significant concern because they can lead to misinterpretation of experimental results, cellular toxicity, and unforeseen side effects in therapeutic applications.[1] Minimizing these effects is crucial for obtaining reliable data and ensuring the safety and efficacy of potential therapeutics.

Q2: What are the potential off-target classes for this compound based on its chemical structure?

A2: this compound is an indole (B1671886) alkaloid.[3] Alkaloids, as a class, are known to interact with a variety of biological targets.[4] Based on the known interactions of other Gelsemium and indole alkaloids, potential off-target classes for this compound may include:

  • G-Protein Coupled Receptors (GPCRs): Many indole alkaloids have been shown to bind to various GPCRs, including serotonergic and dopaminergic receptors.[5][6]

  • Ion Channels: Gelsemium alkaloids have been reported to interact with inhibitory neurotransmitter receptors like glycine (B1666218) and GABAa receptors.

  • Kinases: The indole scaffold is present in many kinase inhibitors, and some indole alkaloids have been shown to have off-target effects on various kinases.[7]

Q3: How can I predict potential off-target effects of this compound before starting my experiments?

A3: In silico (computational) methods are a valuable first step to predict potential off-target interactions.[8][9] These approaches use the chemical structure of this compound to screen against databases of known protein structures and ligand-binding sites. Tools and approaches to consider include:

  • Chemical Similarity Searching: Comparing the structure of this compound to libraries of compounds with known biological activities.

  • Machine Learning Models: Utilizing algorithms trained on large datasets of compound-protein interactions to predict binding probabilities.[8]

  • Panel Docking: Computationally "docking" the this compound structure into the binding sites of a wide range of proteins to estimate binding affinity.[9]

Several web-based tools and commercial services are available for these types of predictions.

Troubleshooting Guides

Problem: I am observing a cellular phenotype that is inconsistent with STING inhibition.

  • Possible Cause: The observed effect may be due to an off-target interaction of this compound.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Use a direct target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to STING in your experimental system.

    • Use a Structurally Unrelated STING Inhibitor: If a different STING inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect. If the phenotype is unique to this compound, it is more likely an off-target effect.

    • Perform a Rescue Experiment: If possible, overexpress a this compound-resistant mutant of STING. If the phenotype is rescued, it is likely an on-target effect.

    • Conduct Off-Target Profiling: Utilize the experimental approaches outlined in the protocols below to identify potential off-target proteins.

Problem: I am observing significant cytotoxicity at concentrations required for STING inhibition.

  • Possible Cause: The cytotoxicity may be an off-target effect. While this compound is reported to have lower toxicity than some other Gelsemium alkaloids, off-target interactions can still lead to cell death.[10]

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response curve to identify the concentration range where STING inhibition is achieved with minimal cytotoxicity.

    • Investigate Apoptosis and Necrosis Markers: Use assays to determine the mechanism of cell death, which can provide clues about the affected off-target pathways.

    • Compare with Other STING Inhibitors: Assess if other STING inhibitors induce similar cytotoxicity at equivalent on-target inhibitory concentrations.

    • Broad-Spectrum Off-Target Screening: Employ techniques like proteomic profiling to identify potential off-target proteins that could be mediating the toxic effects.

Data Presentation

Table 1: Hypothetical In Silico Off-Target Prediction for this compound

Target ClassPredicted TargetPrediction Score/MethodPotential Implication
GPCR5-HT2A Receptor0.85 (Similarity Ensemble)Neurological effects
Ion ChannelGlycine Receptor α1High (Docking Score)Neurotoxicity/muscle relaxation[3]
KinaseSRC Family Kinase0.75 (Machine Learning)Modulation of cell signaling
EnzymeMonoamine Oxidase AModerate (Pharmacophore)Altered neurotransmitter metabolism

Note: This table presents hypothetical data for illustrative purposes. Actual in silico predictions would require the use of specialized software and databases.

Table 2: Example Data from a Kinase Selectivity Screen

Kinase% Inhibition at 1 µM this compound
STING (On-Target)95%
Kinase A5%
Kinase B62%
Kinase C8%
Kinase D45%

Note: This table illustrates how data from a kinase screen might look, highlighting potential off-target kinase interactions.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to STING in intact cells.[11][12]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to 80-90% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble STING protein at each temperature point by Western blotting using a STING-specific antibody.

Protocol 2: Proteomic Profiling for Off-Target Identification

Objective: To identify potential off-target proteins of this compound in an unbiased manner using chemical proteomics.[1][13][14]

Methodology:

  • Probe Synthesis (if applicable):

    • Synthesize a this compound analog with a linker and an affinity tag (e.g., biotin) for pull-down experiments. This step may require significant medicinal chemistry effort.

  • Cell Lysate Preparation and Incubation:

    • Prepare a native protein lysate from the cells or tissue of interest.

    • Incubate the lysate with the biotinylated this compound probe. As a control, incubate a separate lysate with an excess of non-biotinylated this compound to competitively inhibit binding to specific targets.

  • Affinity Purification:

    • Add streptavidin-coated beads to the lysates to capture the biotinylated probe and any bound proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the proteins identified in the probe-treated sample with those from the competition control. Proteins that are significantly less abundant in the competition control are considered potential specific off-targets.

Protocol 3: Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.[15][16][]

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the compound to determine IC50 values for any identified hits.

  • Kinase Assay:

    • This is typically performed as a fee-for-service by specialized companies.

    • The service will screen this compound at one or more concentrations against a large panel of recombinant kinases (e.g., >400 kinases).

    • The activity of each kinase is measured in the presence of this compound and a vehicle control.

  • Data Analysis:

    • The primary output is the percent inhibition of each kinase at the tested concentration(s) of this compound.

    • For kinases showing significant inhibition, follow-up IC50 determination is recommended.

Mandatory Visualizations

Gelsevirine_On_Target_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates This compound This compound This compound->STING_inactive inhibits binding & dimerization TRIM21 TRIM21 This compound->TRIM21 recruits STING_active STING (active) STING_inactive->STING_active dimerization Ub Ub TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes & translocates TRIM21->STING_inactive K48-linked ubiquitination IFN_genes IFN Genes pIRF3_dimer->IFN_genes activates transcription Type1_IFN Type I Interferons IFN_genes->Type1_IFN expression

Caption: On-target signaling pathway of this compound as a STING inhibitor.

Off_Target_Workflow start Start: this compound Study in_silico In Silico Prediction (Similarity, Docking, ML) start->in_silico experimental Experimental Screening start->experimental validation Hit Validation in_silico->validation proteomics Proteomic Profiling (e.g., Affinity Pull-down) experimental->proteomics cet_screen Broad CETSA Screen experimental->cet_screen panel_screen Panel Screening (Kinases, GPCRs, etc.) experimental->panel_screen proteomics->validation cet_screen->validation panel_screen->validation dose_response Dose-Response & IC50/EC50 validation->dose_response orthogonal Orthogonal Assays (e.g., Cell-based functional) validation->orthogonal sar Structure-Activity Relationship (SAR) to Minimize Off-Target Effects dose_response->sar orthogonal->sar end Optimized Compound sar->end

Caption: Experimental workflow for identifying and minimizing this compound's off-target effects.

Troubleshooting_Logic phenotype Unexpected Phenotype Observed is_on_target Is it an on-target effect? phenotype->is_on_target validate_engagement Confirm STING Engagement (CETSA) is_on_target->validate_engagement Yes off_target_investigation Investigate Off-Target Effects is_on_target->off_target_investigation No use_alternative Use Structurally Different STING Inhibitor validate_engagement->use_alternative rescue_exp Perform Rescue Experiment use_alternative->rescue_exp on_target_conclusion Likely On-Target Effect rescue_exp->on_target_conclusion

Caption: A logical diagram for troubleshooting unexpected experimental outcomes with this compound.

References

Technical Support Center: Establishing a Therapeutic Window for Gelsevirine in Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gelsevirine in preclinical sepsis models. The information is compiled from published studies to assist in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in sepsis?

A1: this compound is a specific inhibitor of the Stimulator of Interferon Genes (STING) protein.[1][2][3] In the context of sepsis, cytosolic DNA from pathogens or damaged host cells activates the cGAS-STING signaling pathway, leading to a harmful inflammatory cascade.[1][2] this compound acts through a dual mechanism:

  • Competitive Inhibition: It binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, locking the protein in an inactive conformation and preventing its dimerization and activation.[2][3]

  • Promotes Degradation: It induces K48-linked ubiquitination of STING, likely by recruiting the E3 ligase TRIM21, which targets STING for proteasomal degradation.[2][3] This inhibition effectively blocks downstream signaling through TBK1, preventing the phosphorylation of IRF3 and NF-κB (p65), thereby reducing the production of type I interferons and other pro-inflammatory cytokines like IL-6 and TNF-α.[2][4]

Q2: In which preclinical sepsis model has this compound been validated?

A2: this compound has been principally validated in the cecal ligation and puncture (CLP) mouse model of sepsis.[2] This model is considered clinically relevant as it induces polymicrobial peritonitis, mimicking the pathophysiology of abdominal sepsis in humans. To date, there are no published in vivo studies evaluating this compound in lipopolysaccharide (LPS)-induced endotoxemia models.

Q3: What are the recommended therapeutic doses of this compound in the CLP mouse model?

A3: In 2-month-old C57BL/6J mice subjected to CLP-induced sepsis, intraperitoneal (i.p.) administration of this compound at doses of 10 mg/kg and 20 mg/kg has been shown to be effective.[2][4] These doses significantly improved survival rates and mitigated organ damage in a dose-dependent manner.[2]

Q4: What is the optimal timing for this compound administration in the CLP model?

A4: this compound has demonstrated efficacy in both pre-treatment and post-treatment regimens in the CLP model. A significant therapeutic benefit was observed when this compound was administered 5 hours after the CLP surgery, which is a clinically relevant timeframe as it mimics treatment after the onset of sepsis.[2] Pre-treatment, 1 hour before CLP, has also been shown to be protective.

Q5: Has a formal therapeutic window or LD50 for this compound been established?

A5: Currently, a precise therapeutic window with a calculated therapeutic index or a formal LD50 value for this compound via intraperitoneal administration in mice is not available in the public literature. However, studies consistently report that this compound has a favorable safety profile and "low toxicity" or "less toxicity" when compared to other alkaloids isolated from Gelsemium elegans. The effective therapeutic doses of 10 mg/kg and 20 mg/kg in sepsis models did not produce observable adverse effects in the reported studies.[2]

Troubleshooting Guide

Issue 1: High variability in survival rates between experimental groups.

  • Question: My CLP model is showing inconsistent mortality rates even within the same treatment group. How can I reduce this variability?

  • Answer: The CLP model's severity is highly dependent on surgical technique. Key factors to standardize are:

    • Length of Cecal Ligation: This is a major determinant of mortality. Precisely measure the percentage of the cecum ligated (e.g., ligating 50% for mid-grade sepsis vs. 75% for high-grade sepsis). Use a consistent anatomical landmark for ligation, ensuring it is below the ileocecal valve to prevent bowel obstruction.

    • Needle Gauge and Number of Punctures: Use the same gauge needle (e.g., 21G or 23G) and number of through-and-through punctures for all animals in a cohort.

    • Amount of Fecal Extrusion: Gently squeeze the cecum to extrude a small, consistent amount of fecal matter. Over-extrusion will dramatically increase sepsis severity.

    • Fluid Resuscitation: Administer a standardized volume of warmed saline subcutaneously immediately after surgery to prevent dehydration and hypovolemic shock.

    • Analgesia and Anesthesia: Use a consistent anesthetic and analgesic regimen, as some agents can modulate the inflammatory response.

Issue 2: this compound treatment does not show a significant reduction in inflammatory markers (e.g., IL-6, TNF-α).

  • Question: I'm administering this compound at the recommended dose, but I'm not seeing the expected anti-inflammatory effect. What could be wrong?

  • Answer:

    • Timing of Sample Collection: The peak of cytokine expression in the CLP model typically occurs around 6-15 hours post-surgery. Ensure your blood or tissue collection time point falls within this window to capture the peak inflammatory response and the effect of the inhibitor. In the primary study, samples were harvested 15 hours after CLP.[2][4]

    • Drug Stability and Administration: Confirm the stability of your this compound solution. Prepare it fresh if necessary. Ensure the intraperitoneal injection is administered correctly into the peritoneal cavity and not into the intestine or subcutaneous tissue.

    • Severity of Sepsis Model: If the CLP model is too severe (e.g., high-grade ligation and large puncture), the resulting overwhelming inflammation may mask the therapeutic effects of the inhibitor. Consider reducing the severity of the CLP to a mid-grade level where therapeutic intervention is more likely to show a significant effect.

    • Target Engagement: Verify that this compound is inhibiting its target in your model. You can assess the phosphorylation status of downstream STING effectors like TBK1 and p65 in tissue lysates (e.g., lung, liver) via Western blot. A lack of reduction in p-TBK1 or p-p65 in the this compound-treated group compared to the CLP vehicle group would suggest an issue with drug activity or administration.

Issue 3: Unexpected animal deaths in the this compound-treated group.

  • Question: I'm observing toxicity in mice treated with this compound. Is this expected?

  • Answer: While published data suggests this compound has low toxicity at therapeutic doses of 10-20 mg/kg, toxicity is always a possibility.

    • Dosing Error: Double-check your calculations and the concentration of your stock solution to rule out an accidental overdose.

    • Solvent Toxicity: Ensure the vehicle used to dissolve this compound is non-toxic at the administered volume.

    • Compound Purity: Verify the purity of your this compound compound. Impurities could contribute to unexpected toxicity.

    • Underlying Animal Health: Ensure that the mice used are healthy and free from underlying conditions that could make them more susceptible to drug toxicity.

    • Consider a Dose-Response Study: If you continue to see issues, perform a preliminary dose-response study starting with lower doses to establish the maximum tolerated dose (MTD) in your specific animal colony and experimental conditions.

Data Presentation

Table 1: this compound Dosing and Administration in a CLP Sepsis Model

Parameter Description Reference
Animal Model 2-month-old C57BL/6J mice [2]
Sepsis Induction Cecal Ligation and Puncture (CLP) [2]
Drug This compound (GS) [2]
Route Intraperitoneal (i.p.) [2]
Therapeutic Doses 10 mg/kg and 20 mg/kg [2][4]
Administration Time 5 hours post-CLP surgery [2][4]

| Vehicle | Not explicitly stated in the primary study | - |

Table 2: Summary of Quantitative Efficacy Data for this compound in CLP-Induced Sepsis (Data estimated from graphical representations in Chen et al., 2023)

Outcome Measure (at 15h post-CLP) CLP + Vehicle CLP + GS (10 mg/kg) CLP + GS (20 mg/kg) Reference
Survival Rate (7-day) ~20% ~40% ~60% [2]
Lung Injury Score (Arbitrary Units) ~3.5 ~2.5 ~1.8 [2]
Serum IL-6 (pg/mL) ~4500 ~3000 ~2000 [2]
Serum TNF-α (pg/mL) ~1200 ~800 ~500 [2]
Serum BUN (mmol/L) ~40 ~30 ~20 [2]

| Serum ALT (U/L) | ~250 | ~180 | ~120 |[2] |

Experimental Protocols

1. Cecal Ligation and Puncture (CLP) Sepsis Model

  • Animals: 2-month-old C57BL/6J mice.

  • Anesthesia: Anesthetize mice using a standard protocol (e.g., 2% isoflurane (B1672236) inhalation).

  • Surgical Procedure:

    • Perform a midline laparotomy (approx. 1 cm incision) to expose the cecum.

    • Ligate the cecum below the ileocecal valve to avoid intestinal obstruction. The position of the ligation determines the severity (e.g., ligate 50% of the cecum from the distal end for mid-grade sepsis).

    • Puncture the ligated cecum through-and-through once or twice with a 21G or 23G needle.

    • Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.

    • Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin) using sutures or wound clips.

    • Immediately administer pre-warmed sterile saline (e.g., 1 mL) subcutaneously for fluid resuscitation.

  • Sham Control: Perform the same procedure, including cecal exposure, but without ligation and puncture.

  • Post-operative Care: House animals in a clean cage with easy access to food and water. Monitor for signs of distress.

2. This compound Administration

  • Preparation: Dissolve this compound in a suitable, sterile vehicle.

  • Administration: At the desired time point (e.g., 5 hours post-CLP), administer the calculated dose (10 or 20 mg/kg) via intraperitoneal (i.p.) injection. The vehicle-only group should receive an equivalent volume of the solvent.

3. Western Blot for STING Pathway Activation

  • Sample Preparation: Homogenize harvested tissue (e.g., lung) in RIPA lysis buffer with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-p65, anti-p65, and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Gelsevirine_Mechanism_of_Action cluster_stimulus Sepsis Stimulus cluster_pathway cGAS-STING Pathway cluster_inhibitor Inhibition cluster_outcome Inflammatory Response Pathogen/Host dsDNA Pathogen/Host dsDNA cGAS cGAS Pathogen/Host dsDNA->cGAS activates STING STING cGAS->STING activates via cGAMP TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB (p65) TBK1->NFkB phosphorylates IFNs Type I IFNs IRF3->IFNs induces transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines induces transcription This compound This compound This compound->STING competitively binds & inhibits activation Ub_Degradation Ubiquitination & Degradation (TRIM21) This compound->Ub_Degradation Ub_Degradation->STING promotes Experimental_Workflow_CLP cluster_surgery Day 0: Surgery cluster_treatment Treatment cluster_analysis Analysis T0 T=0h Anesthetize Mouse Perform CLP or Sham Surgery Fluid Resuscitation T5 T=5h Administer this compound (10 or 20 mg/kg, i.p.) or Vehicle T0->T5 T15 T=15h Sacrifice Subset of Mice Collect Blood & Tissues (for Biomarker Analysis) T5->T15 T_end T=0-7 days Monitor Survival Rate Record Daily Health Score T5->T_end Troubleshooting_Logic Start No significant therapeutic effect of this compound observed Check_Dose Verify Drug Dose, Purity & Administration Start->Check_Dose Check_Model Assess CLP Model Severity & Consistency Start->Check_Model Check_Timing Confirm Timing of Sample Collection Start->Check_Timing Result_Dose Correct dosing/ administration protocol Check_Dose->Result_Dose Issue Found Result_Model Standardize surgery/ adjust severity Check_Model->Result_Model Issue Found Result_Timing Collect samples at peak inflammation (6-15h) Check_Timing->Result_Timing Issue Found Rerun Re-run Experiment Result_Dose->Rerun Result_Model->Rerun Result_Timing->Rerun

References

Technical Support Center: Gelsevirine In Vivo Dose-Escalation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting dose-escalation studies for Gelsevirine in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Has a formal dose-escalation study to determine the Maximum Tolerated Dose (MTD) of this compound in animal models been published?

A1: Based on currently available public information, a formal, dedicated dose-escalation study for this compound to establish a Maximum Tolerated Dose (MTD) has not been identified. Existing studies have focused on the efficacy of this compound at specific doses in disease models.

Q2: What is a recommended starting dose for this compound in a mouse model?

A2: In published studies using a murine sepsis model (cecal ligation and puncture), this compound has been administered intraperitoneally (i.p.) at doses of 10 mg/kg and 20 mg/kg. These doses were effective in mitigating STING-related inflammation and improving survival. For a new study, it is advisable to begin with a dose-range finding study starting from a lower dose and escalating to these known effective doses.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a specific inhibitor of the STIMULATOR of INTERFERON GENES (STING) protein. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation. Additionally, this compound promotes the K48-linked ubiquitination and degradation of STING, likely through the recruitment of TRIM21.

Q4: Is this compound the same as Gelsenicine? They are both derived from Gelsemium elegans.

A4: No, they are different compounds with vastly different toxicity profiles. This compound has been reported to have low toxicity. In contrast, Gelsenicine is a highly toxic alkaloid from Gelsemium elegans and is known to cause severe neurotoxicity and respiratory depression. The LD50 of Gelsenicine in female and male rats has been reported as 0.520 mg/kg and 0.996 mg/kg, respectively. It is crucial to ensure the correct compound is being used in experimental studies.

Q5: How is this compound metabolized?

A5: In vitro studies using liver microsomes from humans, pigs, goats, and rats have shown that this compound is metabolized, and there are species-specific differences in the metabolic pathways. The in vivo metabolism and pharmacokinetic profile in different animal models are not yet fully characterized in the public domain.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
No observable efficacy at 10-20 mg/kg 1. Suboptimal route of administration: The compound may not be reaching the target tissue effectively. 2. Timing of administration: The dosing schedule may not be optimal for the disease model. 3. Animal model variability: The chosen animal strain or species may respond differently.1. Consider alternative routes of administration based on the compound's physicochemical properties. 2. Adjust the timing of this compound administration relative to disease induction. In sepsis models, it has been given 5 hours post-surgery. 3. Ensure the use of a well-characterized and appropriate animal model.
Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) 1. Dose is too high for the specific animal strain or model: Even with low toxicity, higher doses may elicit adverse effects. 2. Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse reactions. 3. Off-target effects: Although a specific STING inhibitor, off-target effects at higher doses cannot be ruled out.1. Reduce the dose of this compound. 2. Run a vehicle-only control group to assess for any vehicle-related toxicity. 3. If toxicity persists at lower doses, consider further investigation into potential off-target effects.
Inconsistent results between animals 1. Inaccurate dosing: Variability in the administered volume or concentration. 2. Biological variability: Inherent differences in individual animal responses. 3. Improper animal handling: Stress from handling and administration can affect outcomes.1. Ensure accurate and consistent preparation and administration of the dosing solution. Dose normalization to individual body weight is crucial. 2. Increase the number of animals per group to improve statistical power. 3. Ensure all personnel are proficient in animal handling and dosing techniques to minimize stress.
Precipitation of this compound in the dosing solution 1. Poor solubility in the chosen vehicle: this compound may have limited solubility in aqueous solutions.1. Test different biocompatible solvent systems. A common approach for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO, and then dilute with a suitable vehicle such as saline or a solution containing PEG400. Ensure the final concentration of the organic solvent is non-toxic.

Data Presentation

Table 1: In Vivo Dosing of this compound in a Murine Sepsis Model
Animal Model Dose Route of Administration Frequency Therapeutic Outcome Reference
C57BL/6J Mice10 mg/kgIntraperitoneal (i.p.)Single dose, 5 hours post-CLP surgeryIncreased survival rate, mitigated acute organ damage
C57BL/6J Mice20 mg/kgIntraperitoneal (i.p.)Single dose, 5 hours post-CLP surgeryDose-dependently increased survival rate, mitigated acute organ damage
Table 2: Comparative Toxicity of Gelsemium elegans Alkaloids
Compound Reported Toxicity LD50 (Rats, i.p.) Primary Toxic Effects Reference
This compound Low toxicityNot established-
Gelsenicine High toxicityFemale: 0.520 mg/kg, Male: 0.996 mg/kgNeurotoxicity, respiratory depression

Experimental Protocols

Detailed Methodology for a Dose-Range Finding Study in Mice

In the absence of a formal MTD study for this compound, a dose-range finding study is recommended. The following is a general protocol that can be adapted.

  • Animal Model: Select a common mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to minimize variability.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Dose Selection: Based on the effective doses of 10 and 20 mg/kg, a suggested dose escalation could be:

    • Group 1: Vehicle control

    • Group 2: 5 mg/kg

    • Group 3: 10 mg/kg

    • Group 4: 20 mg/kg

    • Group 5: 40 mg/kg (or higher, depending on observations)

  • Dosing: Administer this compound via the intended experimental route (e.g., intraperitoneal injection).

  • Monitoring:

    • Clinical Observations: Observe animals for any signs of toxicity, such as changes in posture, activity, breathing, and presence of convulsions or tremors, immediately after dosing and at regular intervals for the first 24 hours, and then daily for up to 14 days.

    • Body Weight: Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities. For a more detailed analysis, organ weights can be recorded and tissues collected for histopathology.

Mandatory Visualization

This compound's Mechanism of Action on the STING Pathway

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_degradation Ubiquitination & Degradation dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active Ub K48-linked Ubiquitination STING_inactive->Ub TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 Interferons Type I Interferons p_IRF3->Interferons induces transcription This compound This compound This compound->STING_inactive competitively binds, prevents activation TRIM21 TRIM21 This compound->TRIM21 recruits TRIM21->STING_inactive mediates Proteasome Proteasomal Degradation Ub->Proteasome

Caption: this compound inhibits the STING signaling pathway.

Experimental Workflow for a Dose-Escalation Study

Dose_Escalation_Workflow start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize grouping Randomize into Dose Groups acclimatize->grouping dosing This compound Administration (e.g., i.p.) grouping->dosing monitoring Daily Monitoring: - Clinical Signs - Body Weight dosing->monitoring monitoring->monitoring endpoint Study Endpoint (e.g., Day 14) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy Yes analysis Data Analysis: - Toxicity Assessment - Determine MTD (if applicable) necropsy->analysis end End analysis->end

Caption: Workflow for a dose-escalation study.

addressing Gelsevirine-induced side effects in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsevirine in preclinical studies. The information is designed to help address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is an indole (B1671886) alkaloid derived from the plant Gelsemium elegans. Its primary mechanism of action is as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1] this compound binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[1][2] It also promotes the K48-linked ubiquitination and degradation of STING.[1][2] By inhibiting STING, this compound can mitigate inflammation driven by the presence of cytosolic DNA.[1][2] Additionally, in the context of neuroinflammation, this compound has been shown to inhibit the JAK2-STAT3 signaling pathway.[3][4]

2. What are the potential therapeutic applications of this compound explored in preclinical studies?

Preclinical studies have investigated this compound's efficacy in models of:

  • Sepsis: this compound improved survival rates and mitigated acute organ damage (lung, liver, and kidney) in mouse models of sepsis.[2][5]

  • Sepsis-Associated Encephalopathy (SAE): It has been shown to ameliorate cognitive impairment and reduce neuroinflammation in mice with SAE.[6]

  • Ischemic Stroke: this compound reduced infarct volume, improved neurological function, and decreased neuroinflammation in a mouse model of middle cerebral artery occlusion (MCAO).[3][4]

3. Is this compound toxic? What are the known side effects from preclinical studies?

Gelsemium elegans, the plant from which this compound is derived, is known to be highly toxic due to its alkaloid content.[7][8][9][10] The primary toxic components are other alkaloids, and poisoning can lead to severe neurological symptoms, respiratory depression, and death.[7][8][11]

However, preclinical studies focusing specifically on purified this compound suggest a favorable safety profile. In vitro, this compound at concentrations up to 100 μM showed no significant toxicity to primary neurons, astrocytes, or microglia.[3] In vivo studies using therapeutic doses (e.g., 10-20 mg/kg in mice) have primarily reported beneficial effects, such as improved organ function in sepsis models, without mentioning significant adverse effects.[2]

Researchers should remain vigilant for signs of toxicity, especially at higher doses, given the nature of the plant source.

4. What is the difference in toxicity between this compound and other Gelsemium alkaloids?

Troubleshooting Guide

This guide provides a question-and-answer format to address potential issues during your experiments.

Issue 1: Unexpected Animal Mortality or Severe Adverse Events

  • Question: We observed unexpected mortality or severe adverse reactions (e.g., convulsions, respiratory distress) in our animal cohort after this compound administration. What should we do?

  • Answer:

    • Immediate Action: Euthanize animals exhibiting severe distress according to your institution's ethical guidelines.

    • Dose Verification: Double-check your calculations and the concentration of your this compound stock solution. Accidental overdose is a primary concern.

    • Purity of Compound: Verify the purity of your this compound compound. Contamination with other, more toxic Gelsemium alkaloids could be a cause.[7][8]

    • Route of Administration: Ensure the correct administration route was used as described in established protocols. Different routes can significantly alter toxicity.

    • Dose-Response Pilot Study: If you are using a new animal model or a dose higher than previously reported, it is crucial to perform a dose-range-finding study to establish the Maximum Tolerated Dose (MTD).

    • Monitor for Specific Signs: Be aware of the known toxic effects of Gelsemium alkaloids, which include neurological and respiratory depression.[7][9][10] Early signs might include lethargy, ataxia, or changes in breathing patterns.

Issue 2: Lack of Efficacy in an Inflammatory Model

  • Question: We are not observing the expected anti-inflammatory effects of this compound in our preclinical model. What could be the reason?

  • Answer:

    • STING Pathway Dependence: Confirm that the inflammatory phenotype in your model is indeed driven by the STING signaling pathway. This compound's primary mechanism is STING inhibition, so it will be less effective in STING-independent models.[2]

    • Dose and Timing of Administration: The therapeutic effect of this compound can be dose- and time-dependent. Review the literature for effective dosing regimens in similar models. For example, in a mouse sepsis model, this compound was administered 5 hours after the septic insult.[2]

    • Bioavailability: Consider the formulation and route of administration, as these can affect the bioavailability of this compound.

    • Compound Integrity: Ensure your this compound stock has been stored correctly and has not degraded.

Issue 3: Inconsistent Results Between Experiments

  • Question: We are seeing significant variability in the outcomes of our experiments with this compound. How can we improve consistency?

  • Answer:

    • Standardize Protocols: Ensure strict adherence to standardized protocols for this compound preparation, animal handling, and administration.

    • Animal Health and Environment: Use healthy animals from a reliable source and maintain a consistent environment (e.g., light/dark cycle, temperature, diet), as these factors can influence inflammatory responses.

    • Blinding and Randomization: Implement blinding and randomization in your experimental design to minimize bias.

    • Vehicle Control: Ensure that the vehicle used to dissolve this compound does not have any biological effects in your model. Always include a vehicle-only control group.

Quantitative Data from Preclinical Studies

Table 1: this compound Dose-Response in a Mouse Sepsis Model

ParameterControl (CLP)This compound (10 mg/kg)This compound (20 mg/kg)
Survival Rate DecreasedDose-dependently increasedDose-dependently increased
Lung Injury Score HighReducedFurther Reduced
Lung Wet-to-Dry Ratio IncreasedDose-dependently decreasedDose-dependently decreased
Serum ALT (U/L) ElevatedSignificantly ReducedFurther Reduced
Serum AST (U/L) ElevatedSignificantly ReducedFurther Reduced
Serum BUN (mmol/L) ElevatedSignificantly ReducedFurther Reduced
Serum Creatinine (B1669602) (μmol/L) ElevatedSignificantly ReducedFurther Reduced
Data synthesized from a study on cecal ligation and puncture (CLP)-induced sepsis in mice.[2]

Table 2: Effects of this compound in a Mouse Ischemic Stroke Model

ParameterControl (MCAO)This compound (10 mg/kg)
Infarct Volume LargeSignificantly Reduced
Neurological Score ImpairedSignificantly Improved
Microglia Activation HighReduced
Data synthesized from a study on middle cerebral artery occlusion (MCAO) in mice.[3]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Sepsis Model

  • Animal Model: Use 8-10 week old C57BL/6J mice.

  • Sepsis Induction: Induce sepsis via cecal ligation and puncture (CLP) under anesthesia. A sham group should undergo a laparotomy without CLP.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

    • 5 hours post-CLP surgery, administer this compound (e.g., 10 mg/kg or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Monitoring:

    • Record survival rates over a defined period (e.g., 7 days).

    • For mechanistic studies, sacrifice a subset of animals at an earlier time point (e.g., 15 hours post-CLP).

  • Outcome Measures:

    • Organ Injury: Harvest lungs for histology and wet-to-dry ratio analysis. Collect blood via cardiac puncture to measure serum levels of ALT, AST, BUN, and creatinine as markers of liver and kidney injury.

    • Inflammation: Measure cytokine levels (e.g., IL-6, TNF-α) in the serum. Analyze lung tissue for inflammatory cell infiltration and expression of STING pathway proteins (STING, p-TBK1, p-p65) via Western blot.

Protocol 2: In Vitro Assessment of this compound's Effect on STING Activation

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1-20 μM) or vehicle for 6 hours.

  • STING Agonist Stimulation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP, ISD) for 3 hours.

  • Analysis:

    • Gene Expression: Harvest RNA and perform RT-PCR to measure the mRNA expression of STING-dependent genes, such as Ifnb1.

    • Protein Analysis: Prepare cell lysates and use Western blotting to analyze the phosphorylation of STING pathway components (e.g., TBK1, IRF3).

Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I IFNs pIRF3->IFNs induces transcription cluster_nucleus cluster_nucleus pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines pNFkB->Cytokines induces transcription This compound This compound This compound->STING_inactive binds & stabilizes (inhibition) Degradation Ubiquitination & Degradation This compound->Degradation promotes Degradation->STING_inactive Experimental_Workflow_Sepsis cluster_treatment Treatment Groups (t=5h) cluster_analysis Endpoint Analysis start Start: C57BL/6J Mice clp Cecal Ligation and Puncture (CLP) (t=0h) start->clp sham Sham Operation (t=0h) start->sham gelsevirine_10 This compound (10 mg/kg, i.p.) clp->gelsevirine_10 gelsevirine_20 This compound (20 mg/kg, i.p.) clp->gelsevirine_20 vehicle Vehicle Control (i.p.) clp->vehicle monitoring Monitor Survival (7 days) or Sacrifice for Analysis (15h) gelsevirine_10->monitoring gelsevirine_20->monitoring vehicle->monitoring organ_injury Organ Injury Assessment (Histology, Serum ALT/AST, BUN/Cr) monitoring->organ_injury inflammation Inflammation Assessment (Serum Cytokines, Western Blot) monitoring->inflammation

References

best practices for storing and handling Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Gelsevirine.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is an oxindole (B195798) alkaloid originally isolated from Gelsemium elegans Benth. It is recognized for its anti-inflammatory properties and functions as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2][3]

2. What is the mechanism of action of this compound?

This compound directly targets STING, a key protein in the innate immune system that detects cytosolic DNA.[2][3] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents STING dimerization and subsequent activation.[2][3] Furthermore, this compound promotes K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ligase TRIM21.[2][3] This inhibition of the STING pathway leads to a reduction in the production of type I interferons and other pro-inflammatory cytokines.[2]

3. What are the primary research applications of this compound?

This compound is primarily used in research to investigate the role of the STING signaling pathway in various pathological conditions. Its anti-inflammatory effects make it a compound of interest in studies related to sepsis, autoimmune diseases, and other inflammatory disorders.[1][2]

4. What are the storage and stability recommendations for this compound?

This compound should be stored at -20°C in its solid form.[4] Under these conditions, it is stable for at least four years.[4] Stock solutions, once prepared, should be stored at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[5]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound.

  • Problem: this compound powder is not dissolving in the chosen solvent.

  • Solution:

    • Verify Solvent Choice: this compound is sparingly soluble in methanol (B129727) (1-10 mg/mL) and has been noted to be soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4][6] For cell culture experiments, DMSO is a common choice for creating a stock solution.

    • Use Ultrasonic Bath: If solubility is still an issue, gentle sonication in an ultrasonic water bath can help to dissolve the compound.[5]

    • Warm Gently: Gentle warming of the solution may also aid in dissolution. However, avoid excessive heat as it may degrade the compound.

    • Prepare a More Dilute Stock: If the desired concentration is high, consider preparing a more dilute stock solution.

Issue 2: Precipitation of this compound in aqueous solutions.

  • Problem: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer or cell culture medium.

  • Solution:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is low, typically below 0.5%, to maintain solubility and minimize solvent-induced cellular toxicity.

    • Incremental Dilution: Add the this compound stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to ensure rapid and even dispersion.

    • Use of Surfactants: For in vivo formulations, the use of a surfactant like Tween-80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[5] A published protocol for a similar compound, Gelsemine, suggests a vehicle of DMSO, PEG300, Tween-80, and saline.[5]

Issue 3: Inconsistent experimental results.

  • Problem: High variability is observed between experiments.

  • Solution:

    • Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using previously diluted solutions that have been stored for an extended period.

    • Consistent Cell Conditions: Ensure that cell passages are low and that cells are healthy and in the logarithmic growth phase before treatment.

    • Standardized Protocols: Adhere strictly to standardized protocols for cell seeding, treatment duration, and downstream assays.

    • Control for Solvent Effects: Include a vehicle control (e.g., medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the cells.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₄N₂O₃[4]
Formula Weight 352.4 g/mol [4]
Appearance Solid[4]
Purity ≥98%[4]
Storage -20°C[4]
Stability ≥ 4 years[4]

Table 2: Solubility of this compound

SolventSolubilityReference
Methanol Sparingly Soluble (1-10 mg/mL)[4]
DMSO Soluble[6]
Chloroform Soluble[6]
Dichloromethane Soluble[6]
Ethyl Acetate Soluble[6]
Acetone Soluble[6]

Table 3: In Vitro Activity of this compound

ParameterCell LineValueReference
IC₅₀ (IFNB1 mRNA expression) THP-1 (human)0.766 µM[1][2]
IC₅₀ (Ifnb1 mRNA expression) RAW 264.7 (murine)5.365 µM[1][2]
Binding Affinity (Kd) to STING -27.6 µM[1][2]
IC₅₀ (GABAAR) -251.5 µM[7]
IC₅₀ (GlyRs) -82.94 µM[7]

Experimental Protocols

1. Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Microcentrifuge tubes, sterile

    • Analytical balance

    • Pipettes and sterile tips

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound using an analytical balance in a sterile environment (e.g., a biosafety cabinet). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.524 mg of this compound.

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock from 3.524 mg, add 1 mL of DMSO.

    • Vortex the tube until the this compound is completely dissolved. Gentle sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

2. In Vitro Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound.

  • Materials:

    • Adherent cells (e.g., RAW 264.7 macrophages)

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Multi-well cell culture plates

    • Sterile PBS

    • STING agonist (e.g., 2'3'-cGAMP)

  • Procedure:

    • Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells overnight to allow for attachment.

    • The next day, prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock 1:1000 in the medium. Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Pre-treat the cells with this compound for a specified time, for example, 6 hours.[2]

    • After the pretreatment period, stimulate the cells with a STING agonist (e.g., 5 µg/mL 2'3'-cGAMP) for the desired duration (e.g., 3 hours for mRNA analysis or 24 hours for cytokine analysis in the supernatant).[2]

    • After stimulation, harvest the cells or supernatant for downstream analysis (e.g., RT-PCR, Western blot, ELISA).

Mandatory Visualizations

Gelsevirine_Signaling_Pathway Cytosolic_DNA Cytosolic DNA (from pathogens or damaged cells) cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER membrane) cGAMP->STING binds & activates STING_dimer STING Dimerization & Translocation STING->STING_dimer This compound This compound This compound->STING inhibits binding of cGAMP Ubiquitination K48-linked Ubiquitination & Degradation of STING This compound->Ubiquitination TBK1 TBK1 Activation STING_dimer->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Cytokines Pro-inflammatory Cytokine Production TBK1->Cytokines IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer IFN_genes Type I IFN Gene Transcription IRF3_dimer->IFN_genes Ubiquitination->STING

Caption: this compound inhibits the STING signaling pathway.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (10 mM in DMSO) start->prep_stock seed_cells Seed Cells (e.g., RAW 264.7) start->seed_cells pretreat Pre-treat with this compound (e.g., 10 µM for 6h) prep_stock->pretreat seed_cells->pretreat stimulate Stimulate with STING agonist (e.g., 2'3'-cGAMP for 3h) pretreat->stimulate harvest Harvest Cells/Supernatant stimulate->harvest analysis Downstream Analysis (RT-PCR, Western Blot, ELISA) harvest->analysis end End analysis->end

Caption: In vitro experimental workflow for this compound.

References

Technical Support Center: Optimizing Gelsevirine Treatment in Acute Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Gelsevirine in pre-clinical acute inflammation models.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Question: We are observing high variability in the anti-inflammatory effect of this compound between experimental animals. What could be the cause?

Answer: High variability can stem from several factors. Firstly, ensure precise and consistent timing of this compound administration relative to the inflammatory insult. In models like cecal ligation and puncture (CLP)-induced sepsis, even minor deviations in the administration schedule can lead to significant differences in outcomes.[1][2] Secondly, confirm the stability and proper storage of your this compound stock solution, as degradation can affect its potency. Lastly, underlying health differences in animal cohorts can contribute to varied inflammatory responses. Implementing a stringent health screening process for your animals prior to the experiment can help minimize this variability.

Question: this compound does not seem to be reducing the expression of our target inflammatory cytokines. What are the possible reasons?

Answer: If this compound is not producing the expected anti-inflammatory effect, consider the following:

  • Treatment Timing: The timing of this compound administration is critical. In many acute inflammation models, there is a therapeutic window. For instance, in CLP-induced sepsis models, post-operative administration of this compound has been shown to be effective.[1][2] If the treatment is administered too late, the inflammatory cascade may have already progressed to a point where this compound is less effective.

  • Dosage: Ensure you are using an appropriate dose. The effective dose can vary depending on the animal model and the severity of the inflammation. For example, a dose of 10 mg/kg has been used in ischemic stroke models, while doses of 10 and 20 mg/kg have been used in sepsis models.[1][3]

  • Signaling Pathway: this compound primarily acts as a STING (Stimulator of Interferon Genes) inhibitor, which in turn affects downstream pathways like NF-κB and JAK-STAT.[1][3] Confirm that the inflammatory response in your model is indeed mediated by these pathways. If a different inflammatory pathway is dominant, this compound may have limited efficacy.

Question: We are seeing unexpected off-target effects or toxicity in our this compound-treated group. How can we address this?

Answer: While this compound has shown protective effects in various models, unexpected toxicity can occur.[1][3][4] Consider performing a dose-response study to identify the optimal therapeutic dose with minimal side effects. Additionally, ensure the purity of your this compound compound, as impurities can contribute to toxicity. If adverse effects persist, a thorough pathological and toxicological analysis of the affected tissues is recommended to understand the underlying cause.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in acute inflammation?

A1: this compound is a novel and specific inhibitor of STING (Stimulator of Interferon Genes).[1][2] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[1][2] Furthermore, this compound promotes K48-linked ubiquitination and degradation of STING, likely through the upregulation and recruitment of TRIM21.[1][2] By inhibiting STING, this compound effectively suppresses downstream inflammatory signaling pathways, including the TBK1/NF-κB and JAK-STAT pathways, leading to reduced production of pro-inflammatory cytokines and interferons.[1][3]

Q2: What is the optimal timing for this compound administration in an acute inflammation model?

A2: The optimal timing is model-dependent and aims to intervene before the peak of the inflammatory cascade. In a CLP-induced sepsis model, post-operative administration of this compound (e.g., 5 hours after surgery) has been shown to significantly improve survival and reduce organ damage.[1] The key is to administer the treatment early enough to prevent the full-blown inflammatory response. Prophylactic or pre-treatment strategies may also be effective in preventing acute inflammatory flare-ups.

Q3: Which signaling pathways are modulated by this compound?

A3: this compound primarily targets the STING signaling pathway.[1][2] This leads to the downstream modulation of several key inflammatory pathways, including:

  • STING/TBK1/NF-κB pathway: this compound treatment has been shown to suppress the phosphorylation of TBK1 and p65, a subunit of NF-κB.[1]

  • JAK-STAT signaling pathway: In models of ischemic stroke, this compound has been found to inhibit the JAK2-STAT3 signaling pathway, which plays a critical role in neuroinflammation.[3]

  • STING-mediated pyroptosis pathway: In sepsis-associated encephalopathy, this compound has been shown to inhibit this pathway in microglia.[4]

Q4: What are some key inflammatory markers to measure when assessing this compound's efficacy?

A4: To evaluate the anti-inflammatory effects of this compound, it is recommended to measure a panel of markers, including:

  • Pro-inflammatory Cytokines: TNF-α, IL-6, IL-1β.

  • Interferons: Type I interferons (IFN-α, IFN-β).

  • Signaling Proteins: Phosphorylated levels of TBK1, p65 (NF-κB), IRF3, and STAT3.[1]

  • Cellular Infiltrates: Macrophages (e.g., F4/80 positive cells) and neutrophils (e.g., S100A9 positive cells) in the inflamed tissue.[1]

Quantitative Data Summary

Table 1: Effect of this compound on Inflammatory Markers in CLP-Induced Sepsis Model

MarkerTreatment GroupChange vs. ControlReference
Phospho-TBK1 This compound (10, 20 mg/kg)Dose-dependent decrease[1]
Phospho-p65 This compound (10, 20 mg/kg)Dose-dependent decrease[1]
STING Expression This compound (10, 20 mg/kg)Dose-dependent decrease[1]
F4/80+ Cells (Lungs) This compound (10, 20 mg/kg)Dose-dependent decrease[1]
S100A9+ Cells (Lungs) This compound (10, 20 mg/kg)Dose-dependent decrease[1]

Table 2: Effect of this compound on Neurological and Inflammatory Markers in a Mouse Model of Ischemic Stroke

MarkerTreatment GroupChange vs. ControlReference
Infarct Volume This compound (10 mg/kg)Significant decrease[3]
Neurological Score This compound (10 mg/kg)Significant improvement[3]
JAK2-STAT3 Pathway This compound (10 mg/kg)Inhibition[3]
Microglial Activation This compound (10 mg/kg)Reduction[3]

Experimental Protocols

1. Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

  • Animals: Male C57BL/6J mice are typically used.

  • Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once with a needle. A small amount of feces is extruded to induce peritonitis. The cecum is repositioned, and the abdominal incision is closed.

  • This compound Treatment: this compound (e.g., 10 or 20 mg/kg) is administered intraperitoneally at a specified time point post-surgery (e.g., 5 hours).[1]

  • Outcome Measures: Survival rates are monitored over several days. For mechanistic studies, animals are sacrificed at earlier time points (e.g., 15 hours post-CLP), and tissues (e.g., lung, liver, kidney) and serum are collected for analysis of inflammatory markers.[1]

2. Western Blot for Signaling Proteins

  • Sample Preparation: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-TBK1, p-p65, STING) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and visualized with an imaging system.

Visualizations

Gelsevirine_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Select Acute Inflammation Model (e.g., CLP, Stroke) induce_inflammation Induce Inflammation animal_model->induce_inflammation gelsevirine_prep Prepare this compound Solution treat_this compound Administer this compound (Optimize Timing & Dose) gelsevirine_prep->treat_this compound induce_inflammation->treat_this compound collect_samples Collect Samples (Tissue, Serum) treat_this compound->collect_samples analyze_markers Analyze Inflammatory Markers (Cytokines, Proteins) collect_samples->analyze_markers assess_outcome Assess Phenotypic Outcome (Survival, Infarct Size) collect_samples->assess_outcome

Caption: Experimental workflow for optimizing this compound treatment.

Gelsevirine_Signaling cluster_pathway This compound's Mechanism of Action dsDNA Cytosolic dsDNA STING STING dsDNA->STING activates TBK1 TBK1 STING->TBK1 activates This compound This compound This compound->STING inhibits & promotes degradation NFkB NF-κB TBK1->NFkB IRF3 IRF3 TBK1->IRF3 Inflammation Inflammatory Gene Expression NFkB->Inflammation IRF3->Inflammation

Caption: this compound's inhibitory effect on the STING signaling pathway.

Troubleshooting_Logic start Inconsistent or No this compound Effect check_timing Review Treatment Timing start->check_timing check_dose Verify Dosage check_timing->check_dose Timing OK solution_timing Adjust Administration Window check_timing->solution_timing Timing Incorrect check_pathway Confirm Pathway Relevance check_dose->check_pathway Dose OK solution_dose Perform Dose-Response Study check_dose->solution_dose Dose Incorrect solution_pathway Consider Alternative Model or Target check_pathway->solution_pathway Pathway Mismatch

Caption: Troubleshooting logic for this compound experiments.

References

Gelsevirine-Based Assays: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring reproducibility and accuracy in assays involving Gelsevirine. The guide includes frequently asked questions, detailed troubleshooting protocols, and key experimental methodologies.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the handling, application, and troubleshooting of this compound in experimental settings.

General Information

  • Q1: What is this compound?

    • A1: this compound is an oxindole (B195798) alkaloid derived from plants of the Gelsemium genus, such as Gelsemium elegans.[1] It is recognized for its anti-inflammatory, analgesic, and anxiolytic properties.[1][2]

  • Q2: What is the primary mechanism of action for this compound?

    • A2: this compound is a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[2][3] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive state and preventing its dimerization and activation.[2][3] Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING.[2][3] It has also been shown to inhibit glycine (B1666218) receptors (GlyRs).[4]

  • Q3: How should I properly store and handle this compound?

    • A3: this compound should be stored as a solid at -20°C. Under these conditions, it has a stability of at least four years.[5]

Assay Design & Preparation

  • Q4: How do I dissolve this compound for experimental use?

    • A4: this compound is sparingly soluble in methanol (B129727), with a solubility range of 1-10 mg/mL. For cell-based assays, it is recommended to prepare a high-concentration stock solution in a suitable solvent like methanol or DMSO and then dilute it to the final working concentration in the culture medium.

  • Q5: What are the typical working concentrations for this compound in assays?

    • A5: For in vitro cell-based assays (e.g., using RAW 264.7 or THP-1 cells), concentrations typically range from 5 µM to 10 µM.[2] For in vivo studies, such as in mouse models of sepsis, a dosage of around 20 mg/kg has been used.[2]

  • Q6: What are appropriate positive and negative controls for a this compound experiment?

    • A6:

      • Negative Control: A vehicle control (e.g., DMSO or methanol at the same final concentration used to dissolve this compound) is essential to account for any solvent effects.

      • Positive Control (for STING pathway activation): Use a known STING agonist like 2'3'-cGAMP, poly(dA:dT), or other interferon stimulatory DNA (ISD) to confirm that the pathway is active in your experimental system.[2]

      • Positive Control (for inhibition): If available, another known STING inhibitor can be used as a comparator.

Troubleshooting Guide

  • Q7: I am observing high variability between my experimental replicates. What could be the cause?

    • A7: High variability can stem from several factors:

      • Inconsistent Dissolution: this compound's limited solubility can lead to inconsistent concentrations if not dissolved properly. Ensure the stock solution is fully dissolved before making dilutions.

      • Cell Seeding Inconsistency: Uneven cell numbers across wells is a common source of variability. Ensure a homogenous cell suspension and careful pipetting.

      • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell health.[6] It is advisable to fill the outer wells with sterile PBS or medium and use only the inner wells for the experiment.[6]

      • Temperature Fluctuations: Changes in temperature can alter enzymatic activity and cell metabolism. Pre-equilibrate all reagents and the plate reader to a constant temperature.[6]

  • Q8: My assay shows little to no inhibitory effect of this compound on the STING pathway. What should I check?

    • A8:

      • Compound Integrity: Ensure the this compound has not degraded. Verify its storage conditions and age.

      • STING Pathway Activity: Confirm that the STING pathway is being robustly activated in your chosen cell line. Measure the response to a potent STING agonist (e.g., 2'3'-cGAMP) alone. Some cell lines may have low endogenous STING expression.

      • Concentration: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay and cell type.

      • Incubation Time: The pre-treatment time with this compound or the stimulation time with the agonist may need optimization. A 6-hour pre-treatment with this compound followed by a 3-hour stimulation with 2'3'-cGAMP has been shown to be effective.[7]

  • Q9: I'm seeing unexpected results that may be off-target effects. What could be the reason?

    • A9:

      • Cytotoxicity: At higher concentrations, this compound may induce cytotoxicity, which can confound assay results. It is crucial to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line.

      • Glycine Receptor Interaction: this compound is known to inhibit glycine receptors (GlyRs).[1][4] If your experimental system expresses GlyRs (common in CNS-derived cells), this interaction could contribute to the observed effects.[8][9]

Quantitative Data Summary

The following tables provide key quantitative data for this compound to aid in experimental design.

Table 1: Physicochemical and Storage Properties of this compound

PropertyValueReference(s)
CAS Number 38990-03-3
Molecular Formula C₂₁H₂₄N₂O₃
Formula Weight 352.4 g/mol
Formulation Solid
Purity ≥98%
Solubility Sparingly soluble in Methanol (1-10 mg/mL)
Storage Temperature -20°C
Stability ≥ 4 years (at -20°C)[5]

Table 2: this compound Activity on Molecular Targets

TargetAssay TypeValueCell Line / SystemReference(s)
STING Surface Plasmon ResonanceK_d = 27.6 µMHuman STING-CTD
Glycine Receptor (α1) ElectrophysiologyIC₅₀ = 40.6 ± 8.2 µMTransfected HEK293[4]
Glycine Receptor (α1) ElectrophysiologyIC₅₀ = 82.94 µMTransfected HEK293[10]
GABA_A Receptor ElectrophysiologyIC₅₀ = 251.5 µMTransfected HEK293[10]

Table 3: Recommended Working Concentrations for this compound

Experimental ModelApplicationRecommended ConcentrationReference(s)
In Vitro (Cell Culture) STING Dimerization Inhibition5 µMRAW 264.7 Macrophages
Inhibition of p-IRF3, p-p65, p-TBK15 µMRAW 264.7 Macrophages
Inhibition of Cytokine mRNA (CXCL10, IL-6)10 µMTHP-1 Monocytes, RAW 264.7
In Vivo (Mouse Model) Sepsis (Cecal Ligation and Puncture)20 mg/kgC57BL/6J Mice

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reagents & Materials:

    • This compound powder (≥98% purity)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol

    • Sterile microcentrifuge tubes

    • Sterile, complete cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of this compound for your desired stock volume (Formula Weight = 352.4 g/mol ). For 1 mL of a 10 mM stock, weigh out 0.3524 mg of this compound.

    • Aseptically add the this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO or methanol to the tube.

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

  • Preparation of Working Solution:

    • Thaw a stock solution aliquot.

    • Perform a serial dilution in sterile, complete cell culture medium to achieve the final desired concentration (e.g., 5 µM or 10 µM). Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.5% v/v).

Protocol 2: Cell Viability Assay (MTS Method)

This protocol assesses the cytotoxicity of this compound to determine the appropriate concentration range for subsequent experiments.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • Add 20 µL of MTS reagent solution to each well.[11][12]

    • Incubate for 1 to 4 hours at 37°C, protected from light, until a color change is apparent.[11][12]

    • Record the absorbance at 490 nm using a microplate reader.[12]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Assessment of STING Pathway Inhibition by RT-PCR

This method quantifies the this compound-mediated inhibition of STING-induced cytokine gene expression.

  • Procedure:

    • Seed cells (e.g., RAW 264.7 or THP-1) in 12-well or 6-well plates and allow them to adhere/stabilize.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 6 hours).[7]

    • Stimulate the cells with a STING agonist (e.g., 5 µg/mL 2'3'-cGAMP) for a specified time (e.g., 3 hours).[7]

    • Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes for target genes (e.g., IFNB1, CXCL10, IL6) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations: Pathways and Workflows

STING_Pathway_Inhibition_by_this compound This compound This compound Degradation Ubiquitination & Proteasomal Degradation This compound->Degradation promotes STING_inactive STING_inactive This compound->STING_inactive binds to CDN pocket prevents activation Degradation->STING_inactive

Experimental_Workflow node2 node2 node3 node3 node2->node3 node4 node4 node5 node5 node4->node5

Troubleshooting_Flowchart start Problem: No/Low Inhibitory Effect q1 Is the STING agonist (positive control) working? start->q1 q1_yes Yes q1->q1_yes q1_no No q1->q1_no q2 Was a dose-response performed for this compound? q1_yes->q2 res1 Troubleshoot STING activation: - Check agonist viability/concentration - Confirm cell line expresses STING - Optimize stimulation time q1_no->res1 end_node Re-run Assay with Optimized Parameters res1->end_node q2_yes Yes q2->q2_yes q2_no No q2->q2_no q3 Was a cell viability assay performed at the tested dose? q2_yes->q3 res2 Perform a dose-response assay to find the optimal IC₅₀. The current dose may be too low. q2_no->res2 res2->end_node q3_yes Yes q3->q3_yes q3_no No q3->q3_no res4 Check this compound integrity: - Verify proper storage (-20°C) - Ensure complete dissolution of stock - Check pre-treatment incubation time q3_yes->res4 res3 Test for cytotoxicity. High toxicity can mask inhibitory effects or produce confounding results. q3_no->res3 res3->end_node res4->end_node

References

Technical Support Center: Managing Potential Hepatotoxicity of Gelsevirine at High Doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the potential hepatotoxicity of Gelsevirine (B199093), particularly at high doses, during experimental studies.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Issue 1: Unexpected High Cytotoxicity in In Vitro Liver Cell Models (e.g., HepG2, primary hepatocytes)

Possible Causes:

  • High concentration of this compound: The therapeutic window of this compound may be narrow.

  • Metabolic activation: Liver cells, especially primary hepatocytes, can metabolize this compound into more toxic compounds.[1][2]

  • Cell line sensitivity: Different liver cell lines can have varying sensitivities to xenobiotics.

  • Contamination: Mycoplasma or other contaminants in cell culture can exacerbate cytotoxicity.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentration used.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a comprehensive dose-response study to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

  • Metabolism Studies: Investigate the metabolism of this compound in liver microsomes from different species (human, rat, etc.) to identify potential toxic metabolites.[1][2]

  • Use of Different Cell Models: Compare the cytotoxicity in metabolically competent cells (e.g., primary hepatocytes, HepaRG) versus cells with lower metabolic activity (e.g., HepG2).[3][4][5]

  • Cell Culture Quality Control: Regularly test cell cultures for mycoplasma contamination.

  • Solvent Control: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Run a vehicle control group in all experiments.

Issue 2: Elevated Liver Enzymes (ALT, AST) in Animal Models Treated with High Doses of this compound

Possible Causes:

  • Direct hepatocellular injury: this compound or its metabolites may directly damage hepatocytes.

  • Oxidative stress: Alkaloids can induce oxidative stress, leading to liver damage.[6][7][8]

  • Mitochondrial dysfunction: Mitochondrial injury is a common mechanism of drug-induced liver injury.[8]

  • Inflammatory response: Liver injury can trigger an inflammatory response, further elevating liver enzymes.

  • Species-specific differences in metabolism: The metabolic profile and toxicity of this compound can vary between species.[1][2]

Troubleshooting Steps:

  • Histopathological Analysis: Perform a histological examination of liver tissue to assess the nature and extent of liver damage (e.g., necrosis, apoptosis, steatosis).

  • Biomarkers of Oxidative Stress: Measure markers of oxidative stress in liver tissue or serum (e.g., glutathione (B108866) levels, malondialdehyde).[6][7]

  • Mitochondrial Function Assays: Assess mitochondrial function in isolated liver mitochondria or in cultured hepatocytes treated with this compound.

  • Cytokine Profiling: Measure the levels of pro-inflammatory cytokines in the serum or liver tissue.

  • Toxicokinetic/Toxicodynamic (TK/TD) Modeling: Correlate the plasma and liver concentrations of this compound and its metabolites with the observed liver enzyme elevations.

Frequently Asked Questions (FAQs)

Q1: What is the known hepatotoxic potential of this compound?

A1: Currently, there is limited specific data on the hepatotoxicity of this compound, especially at high doses. This compound is an alkaloid derived from the Gelsemium plant, which is known to be highly toxic.[9] However, some studies suggest that this compound has lower toxicity compared to other alkaloids from the same plant.[1][2] The primary toxicity of Gelsemium alkaloids is generally considered to be neurotoxicity.[10] Researchers should exercise caution and conduct thorough toxicity assessments when working with high doses of this compound.

Q2: What are the initial steps to assess the potential hepatotoxicity of this compound?

A2: A tiered approach is recommended. Start with in vitro screening using human liver cell lines like HepG2 or, for more metabolically relevant data, primary human hepatocytes or HepaRG cells.[3][4][5][11] Key assays include cell viability (e.g., MTT, LDH release), apoptosis, and mitochondrial toxicity assessments.[11] If in vitro studies indicate potential hepatotoxicity, proceed to in vivo studies in animal models (e.g., rodents) to evaluate liver enzyme levels (ALT, AST), histopathology, and other relevant biomarkers.

Q3: Are there any known mechanisms by which alkaloids like this compound might cause liver injury?

A3: While the specific mechanism for this compound is not well-defined, other alkaloids, such as pyrrolizidine (B1209537) alkaloids, are known to cause hepatotoxicity through several mechanisms. These include metabolic activation by cytochrome P450 enzymes to form reactive metabolites, induction of oxidative stress, depletion of glutathione, mitochondrial damage, and initiation of apoptosis.[6][7][8] It is plausible that this compound, if hepatotoxic, could share some of these mechanisms.

Q4: How can I differentiate between direct cytotoxicity and metabolic bioactivation-induced toxicity?

A4: To differentiate between these mechanisms, you can compare the cytotoxicity of this compound in cell lines with varying metabolic capacities. For example, if the toxicity is significantly higher in primary hepatocytes or HepaRG cells compared to HepG2 cells, it suggests that metabolic activation is involved. Additionally, you can use inhibitors of specific cytochrome P450 enzymes to see if the toxicity is reduced.

Q5: What control compounds should be used in hepatotoxicity studies of this compound?

A5: It is important to include both a negative (vehicle) control and a positive control. A suitable positive control would be a compound with a well-characterized hepatotoxic mechanism, such as acetaminophen (B1664979) for inducing direct hepatocellular necrosis or a known hepatotoxic alkaloid like monocrotaline (B1676716) (a pyrrolizidine alkaloid) if investigating mechanisms common to alkaloids.

Data Presentation

Table 1: Example Data Summary for In Vitro Hepatotoxicity Assessment of a Test Compound

AssayCell LineEndpointThis compound (µM)Positive Control (e.g., Acetaminophen)
Cell Viability HepG2CC50 (µM)[Insert experimental data][Insert experimental data]
Primary Human HepatocytesCC50 (µM)[Insert experimental data][Insert experimental data]
Apoptosis HepG2% Apoptotic Cells[Insert experimental data][Insert experimental data]
Mitochondrial Toxicity HepG2Mitochondrial Membrane Potential[Insert experimental data][Insert experimental data]
Oxidative Stress Primary Human HepatocytesGlutathione Levels[Insert experimental data][Insert experimental data]

Table 2: Example Data Summary for In Vivo Hepatotoxicity Assessment in Rodents

ParameterUnitsVehicle ControlThis compound (low dose)This compound (high dose)Positive Control (e.g., CCl4)
Serum ALT U/L[Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data]
Serum AST U/L[Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data]
Liver Histopathology Score (e.g., 0-4)[Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data]
Liver Glutathione nmol/mg protein[Insert experimental data][Insert experimental data][Insert experimental data][Insert experimental data]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed HepG2 cells or primary hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., acetaminophen) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2: Measurement of Serum ALT and AST Levels in Mice
  • Animal Dosing: Administer this compound (e.g., by oral gavage or intraperitoneal injection) to mice at different dose levels. Include a vehicle control group and a positive control group (e.g., a single dose of carbon tetrachloride).

  • Blood Collection: At a predetermined time point after dosing (e.g., 24 hours), collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.

  • Serum Separation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

  • Enzyme Assay: Use commercially available colorimetric assay kits to measure the activity of ALT and AST in the serum samples according to the manufacturer's instructions.

  • Data Analysis: Compare the serum ALT and AST levels in the this compound-treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment invitro_start This compound Treatment (e.g., HepG2, Primary Hepatocytes) viability Cell Viability Assays (MTT, LDH) invitro_start->viability mechanistic Mechanistic Assays (Apoptosis, Mitochondrial Toxicity, Oxidative Stress) viability->mechanistic decision Hepatotoxicity Observed? mechanistic->decision invivo_start Animal Dosing (e.g., Rodents) biochem Serum Biochemistry (ALT, AST) invivo_start->biochem histopath Liver Histopathology biochem->histopath biomarkers Tissue Biomarkers (e.g., GSH) histopath->biomarkers report Report Findings biomarkers->report decision->invivo_start Yes no_tox Low Hepatotoxicity Risk decision->no_tox No no_tox->report

Caption: Experimental workflow for assessing this compound hepatotoxicity.

signaling_pathway This compound High-Dose This compound Metabolites Reactive Metabolites (CYP450 Activation) This compound->Metabolites OxidativeStress Oxidative Stress (ROS Generation, GSH Depletion) Metabolites->OxidativeStress Mitochondria Mitochondrial Dysfunction (MPT Pore Opening) OxidativeStress->Mitochondria Apoptosis Apoptosis (Caspase Activation) Mitochondria->Apoptosis Necrosis Necrosis Mitochondria->Necrosis LiverInjury Hepatocellular Injury (ALT/AST Release) Apoptosis->LiverInjury Necrosis->LiverInjury

Caption: Potential signaling pathway for alkaloid-induced hepatotoxicity.

troubleshooting_tree start Unexpected High Cytotoxicity in In Vitro Assay q1 Is the dose-response curve established? start->q1 a1_no Action: Perform dose-response study to find CC50. q1->a1_no No q2 Is solvent toxicity ruled out? q1->q2 Yes a1_no->q2 a2_no Action: Run vehicle control at highest solvent concentration. q2->a2_no No q3 Is metabolic activation suspected? q2->q3 Yes a2_no->q3 a3_yes Action: Compare toxicity in metabolically active vs. inactive cells. q3->a3_yes Yes a3_no Consider direct cytotoxicity as primary mechanism. q3->a3_no No end Identify potential cause and mitigate. a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for unexpected in vitro cytotoxicity.

References

Validation & Comparative

Gelsevirine: A Comparative Analysis of a Novel STING Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanism of action of gelsevirine (B199093), a novel inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, with other known STING inhibitors. The information is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying STING-mediated inflammatory responses.

Introduction to STING and its Inhibition

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in the pathophysiology of various autoimmune and inflammatory diseases. This has spurred the development of STING inhibitors as potential therapeutic agents.

This compound is an alkaloid compound that has been identified as a novel, specific inhibitor of STING. Its unique mechanism of action and efficacy profile warrant a detailed comparison with other classes of STING inhibitors.

Comparative Efficacy of STING Inhibitors

The inhibitory potency of this compound has been quantified and compared to other notable STING inhibitors. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor efficacy, are summarized in the table below. Lower IC50 values indicate higher potency.

InhibitorTarget/MechanismCell TypeIC50 Value
This compound CDN-binding pocket (competitive) & promotes STING degradationTHP-1 (human)0.766 µM[1]
Raw264.7 (murine)5.365 µM[1]
SN-011 CDN-binding pocket (competitive)MEFs (murine)~81-127.5 nM[2]
HFFs (human)502.8 nM[2]
H-151 Cys91 (covalent)MEFs (murine)~88-138 nM[2]
HFFs (human)134.4 nM[2]
Astin C CDN-binding pocket (competitive)Not specified10.8 µM[1]
Compound 18 CDN-binding pocket (competitive)Not specified11 µM[1]

Key Observations:

  • This compound demonstrates potent inhibition of human STING, with a sub-micromolar IC50 value in THP-1 cells.[1]

  • While this compound is effective, inhibitors like SN-011 and H-151 exhibit significantly higher potency with IC50 values in the nanomolar range.[2]

  • This compound's efficacy is notably higher than that of Astin C and Compound 18.[1]

  • It is important to note that the inhibitory activity of some compounds, such as C-176 and C-178, has been reported as inactive or having limited bioactivity against human STING.[1]

Mechanism of Action of this compound

This compound employs a dual mechanism to inhibit STING signaling.[1] Firstly, it acts as a competitive inhibitor by binding to the cyclic dinucleotide (CDN)-binding pocket of STING, thereby preventing the binding of the natural ligand 2'3'-cGAMP and locking STING in an inactive conformation.[1] Secondly, this compound promotes the K48-linked ubiquitination and subsequent degradation of the STING protein.[1] This dual action provides a comprehensive blockade of the STING pathway.

In contrast, other inhibitors utilize different mechanisms. For instance, H-151 is a covalent inhibitor that targets a cysteine residue (Cys91) in the transmembrane domain of STING, which is crucial for its palmitoylation and activation. SN-011, similar to this compound, is a competitive inhibitor of the CDN-binding pocket.[3][4]

Gelsevirine_Mechanism Mechanism of Action of this compound vs. Other STING Inhibitors cluster_this compound This compound cluster_Other_Inhibitors Other Inhibitors This compound This compound CDN_Pocket_G CDN-binding Pocket This compound->CDN_Pocket_G Competitively Binds STING_Degradation K48-linked Ubiquitination & Degradation This compound->STING_Degradation Promotes STING STING Protein CDN_Pocket_G->STING STING_Degradation->STING Leads to SN011 SN-011 CDN_Pocket_S CDN-binding Pocket SN011->CDN_Pocket_S Competitively Binds H151 H-151 Palmitoylation_Site Palmitoylation Site (Cys91) H151->Palmitoylation_Site Covalently Binds CDN_Pocket_S->STING Palmitoylation_Site->STING RTPCR_Workflow Workflow for RT-PCR-based Inhibition Assay A 1. Seed Cells (e.g., THP-1, Raw264.7) B 2. Pre-treat with STING Inhibitor A->B C 3. Stimulate with STING Agonist (e.g., 2'3'-cGAMP) B->C D 4. RNA Extraction C->D E 5. cDNA Synthesis D->E F 6. Quantitative PCR (Target & Housekeeping Genes) E->F G 7. Data Analysis (ΔΔCt & IC50 Calculation) F->G STING_Pathway cGAS-STING Signaling Pathway and Inhibitor Targets Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER) cGAMP->STING_ER Binds & Activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerizes & Translocates IFN Type I Interferons & Pro-inflammatory Cytokines Nucleus->IFN Gene Transcription Inhibitor_CDN This compound, SN-011 Inhibitor_CDN->STING_ER Competitively Inhibits Inhibitor_Covalent H-151 Inhibitor_Covalent->STING_ER Covalently Inhibits Palmitoylation

References

Gelsevirine vs. H-151: A Comparative Guide to STING Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating inflammatory responses to cytosolic DNA. Its role in various diseases, from autoimmune disorders to cancer, has made it a prime target for therapeutic intervention. This guide provides an objective comparison of two prominent STING inhibitors, Gelsevirine and H-151, focusing on their mechanisms of action, inhibitory efficacy, and the experimental frameworks used to evaluate them.

Executive Summary

This compound and H-151 represent two distinct strategies for inhibiting the STING pathway. This compound acts as a competitive inhibitor, binding to the cyclic dinucleotide (CDN) binding pocket of STING and also promoting its degradation. In contrast, H-151 is a covalent inhibitor that irreversibly binds to a specific cysteine residue on STING, preventing its activation. While both compounds have demonstrated potent inhibition of the STING pathway, their differing mechanisms of action may have implications for their therapeutic applications, specificity, and potential for off-target effects.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and H-151, providing a basis for comparing their potency and binding characteristics.

Table 1: Inhibitory Potency (IC50) of this compound and H-151 in Cellular Assays

CompoundAssayCell LineAgonistIC50Citation(s)
This compound IFN-β mRNA expressionRaw264.7 (murine macrophage)2'3'-cGAMP5.365 µM[1][2]
IFN-β mRNA expressionTHP-1 (human monocytic)2'3'-cGAMP0.766 µM[1][2]
H-151 IFN-β mRNA expressionMouse Embryonic Fibroblasts (MEFs)2'3'-cGAMP~138 nM
IFN-β mRNA expressionBone Marrow-Derived Macrophages (BMDMs)2'3'-cGAMP~109.6 nM
IFN-β mRNA expressionHuman Foreskin Fibroblasts (HFFs)2'3'-cGAMP~134.4 nM
IFN-β reporter activity293T cells with human STING2'3'-cGAMP1.04 µM[3]
IFN-β reporter activity293T cells with murine STING2'3'-cGAMP0.82 µM[3]

Table 2: Binding Affinity to STING

CompoundMethodTargetBinding Affinity (Kd)Citation(s)
This compound Surface Plasmon Resonance (SPR)hSTING-CTD27.6 µM[1]

Mechanisms of Action

This compound: A Dual-Action Inhibitor

This compound employs a two-pronged approach to inhibit STING signaling.[1][4] Firstly, it acts as a competitive inhibitor by binding to the CDN-binding pocket of STING, thereby preventing the binding of the natural ligand, cGAMP, and locking STING in an inactive conformation.[1][4] Secondly, this compound promotes the K48-linked ubiquitination and subsequent degradation of the STING protein.[1][4] This dual mechanism not only blocks the initiation of the signaling cascade but also reduces the cellular pool of STING available for activation.

H-151: A Covalent and Irreversible Inhibitor

H-151 functions as a potent and irreversible inhibitor of STING.[5] Its mechanism involves the covalent modification of a specific cysteine residue (Cys91) located in the transmembrane domain of both human and murine STING. This covalent binding prevents the palmitoylation and clustering of STING, which are essential post-translational modifications required for its translocation from the endoplasmic reticulum and subsequent activation of downstream signaling pathways.[5][6]

Signaling Pathway and Inhibition Points

The following diagram illustrates the cGAS-STING signaling pathway and the distinct points of inhibition for this compound and H-151.

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds STING_active STING (active oligomer) STING_inactive->STING_active translocation & activation Degradation Ubiquitination & Degradation STING_inactive->Degradation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes IFN Genes pIRF3->IFN_genes translocates to nucleus & induces transcription This compound This compound This compound->STING_inactive competes with cGAMP for binding pocket This compound->STING_inactive promotes H151 H-151 H151->STING_inactive covalently binds Cys91, blocks palmitoylation & clustering

Caption: The cGAS-STING signaling pathway and points of inhibition.

Experimental Protocols

The evaluation of STING inhibitors relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key assays used to characterize this compound and H-151.

In Vitro Efficacy Assays

1. IFN-β Reporter Assay

This assay is fundamental for quantifying the functional outcome of STING inhibition by measuring the suppression of the interferon-β (IFN-β) promoter.

  • Cell Line: HEK293T cells, which are deficient in endogenous STING, are commonly used. They are co-transfected with plasmids expressing human or murine STING, an IFN-β promoter-driven luciferase reporter, and a constitutively expressed control reporter (e.g., Renilla luciferase).

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the STING inhibitor (e.g., this compound or H-151) for a specified duration (e.g., 1-6 hours) prior to stimulation.

  • Stimulation: The STING pathway is activated by transfecting the cells with a STING agonist, such as 2'3'-cGAMP.

  • Readout: Luciferase activity is measured using a luminometer. The IFN-β reporter signal is normalized to the control reporter signal.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle-treated, stimulated control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

2. Cytokine Release Assay

This assay measures the inhibition of pro-inflammatory cytokine production in immune cells that endogenously express the STING pathway.

  • Cell Lines: THP-1 (human monocytic) or Raw264.7 (murine macrophage) cells are frequently used.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the inhibitor for a defined period (e.g., 6 hours for this compound) before stimulation.[1]

  • Stimulation: Cells are stimulated with a STING agonist like 2'3'-cGAMP, or other pathway activators like poly(dA:dT) or interferon stimulatory DNA (ISD).[1]

  • Readout: The concentration of secreted cytokines (e.g., IFN-β, IL-6, CXCL10) in the cell culture supernatant is quantified using ELISA (Enzyme-Linked Immunosorbent Assay) or by measuring mRNA expression levels via RT-qPCR.[1]

  • Data Analysis: The reduction in cytokine levels in treated cells compared to untreated, stimulated controls is used to determine the inhibitory activity of the compound.

3. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding affinity (Kd) between an inhibitor and its target protein in real-time.

  • Methodology: Recombinant purified STING protein (e.g., the C-terminal domain of human STING) is immobilized on a sensor chip. Different concentrations of the inhibitor (e.g., this compound) are flowed over the chip surface.

  • Readout: The binding events are detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The binding data is fitted to a suitable binding model (e.g., a 1:1 steady-state model) to calculate the dissociation constant (Kd), which represents the binding affinity.[1] A lower Kd value indicates a higher binding affinity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel STING inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Binding Assay (SPR) - Determine Kd Reporter_Assay IFN-β Reporter Assay - Determine IC50 Binding_Assay->Reporter_Assay Cytokine_Assay Cytokine Release Assay (THP-1, Raw264.7) - Confirm functional inhibition Reporter_Assay->Cytokine_Assay Mechanism_Assay Mechanism of Action Studies - Dimerization, Ubiquitination, Palmitoylation assays Cytokine_Assay->Mechanism_Assay Animal_Model Disease Model (e.g., Sepsis, Autoimmunity) Mechanism_Assay->Animal_Model Treatment Administer Inhibitor Animal_Model->Treatment Evaluation Evaluate Therapeutic Efficacy - Survival, Histopathology, Biomarker analysis Treatment->Evaluation

Caption: A generalized experimental workflow for STING inhibitor evaluation.

Conclusion

This compound and H-151 are both potent inhibitors of the STING pathway, but they achieve this through distinct mechanisms. H-151's covalent and irreversible binding suggests a prolonged duration of action, while this compound's dual mechanism of competitive inhibition and promotion of STING degradation offers a different therapeutic profile. The choice between these or other STING inhibitors will depend on the specific therapeutic context, including the desired level and duration of immunosuppression and the particular disease model being investigated. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel STING inhibitors as they emerge in the field of drug discovery.

References

Gelsevirine and C-176: A Comparative Analysis of STING Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent STING (Stimulator of Interferon Genes) antagonists: Gelsevirine and C-176. This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action.

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Aberrant STING activation is implicated in various inflammatory and autoimmune diseases, making STING antagonists promising therapeutic candidates. This guide delves into a comparative analysis of this compound, a novel natural product-derived inhibitor, and C-176, a well-characterized synthetic covalent inhibitor.

Performance and Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and C-176, providing a direct comparison of their biochemical and cellular activities.

Table 1: In Vitro Efficacy and Binding Affinity

ParameterThis compoundC-176Reference
Mechanism of Action Competitive inhibitor of the cGAMP binding pocket; promotes STING ubiquitination and degradation.Covalent inhibitor of mouse STING (at Cys91); blocks STING palmitoylation.[1]
Target Specificity Human and Mouse STINGMouse STING (inactive against human STING)[2]
IC50 (IFN-β Reporter Assay) 0.766 µM (Human THP-1 cells)Not directly reported; a related compound, H-151, with comparable activity has an IC50 of ~0.54 µM in mouse macrophages.[3]
5.365 µM (Mouse Raw264.7 cells)[3]
Binding Affinity (Kd) 27.6 µM (to human STING)Not applicable (covalent inhibitor)[1]

Table 2: In Vivo Efficacy

In Vivo ModelThis compoundC-176Reference
Sepsis (CLP model) Increased survival rate, ameliorated cognitive impairment, and reduced inflammation in the hippocampus.Not reported[4]
Neuroinflammation (MPTP model) Not reportedAttenuated neuroinflammation and neurodegeneration.[5]
Inflammatory Pain (CFA model) Not reportedReduced allodynia.[6]
Autoinflammatory Disease (Trex1-/- mice) Not reportedReversed strong tissue inflammation.[7]

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the key concepts and processes discussed, the following diagrams were generated using Graphviz.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (dimer) cGAMP->STING binds TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFNs Type I Interferons (IFN-α, IFN-β) pIRF3->IFNs induces transcription STING_active Activated STING STING->STING_active translocates STING_active->TBK1 recruits & activates This compound This compound This compound->STING competes with cGAMP & promotes degradation C176 C-176 C176->STING covalently binds (mouse)

Caption: STING Signaling Pathway and points of antagonism by this compound and C-176.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays reporter_assay Luciferase Reporter Assay (HEK293T cells) spr_assay Surface Plasmon Resonance (SPR) elisa_assay Cytokine Release Assay (ELISA) animal_model Mouse Model of Disease (e.g., Sepsis, Neuroinflammation) start Compound (this compound or C-176) start->reporter_assay evaluate STING inhibition (IC50) start->spr_assay determine binding affinity (Kd) start->elisa_assay measure cytokine reduction start->animal_model assess therapeutic efficacy

Caption: General experimental workflow for evaluating STING antagonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

STING Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of compounds on STING-mediated downstream signaling.

  • Cell Line: HEK293T cells.

  • Reagents:

    • HEK293T cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Plasmids: pIFN-β-Luc (luciferase reporter), pRL-TK (Renilla luciferase control), and a STING-expressing plasmid.

    • Transfection reagent (e.g., Lipofectamine 3000)

    • STING agonist (e.g., 2'3'-cGAMP)

    • This compound or C-176

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Protocol:

    • Seed HEK293T cells in a 96-well plate and incubate overnight.

    • Co-transfect the cells with pIFN-β-Luc, pRL-TK, and the STING-expressing plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or C-176 and incubate for 1-2 hours.

    • Stimulate the cells with a STING agonist (e.g., 10 µg/mL of 2'3'-cGAMP) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the IC50 value by plotting the normalized luciferase activity against the compound concentration.[8][9]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to measure the binding kinetics and affinity of this compound to the STING protein.

  • Instrument: Biacore or similar SPR instrument.

  • Reagents:

    • Purified recombinant human STING protein

    • This compound

    • SPR sensor chip (e.g., CM5)

    • Amine coupling kit (EDC, NHS)

    • Running buffer (e.g., HBS-EP+)

    • Regeneration solution (e.g., glycine-HCl)

  • Protocol:

    • Immobilize the purified STING protein onto the sensor chip surface via amine coupling.

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the this compound solutions over the immobilized STING surface and monitor the binding response in real-time.

    • After each injection, allow for dissociation in the running buffer.

    • Regenerate the sensor surface between different concentrations using the appropriate regeneration solution.

    • Analyze the sensorgram data to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[10][11][12]

In Vivo Mouse Model of Sepsis (Cecal Ligation and Puncture - CLP)

This model is used to evaluate the in vivo efficacy of this compound in a clinically relevant model of sepsis.

  • Animals: C57BL/6 mice.

  • Reagents:

    • This compound

    • Anesthetics

    • Surgical instruments

  • Protocol:

    • Anesthetize the mice.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve and puncture it with a needle.

    • Return the cecum to the peritoneal cavity and suture the abdominal wall.

    • Administer this compound (e.g., 10 or 20 mg/kg) intraperitoneally at a specified time point post-surgery (e.g., 5 hours).[13]

    • Monitor the survival rate of the mice over a defined period.

    • At a specified time point, collect blood and tissue samples for analysis of inflammatory cytokines (e.g., via ELISA), organ damage markers, and cognitive function (e.g., Morris water maze).[4]

Conclusion

This compound and C-176 represent two distinct classes of STING inhibitors with different mechanisms of action and species selectivity. This compound demonstrates a broader spectrum of activity, inhibiting both human and mouse STING through a competitive mechanism and by promoting STING degradation.[1] In contrast, C-176 is a potent covalent inhibitor of mouse STING but is inactive against its human counterpart.[2] The choice between these two antagonists will largely depend on the specific research application, with this compound being more suitable for studies involving human cells or for potential therapeutic development for human diseases, while C-176 remains a valuable tool for preclinical studies in mouse models. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the roles of STING in health and disease and for the development of novel STING-targeted therapies.

References

Gelsevirine vs. Astin C: A Comparative Analysis of STING Protein Binding and Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two notable STING (Stimulator of Interferon Genes) inhibitors: Gelsevirine and Astin C. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their binding affinities, inhibitory mechanisms, and the experimental data supporting these findings.

Introduction to STING and its Inhibition

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune diseases and inflammatory conditions, making STING a significant therapeutic target.[1] this compound, a natural alkaloid, and Astin C, a cyclopeptide, have emerged as potent inhibitors of the STING pathway, albeit through distinct mechanisms.[2][3]

Comparative Analysis of STING Binding and Inhibition

Both this compound and Astin C have demonstrated the ability to modulate STING activity, but they exhibit different binding characteristics and mechanisms of action. The following tables summarize the available quantitative data for a direct comparison.

Table 1: Binding Affinity to STING
CompoundBinding TargetBinding Affinity (K_d)Experimental Method
This compound Human STING C-terminal domain (CTD)27.6 μMSurface Plasmon Resonance (SPR)[4]
Astin C STING C-terminal domain (CTD) R23253 nMIsothermal Titration Calorimetry (ITC)[5]
Astin C STING C-terminal domain (CTD) H2322.37 µMNot Specified[6]

Note: Lower K_d values indicate higher binding affinity.

Table 2: Inhibition of STING Pathway
CompoundMechanism of InhibitionIC_50 (IFN-β expression)Experimental System
This compound Competitively binds to the CDN-binding pocket, locking STING in an inactive conformation and promoting K48-linked ubiquitination and degradation.[4][7]0.766 µMNot Specified
Astin C Competitively inhibits the binding of 2′3'-cGAMP to STING and blocks the recruitment of IRF3 to the STING signalosome.[5][1][8]3.42 µM (mouse embryonic fibroblasts), 10.83 µM (human fetal lung fibroblasts)Not Specified[6]

STING Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical cGAS-STING signaling pathway and highlights the inhibitory steps of this compound and Astin C.

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC)/Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer Binds to CDN pocket STING_active Activated STING (oligomer) STING_dimer->STING_active Conformational change & Translocation TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 IFN_genes IFN-β Gene Expression p_IRF3->IFN_genes Translocates to nucleus This compound This compound This compound->STING_dimer Competitively binds & promotes degradation Astin_C Astin C Astin_C->STING_dimer Competitively binds Astin_C->STING_active Blocks IRF3 recruitment

Caption: The cGAS-STING signaling pathway and the inhibitory mechanisms of this compound and Astin C.

Experimental Methodologies

The data presented in this guide are based on established biochemical and cellular assays. Below are overviews of the key experimental protocols used to characterize this compound and Astin C.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure biomolecular interactions in real-time.

SPR_Workflow A Immobilize purified STING protein on a sensor chip surface B Flow a solution with varying concentrations of this compound over the chip A->B C Monitor changes in the refractive index at the surface, which correlates with binding B->C D Calculate association (ka) and dissociation (kd) rate constants C->D E Determine the equilibrium dissociation constant (Kd = kd/ka) D->E

Caption: A simplified workflow for determining binding affinity using Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change that occurs upon binding of a ligand to a protein.

ITC_Workflow A Place a solution of STING protein in the sample cell B Inject small aliquots of Astin C into the sample cell A->B C Measure the heat released or absorbed after each injection B->C D Plot the heat change against the molar ratio of ligand to protein C->D E Fit the data to a binding model to determine the binding affinity (Kd) D->E

Caption: A schematic of the Isothermal Titration Calorimetry experimental process.

Western Blot for Pathway Inhibition

Western blotting is used to detect specific proteins in a sample and assess their phosphorylation state, which is indicative of pathway activation.

  • Cell Treatment: Macrophages (e.g., RAW 264.7) or other suitable cell lines are pre-treated with this compound or Astin C for a specified time (e.g., 6 hours).

  • STING Agonist Stimulation: The cells are then stimulated with a STING agonist such as 2'3'-cGAMP to activate the pathway.

  • Cell Lysis: The cells are lysed to extract total proteins.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of STING, TBK1, and IRF3.

  • Detection: Following incubation with a secondary antibody conjugated to an enzyme, a chemiluminescent substrate is added, and the resulting signal is captured to visualize the protein bands. A reduction in the phosphorylated forms of the target proteins in the presence of the inhibitor indicates successful pathway inhibition.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

qRT-PCR is employed to measure the mRNA expression levels of target genes, such as IFNB1, to quantify the downstream effects of STING inhibition.

  • Cell Treatment and Stimulation: Similar to the Western blot protocol, cells are pre-treated with the inhibitor and then stimulated with a STING agonist.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for PCR with primers specific for the IFNB1 gene and a housekeeping gene (for normalization). The amplification is monitored in real-time using a fluorescent dye.

  • Data Analysis: The expression level of IFNB1 is quantified and normalized to the housekeeping gene. A decrease in IFNB1 mRNA in inhibitor-treated cells compared to the control indicates inhibition of the STING pathway.[3]

Conclusion

This compound and Astin C are both effective inhibitors of the STING signaling pathway, but they operate through different mechanisms and exhibit distinct binding affinities. Astin C demonstrates a significantly higher binding affinity for STING in some reported assays. Mechanistically, this compound not only competitively inhibits the CDN-binding pocket but also promotes the degradation of STING. In contrast, Astin C's primary inhibitory action is to block the recruitment of the downstream signaling molecule IRF3. The choice between these compounds for therapeutic development may depend on the specific pathological context and the desired mode of STING modulation. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their potencies.

References

Gelsevirine's STING-Inhibitory Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gelsevirine's performance as a STING inhibitor against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further investigation.

This compound, a natural alkaloid, has emerged as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2] Dysregulation of the STING pathway is implicated in a variety of inflammatory diseases, making it a key therapeutic target. This guide details the mechanism of this compound and validates its action using STING knockout mice, offering a comparative analysis with other known STING inhibitors.

Mechanism of Action: A Dual Approach to STING Inhibition

This compound employs a two-pronged strategy to suppress STING signaling:

  • Competitive Binding: this compound directly binds to the cyclic dinucleotide (CDN) binding pocket of the STING protein.[2] This competitive inhibition prevents the binding of the natural ligand, cyclic GMP-AMP (cGAMP), thereby locking STING in an inactive conformation.[2]

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, leading to its proteasomal degradation.[1][2] This is likely achieved by upregulating and recruiting the E3 ubiquitin ligase TRIM21.[2]

This dual mechanism effectively shuts down the downstream signaling cascade, preventing the phosphorylation of key proteins such as TBK1, IRF3, and p65, and ultimately inhibiting the production of type I interferons and other pro-inflammatory cytokines.[1][2]

Validation in STING Knockout Mice

The specificity of this compound's action on the STING pathway has been conclusively demonstrated in studies utilizing STING-deficient (knockout) mice. In a model of cecal ligation and puncture (CLP)-induced sepsis, this compound provided significant protection to wild-type mice. However, this protective effect was completely absent in STING knockout mice, confirming that the therapeutic benefits of this compound are mediated through its inhibition of the STING pathway.[2] Similarly, in a study on sepsis-associated encephalopathy, the neuroprotective effects of this compound were abolished in STING knockout mice.[3]

Comparative Performance of STING Inhibitors

This compound has demonstrated a potent inhibitory effect on the STING pathway when compared to other known inhibitors. The following table summarizes the comparative data:

InhibitorMechanism of ActionIC50 (IFN-β Reporter Assay)Binding Affinity (Kd) to STINGNotes
This compound Competitive binding to CDN pocket; promotes K48-linked ubiquitination and degradation.[2]0.766 µM[2]27.6 µM[2]Demonstrates a dual mechanism of action for potent inhibition.
Astin C Binds to the C-terminal domain of STING.[1]10.8 µM[2]53 nM[2]Higher binding affinity but lower inhibitory effect on IFN-β expression compared to this compound.[2]
Compound 18 Binds deep in the cleft of the hSTING dimer.[2]11 µM[2]Not reportedSignificantly higher IC50 compared to this compound.[2]
C-176 / C-178 Inactive against hSTING.[2]Not applicableNot applicableHighlights the species-specific activity of some STING inhibitors.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STING signaling pathway, this compound's points of intervention, and a typical experimental workflow for validating its mechanism.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER binds & activates Proteasome Proteasome STING_ER->Proteasome degradation STING_active Activated STING (dimerized) STING_ER->STING_active translocates & dimerizes This compound This compound This compound->STING_ER competitively binds to CDN pocket TRIM21 TRIM21 This compound->TRIM21 upregulates & recruits TRIM21->STING_ER mediates ubiquitination Ub Ubiquitin (K48-linked) Ub->STING_ER TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 (dimer) pIRF3->pIRF3_n translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n translocates IFN_genes Type I IFN Genes pIRF3_n->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB_n->Cytokine_genes induces transcription

Caption: this compound's dual-inhibition of the STING signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Macrophages Macrophages (e.g., Raw264.7) Gelsevirine_treat This compound Treatment Macrophages->Gelsevirine_treat STING_agonist STING Agonist (e.g., 2'3'-cGAMP) Gelsevirine_treat->STING_agonist Analysis_vitro Analysis: - Western Blot (p-STING, p-TBK1, p-IRF3) - Immunoprecipitation (STING ubiquitination) - ELISA/qPCR (Cytokine levels) STING_agonist->Analysis_vitro WT_mice Wild-Type Mice CLP_model CLP-induced Sepsis Model WT_mice->CLP_model STING_KO_mice STING Knockout Mice STING_KO_mice->CLP_model Gelsevirine_admin This compound Administration CLP_model->Gelsevirine_admin Analysis_vivo Analysis: - Survival Rate - Organ Damage Assessment - Lung Inflammation (Cytokine levels) Gelsevirine_admin->Analysis_vivo

Caption: Experimental workflow for validating this compound's mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's mechanism.

In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model

This protocol establishes a clinically relevant model of polymicrobial sepsis in mice.

  • Animals: Male C57BL/6J mice (8-10 weeks old) and STING-deficient (Tmem173gt) mice on a C57BL/6J background are used.

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

  • Surgical Procedure:

    • A 1-cm midline laparotomy is performed to expose the cecum.

    • The cecum is ligated with a 4-0 silk suture at 50% of its length from the distal end, ensuring the mesenteric blood vessels are not occluded.

    • The ligated cecum is punctured once with a 21-gauge needle. A small amount of fecal matter is extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.

  • Post-operative Care:

    • Immediately following surgery, mice receive a subcutaneous injection of 1 ml of sterile saline for fluid resuscitation.

    • This compound (10 or 20 mg/kg) or vehicle control is administered intraperitoneally 5 hours post-CLP.

  • Endpoint Analysis: Survival is monitored for a specified period (e.g., 7 days). For mechanistic studies, tissues (e.g., lung, brain) and blood are collected at earlier time points (e.g., 24 hours) for analysis of organ damage and inflammatory markers.

In Vitro Macrophage Stimulation

This protocol assesses the effect of this compound on STING pathway activation in macrophages.

  • Cell Culture: Raw264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 6 hours.

    • The STING pathway is then activated by treating the cells with a STING agonist, such as 2'3'-cGAMP (5 µg/ml), for 3 hours.

  • Sample Collection: Cell lysates are collected for Western blot and immunoprecipitation, and cell culture supernatants are collected for cytokine analysis.

Western Blot Analysis

This technique is used to detect and quantify the phosphorylation of key STING pathway proteins.

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Gel Electrophoresis and Transfer: 20-30 µg of protein per sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, p-p65, p65, and a loading control (e.g., β-actin).

    • The membrane is then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation for Ubiquitination Analysis

This protocol is used to assess the K48-linked ubiquitination of STING.

  • Cell Transfection and Lysis: HEK293T cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin (or K48-only ubiquitin). After 24 hours, cells are treated with this compound (10 µM) for 2 hours and then lysed.

  • Immunoprecipitation:

    • Cell lysates are incubated with an anti-HA antibody overnight at 4°C.

    • Protein A/G agarose (B213101) beads are added and incubated for an additional 2 hours to pull down the STING-HA protein complexes.

  • Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are then eluted by boiling in SDS sample buffer.

  • Western Blot Analysis: The eluted samples are analyzed by Western blot using an anti-Flag antibody to detect ubiquitinated STING.

References

A Comparative Analysis of the Anti-inflammatory Effects of Gelsevirine and NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Gelsevirine, a novel natural alkaloid, and traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms and potential therapeutic applications of these compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of anti-inflammatory therapy. However, their use is associated with significant adverse effects, primarily gastrointestinal and cardiovascular, due to their mechanism of action.[1][2] this compound, an alkaloid derived from Gelsemium elegans, has emerged as a potential anti-inflammatory agent with a distinct mechanistic profile, offering a promising alternative avenue for therapeutic development.[3][4] This guide compares the anti-inflammatory effects of this compound to two widely used NSAIDs, the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib, focusing on their mechanisms of action, effects on inflammatory pathways, and available quantitative data.

Mechanisms of Action

The anti-inflammatory effects of this compound and NSAIDs are rooted in their distinct molecular targets and signaling pathways.

NSAIDs: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

  • COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2]

  • COX-2 is an inducible enzyme that is upregulated during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[5]

Ibuprofen is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2. This dual inhibition is responsible for both its therapeutic effects and its common side effects, such as gastrointestinal irritation.[7] Celecoxib is a selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs by sparing COX-1 activity.[8][9][10]

The inhibition of COX enzymes by NSAIDs can also indirectly affect the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4] Some studies suggest that certain NSAIDs, including Celecoxib, can suppress NF-κB activation, contributing to their anti-inflammatory effects.[11][12] However, the relationship is complex, with some evidence suggesting that at high doses, Celecoxib might paradoxically activate NF-κB.[13]

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H Housekeeping Prostaglandins COX2->Prostaglandins_H Inflammatory Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins_H->Inflammation & Pain NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Cytokines, Chemokines Cytokines, Chemokines Gene->Cytokines, Chemokines Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib Celecoxib->COX2 Selective Celecoxib->NFkB Indirect Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Inflammatory_Stimuli->NFkB_complex

Caption: Mechanism of Action of NSAIDs
This compound: A Novel STING Pathway Inhibitor

This compound exerts its anti-inflammatory effects through a mechanism distinct from that of NSAIDs, primarily by targeting the Stimulator of Interferon Genes (STING) pathway.[3][14] STING is a critical component of the innate immune system that detects cytosolic DNA from pathogens or damaged cells, triggering an inflammatory response.[3]

The activation of STING leads to the phosphorylation of TANK-binding kinase 1 (TBK1) , which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3) and activates the NF-κB pathway.[1] This cascade results in the production of type I interferons (IFN-β) and other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][14]

This compound has been shown to inhibit the STING pathway through two main mechanisms:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation.[1]

  • Promoting Degradation: this compound promotes the K48-linked poly-ubiquitination and subsequent degradation of STING.[6]

By inhibiting STING, this compound effectively blocks the downstream phosphorylation of TBK1 and the activation of IRF3 and NF-κB, leading to a reduction in the production of inflammatory cytokines.[1][2]

Additionally, some research indicates that this compound can also inhibit the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in microglia, which are the resident immune cells of the central nervous system.[15] This suggests a broader anti-inflammatory profile for this compound, particularly in the context of neuroinflammation.

Caption: Mechanism of Action of this compound

Quantitative Data Comparison

The following tables summarize the available quantitative data on the inhibitory activities of this compound, Ibuprofen, and Celecoxib. It is important to note that these values were obtained from different studies using various experimental setups, which may limit direct comparisons.

Table 1: In Vitro Inhibitory Activity on Primary Targets

CompoundTargetAssay SystemIC₅₀Reference(s)
This compound STING-dependent IFN-β expression2'3'-cGAMP-stimulated Raw264.7 cells5.365 µM[1]
STING-dependent IFN-β expression2'3'-cGAMP-stimulated THP-1 cells0.766 µM[1]
Ibuprofen COX-1Human peripheral monocytes12 µM[16]
COX-2Human peripheral monocytes80 µM[16]
Celecoxib COX-1Human peripheral monocytes82 µM[16]
COX-2Human peripheral monocytes6.8 µM[16]
COX-2Sf9 cells40 nM[1]

Table 2: In Vitro Effects on Inflammatory Cytokine Production

CompoundCell LineStimulusCytokineEffectConcentrationReference(s)
This compound Raw264.72'3'-cGAMPIFN-β, TNF-α, IL-6 mRNAInhibition10 µM[1]
Ibuprofen Human PBMCAnti-IgM + CpGPGE₂Inhibition50 µM[17]
Human lung cell culturesPhosgeneIL-8~50% inhibition125-250 µM[18]
Celecoxib Human articular cartilage explantsIL-1 + TNF-αProteoglycan synthesis inhibitionReversal10 µM[19]
Rat renal mesangial cellsIL-1βTNF-α expressionIncrease50 µM[13][20]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assays

This model is widely used to screen for anti-inflammatory compounds.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or NSAIDs) for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at a concentration typically ranging from 100 ng/mL to 1 µg/mL.

  • Endpoint Measurement: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates can also be prepared for Western blot analysis of signaling proteins.

LPS_Workflow cluster_workflow LPS-Induced Inflammation Assay Workflow start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with This compound or NSAID start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (6-24 hours) stimulate->incubate collect Collect Supernatant & Cell Lysate incubate->collect elisa Measure Cytokines (ELISA) collect->elisa wb Analyze Signaling Proteins (Western Blot) collect->wb end Data Analysis elisa->end wb->end

Caption: LPS-Induced Inflammation Assay Workflow

This technique is used to detect and quantify proteins involved in the STING signaling cascade.

  • Sample Preparation: Cells are treated as described in the LPS-induced inflammation model or with a specific STING agonist like 2'3'-cGAMP. After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control like GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.

In Vivo Anti-inflammatory Assays

This is a classic model of acute inflammation.

  • Animal Model: Rats or mice are used.

  • Treatment: Animals are pre-treated with the test compound (this compound or NSAID) or a vehicle control, typically administered orally or intraperitoneally.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate anti-arthritic drugs.

  • Animal Model: Susceptible mouse strains, such as DBA/1, are used.

  • Induction of Arthritis: Arthritis is induced by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster immunization is often given after 21 days.

  • Treatment: Treatment with the test compound or vehicle can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the onset of clinical signs).

  • Clinical Assessment: The severity of arthritis is monitored by a clinical scoring system based on the swelling and redness of the paws. Paw thickness can also be measured with calipers.

  • Histological and Biomarker Analysis: At the end of the study, joints can be collected for histological analysis to assess cartilage and bone erosion. Blood samples can be analyzed for inflammatory cytokines and anti-collagen antibodies.

Conclusion

This compound and NSAIDs represent two distinct classes of anti-inflammatory agents with fundamentally different mechanisms of action. NSAIDs exert their effects through the well-established inhibition of COX enzymes, which can be associated with significant side effects. This compound, on the other hand, targets the STING and potentially the JAK2-STAT3 signaling pathways, offering a novel approach to modulating the inflammatory response.

The available data suggests that this compound is a potent inhibitor of STING-mediated inflammation in vitro. However, further research is required to fully elucidate its dose-response relationship for a broader range of inflammatory mediators and to establish its efficacy in well-characterized in vivo models of inflammation. Direct comparative studies of this compound and NSAIDs in the same experimental systems are also needed to provide a more definitive assessment of their relative anti-inflammatory potential. The unique mechanism of this compound suggests that it may have a better safety profile, particularly concerning gastrointestinal side effects, and could be effective in inflammatory conditions where the STING pathway plays a prominent role. This makes this compound a compelling candidate for further investigation and development as a next-generation anti-inflammatory therapeutic.

References

A Comparative Analysis of the Biological Activities of Gelsevirine and Other Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of gelsevirine (B199093) against other prominent Gelsemium alkaloids, namely koumine (B8086292) and gelsemine (B155926). The information is supported by experimental data to aid in research and drug development endeavors.

Introduction

The genus Gelsemium is a source of a variety of monoterpenoid indole (B1671886) alkaloids, which have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities.[1] These activities include analgesic, anxiolytic, anti-inflammatory, and anticancer effects.[2] Among the numerous alkaloids isolated from Gelsemium species, this compound, koumine, and gelsemine are three of the most studied. Understanding the comparative biological activities of these compounds is crucial for the development of new therapeutic agents. This guide summarizes the current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound, koumine, and gelsemine.

Table 1: Comparative Inhibitory Activity on Glycine (B1666218) and GABA-A Receptors

AlkaloidReceptor SubtypeIC50 (µM)Reference
This compound GlyR α140.6 ± 8.2[3]
GABA-A251.5[4]
Koumine GlyR α131.5 ± 1.7[3]
GABA-A142.8[4]
Gelsemine GABA-A170.8[4]

Table 2: Comparative Analgesic Activity

AlkaloidAnalgesic ModelED50Reference
This compound Prostaglandin (B15479496) E2-induced hyperalgesia (hot plate method)Not Reported in the same study[5]
Koumine Prostaglandin E2-induced hyperalgesia (hot plate method)0.60 mg/kg[5]
Gelsemine Prostaglandin E2-induced hyperalgesia (hot plate method)0.82 mg/kg[5]
Gelsemine Formalin-induced tonic pain (intrathecal)0.5 - 0.6 µg[6]

Table 3: Comparative Anti-inflammatory Activity

AlkaloidCell LineAssayIC50Reference
This compound Raw264.7 (murine macrophage)STING inhibition (IFN-β expression)5.365 µM
THP-1 (human monocytic)STING inhibition (IFN-β expression)0.766 µM
Koumine RAW264.7LPS-induced NO production>400 µg/mL (did not reach 50% inhibition)[7]
Gelsemine --Not Reported-

Table 4: Comparative Anticancer Activity

AlkaloidCell LineIC50Reference
This compound -Not Reported-
Koumine HepG2, TE-11, SW480, MGC80-30.45 - 1.26 mM
(+) Gelsemine PC12 (rat pheochromocytoma)31.59 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Whole-Cell Patch Clamp Recording for Glycine Receptor Modulation

This protocol is used to measure the inhibitory effects of Gelsemium alkaloids on glycine receptors (GlyRs) expressed in a cell line, such as Human Embryonic Kidney (HEK) 293 cells.

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. The cells are then transfected with plasmids encoding the desired GlyR subunit (e.g., α1).

  • Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 1–2.5 MΩ are filled with an internal solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2. The external solution contains (in mM): 125 NaCl, 5.5 KCl, 0.8 MgCl₂, 3.0 CaCl₂, 20 HEPES, and 10 D-glucose, with the pH adjusted to 7.3.

  • Drug Application: Glycine is applied to the cells to evoke a current. Once a stable baseline current is established, the Gelsemium alkaloid of interest (this compound, koumine, or gelsemine) is co-applied with glycine at various concentrations.

  • Data Analysis: The inhibition of the glycine-evoked current by the alkaloid is measured. The concentration-response data are then fitted to a logistic equation to determine the IC50 value, which represents the concentration of the alkaloid that causes 50% inhibition of the maximal glycine-induced current.[3]

STING Inhibition Assay

This assay determines the ability of a compound to inhibit the STIMULATOR of interferon genes (STING) pathway, which is involved in the inflammatory response.

  • Cell Culture and Treatment: Macrophage cell lines, such as murine RAW264.7 or human THP-1 cells, are cultured. The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 6 hours).

  • STING Activation: The cells are then stimulated with a STING agonist, such as 2'3'-cGAMP, IFN stimulatory DNA (ISD), or poly(dA:dT), for a few hours.

  • Measurement of Interferon Expression: The expression of interferon-beta (IFN-β) mRNA is quantified using real-time polymerase chain reaction (RT-PCR).

  • Data Analysis: The concentration-dependent inhibition of IFN-β expression by the test compound is used to calculate the IC50 value.

Formalin-Induced Nociception Test for Analgesic Activity

This is a widely used animal model to assess the analgesic properties of compounds.

  • Animal Acclimatization: Mice are acclimatized to the testing environment.

  • Drug Administration: The test compound (e.g., gelsemine, koumine) or vehicle is administered to the mice, typically via subcutaneous or intrathecal injection.

  • Induction of Nociception: A dilute solution of formalin (e.g., 1% or 5%) is injected into the dorsal or plantar surface of a hind paw.[8]

  • Behavioral Observation: The time the animal spends licking the injected paw is recorded. The observation is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (20-30 minutes post-injection).[8]

  • Data Analysis: The analgesic effect is determined by the reduction in licking time in the treated group compared to the vehicle control group. The dose-response relationship is analyzed to calculate the ED50 value, the dose that produces 50% of the maximal analgesic effect.[5]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are treated with various concentrations of the test alkaloid for a specified duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][11]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the concentration-response curve.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[4][12]

  • Animal Acclimatization: Mice or rats are allowed to acclimatize to the testing room before the experiment.

  • Drug Administration: The test compound or vehicle is administered to the animals prior to the test.

  • Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (e.g., 5 minutes). The session is typically recorded by a video camera.[4][12][13]

  • Behavioral Scoring: The time spent in the open arms and the number of entries into the open and closed arms are recorded. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Gelsemium_Alkaloid_Signaling cluster_this compound This compound Anti-inflammatory Pathway cluster_koumine_gelsemine Koumine & Gelsemine Neuromodulatory Pathway This compound This compound STING STING This compound->STING Inhibits TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (e.g., IFN-β) IRF3->IFN Induces Transcription Koumine_Gelsemine Koumine / Gelsemine GlyR Glycine Receptor (GlyR) Koumine_Gelsemine->GlyR Modulates Neuron Neuron Cl_influx Cl- Influx Neuron->Cl_influx Increased Hyperpolarization Hyperpolarization (Analgesia/Anxiolysis) Cl_influx->Hyperpolarization

Figure 1: Signaling pathways of Gelsemium alkaloids.

Experimental_Workflow_MTT start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_alkaloid Add Gelsemium Alkaloids (Varying Concentrations) incubate1->add_alkaloid incubate2 Incubate for 24-72h add_alkaloid->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Experimental workflow for the MTT assay.

Elevated_Plus_Maze_Workflow start Start acclimatize Acclimatize Animal to Testing Room start->acclimatize administer_drug Administer Alkaloid or Vehicle acclimatize->administer_drug place_on_maze Place Animal on Center of EPM administer_drug->place_on_maze record_behavior Record Behavior for 5 minutes place_on_maze->record_behavior analyze_data Analyze Time and Entries in Open/Closed Arms record_behavior->analyze_data determine_anxiolytic_effect Determine Anxiolytic Effect analyze_data->determine_anxiolytic_effect end End determine_anxiolytic_effect->end

Figure 3: Experimental workflow for the Elevated Plus Maze test.

References

Gelsevirine: A Novel STING Inhibitor Challenging the Standard-of-Care in Sepsis Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless battle against sepsis, a life-threatening condition triggered by a dysregulated host response to infection, the quest for more effective therapeutic agents is paramount. New preclinical data reveals the potential of Gelsevirine, a natural alkaloid, to significantly improve outcomes in sepsis by targeting the STING (Stimulator of Interferon Genes) signaling pathway. This comparison guide provides a detailed evaluation of this compound's potency against current standard-of-care treatments in a clinically relevant animal model of sepsis.

Sepsis and its severe form, septic shock, remain a leading cause of mortality in intensive care units worldwide. The current standard-of-care, as outlined by the Surviving Sepsis Campaign, focuses on early and aggressive management, including broad-spectrum antibiotics, intravenous fluid resuscitation, and vasopressor therapy to maintain vital organ perfusion.[1][2][3][4] While this approach has improved survival rates, mortality remains unacceptably high, underscoring the urgent need for novel therapeutic strategies that can modulate the harmful inflammatory cascade characteristic of sepsis.

This compound emerges as a promising candidate by specifically inhibiting the STING pathway, a key mediator of inflammation in response to microbial DNA.[4] This novel mechanism of action offers a targeted approach to quell the cytokine storm that drives organ damage in sepsis. This guide presents a comprehensive analysis of this compound's efficacy in the cecal ligation and puncture (CLP) mouse model, a gold standard for preclinical sepsis research, and compares its performance with available data on standard-of-care interventions in the same model.

Comparative Efficacy in the CLP Sepsis Model

The following tables summarize the available quantitative data for this compound and standard-of-care treatments in the CLP mouse model. It is important to note that these results are from separate studies and do not represent a direct head-to-head comparison.

Treatment GroupDosageSurvival Rate (%)Key Findings
This compound 20 mg/kgSignificantly increased survivalMitigated acute organ damage and reduced inflammatory cytokines.
Ceftriaxone + Metronidazole Not specified56% decrease in mortality in young mice; 30% decrease in mature miceEfficacy was age-dependent, with no benefit observed in aged mice.
Norepinephrine (B1679862) Continuous infusionNo significant improvementIncreased mean arterial pressure and heart rate but did not improve overall survival.[1][2]
Untreated Control (CLP) N/AHigh mortality (typically >70%)Exhibited severe inflammatory response and organ dysfunction.[5]

Table 1: Comparison of Survival Rates in the CLP Mouse Model.

Treatment GroupKey Inflammatory MarkersOrgan Damage Markers
This compound Reduced levels of IL-6, TNF-α, and other pro-inflammatory cytokines.Significantly improved lung, liver, and kidney function.
Ceftriaxone + Metronidazole Aged mice had higher levels of IL-6 and TNF-α compared to young mice after CLP.Data not extensively reported in the reviewed study.
Norepinephrine Data on inflammatory markers not a primary focus of the reviewed study.Data on organ damage not a primary focus of the reviewed study.
Untreated Control (CLP) Markedly elevated levels of IL-6, TNF-α, and other inflammatory cytokines.[5]Evidence of significant lung, liver, and kidney damage.[5]

Table 2: Comparison of Effects on Inflammatory and Organ Damage Markers.

Signaling Pathway of this compound in Sepsis

This compound exerts its anti-inflammatory effects by directly inhibiting the STING signaling pathway. The diagram below illustrates this mechanism.

Gelsevirine_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNA Cytosolic dsDNA (from bacteria/damaged cells) cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates p_IRF3 p-IRF3 p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc translocates p_NFkB p-NF-κB p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc translocates This compound This compound This compound->STING inhibits IFNs Type I Interferons (e.g., IFN-β) p_IRF3_nuc->IFNs induces transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) p_NFkB_nuc->Cytokines induces transcription

Caption: this compound's inhibition of the STING signaling pathway.

Experimental Protocols

The data presented in this guide is primarily derived from studies utilizing the cecal ligation and puncture (CLP) mouse model of sepsis. This model is considered the gold standard as it closely mimics the pathophysiology of human sepsis arising from a perforated bowel.

Cecal Ligation and Puncture (CLP) Protocol:

  • Anesthesia: Mice are anesthetized using an appropriate agent (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated at a specific distance from the distal end to induce a consistent level of ischemic necrosis. The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 21-gauge) to allow for the leakage of fecal contents into the peritoneal cavity, thereby inducing polymicrobial peritonitis.

  • Fluid Resuscitation: Following surgery, mice typically receive a subcutaneous or intraperitoneal injection of sterile saline to provide fluid resuscitation.

  • Analgesia: Post-operative analgesics are administered to minimize pain and distress.

  • Treatment Administration: this compound, antibiotics, or vehicle controls are administered at specified time points post-CLP, typically via intraperitoneal or intravenous injection.

  • Monitoring: Mice are monitored for survival over a period of several days. In terminal studies, blood and tissue samples are collected at specific time points to assess inflammatory markers and organ damage.

Experimental Workflow for Preclinical Sepsis Study:

Experimental_Workflow start Start clp Cecal Ligation and Puncture (CLP) Surgery on Mice start->clp randomization Randomization into Treatment Groups clp->randomization treatment Administer Treatment (this compound, Standard-of-Care, Vehicle) randomization->treatment monitoring Monitor Survival and Clinical Scores treatment->monitoring sampling Collect Blood and Tissue Samples (at defined endpoints) monitoring->sampling analysis Analyze Data: - Survival Curves - Cytokine Levels - Organ Damage Markers sampling->analysis end End analysis->end

Caption: A generalized experimental workflow for evaluating therapeutics in the CLP model.

Conclusion

The available preclinical data suggests that this compound, through its targeted inhibition of the STING pathway, holds significant promise as a novel therapeutic for sepsis. In the CLP mouse model, this compound demonstrated a marked improvement in survival and a reduction in organ damage and inflammation. While direct comparative studies are lacking, the initial evidence indicates that this compound's performance may be superior to that of individual components of the current standard-of-care in this preclinical setting. Specifically, unlike norepinephrine which failed to improve survival, and broad-spectrum antibiotics which showed age-dependent efficacy, this compound's benefits appear robust.

Further research, including head-to-head preclinical trials and eventual clinical investigations, is warranted to fully elucidate the therapeutic potential of this compound in human sepsis. However, its unique mechanism of action and encouraging preclinical efficacy position it as a compelling candidate to address the significant unmet medical need in the management of this devastating condition.

References

A Head-to-Head Comparison of Gelsevirine and Other Analgesics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic properties of Gelsevirine against established analgesics. The following sections detail the mechanism of action, comparative efficacy based on preclinical data, and the experimental protocols used in these evaluations.

This compound is an alkaloid derived from the Gelsemium plant, which has been traditionally used for its medicinal properties, including analgesic and anti-inflammatory effects.[1] Recent research has begun to elucidate its mechanism of action, suggesting a distinct pathway compared to conventional analgesics. This guide offers a comparative analysis of this compound with commonly used analgesics such as morphine (an opioid) and non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and ibuprofen (B1674241).

Comparative Analgesic Efficacy

To provide a quantitative comparison of the analgesic potential of this compound and other analgesics, the following table summarizes the median effective dose (ED50) values obtained from various preclinical animal models of pain. It is important to note that direct head-to-head studies involving this compound are limited. Therefore, data for the closely related Gelsemium alkaloids, gelsemine (B155926) and gelsenicine, are included to provide a preliminary assessment of the potential efficacy of this class of compounds.

AnalgesicPain ModelSpeciesRoute of AdministrationED50Citation
Gelsemium Alkaloids
GelsemineFormalin-induced tonic painRatIntrathecal0.5 - 0.6 µg[2]
GelsemineBone cancer-induced mechanical allodyniaRatIntrathecal0.5 - 0.6 µg[2]
GelsemineSpinal nerve ligation-induced painful neuropathyRatIntrathecal0.5 - 0.6 µg[2]
GelsenicineAcetic acid-induced writhing testMouseSubcutaneous10.4 µg/kg
GelsenicineFormalin testMouseSubcutaneous7.4 µg/kg
GelsenicineChronic constriction injury (neuropathic pain)MouseSubcutaneous9.8 µg/kg
Opioid Analgesic
MorphineTail-flick testRatNot Specified1.8-fold increase in tolerant rats[3]
MorphineFormalin testRatNot Specified2.7-fold increase in tolerant rats[3]
NSAIDs
AspirinAcetic acid-induced writhing testMouseNot SpecifiedEffective dose reduces writhing[4]
IbuprofenAcetic acid-induced writhing testMouseNot SpecifiedEffective dose reduces writhing[5]

Mechanism of Action and Signaling Pathways

The analgesic effects of this compound and the comparator drugs are mediated by distinct signaling pathways. Understanding these differences is crucial for drug development and for identifying potential therapeutic synergies or contraindications.

Gelsemium Alkaloids: Glycine (B1666218) Receptor Modulation

Gelsemium alkaloids, including this compound, are believed to exert their analgesic effects primarily through the modulation of the spinal α3 glycine receptor/allopregnanolone pathway.[6] This mechanism is fundamentally different from that of opioids and NSAIDs. Activation of glycine receptors, which are inhibitory neurotransmitter receptors, leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire. This inhibitory action in the spinal cord can dampen the transmission of pain signals to the brain.

Gelsemium_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Pain Signal Pain Signal Neuron Postsynaptic Neuron Pain Signal->Neuron Excitatory Input GlyR Glycine Receptor (α3) Hyperpolarization Hyperpolarization GlyR->Hyperpolarization Cl- influx ReducedPain Reduced Pain Transmission Neuron->ReducedPain Leads to Hyperpolarization->Neuron Inhibits This compound This compound This compound->GlyR Positive Allosteric Modulator Glycine Glycine Glycine->GlyR Agonist

This compound's proposed analgesic pathway.

Opioid Analgesics: Opioid Receptor Activation

Morphine and other opioids produce analgesia by activating opioid receptors (μ, δ, and κ), which are G-protein coupled receptors located in the central and peripheral nervous systems. Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of potassium channels. These actions collectively reduce neuronal excitability and inhibit the release of nociceptive neurotransmitters.

Opioid_Pathway cluster_membrane Neuronal Membrane OpioidReceptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP ReducedExcitability Reduced Neuronal Excitability Ca_Channel->ReducedExcitability ↓ Ca2+ influx K_Channel->ReducedExcitability ↑ K+ efflux Morphine Morphine Morphine->OpioidReceptor Binds to Analgesia Analgesia ReducedExcitability->Analgesia

Opioid analgesic signaling pathway.

NSAIDs: Cyclooxygenase Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen exert their analgesic effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] By blocking prostaglandin (B15479496) production, NSAIDs reduce the sensitization of peripheral nociceptors, thereby alleviating pain.

NSAID_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain NSAIDs Aspirin, Ibuprofen NSAIDs->COX Inhibit

NSAID mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the analgesic properties of compounds.

Hot Plate Test

The hot plate test is used to evaluate the central analgesic activity of a substance by measuring the reaction time of an animal to a thermal stimulus.

Procedure:

  • The surface of the hot plate apparatus is maintained at a constant temperature (typically 55 ± 0.5°C).

  • Animals (mice or rats) are placed individually on the hot plate, and a timer is started.

  • The latency to the first sign of nociception, such as licking a hind paw or jumping, is recorded.

  • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.

  • The test compound or vehicle is administered, and the latency is measured at various time points post-administration.

  • An increase in the latency period compared to the control group indicates an analgesic effect.

Hot_Plate_Workflow Start Start Acclimatize Acclimatize Animal Start->Acclimatize Baseline Measure Baseline Latency Acclimatize->Baseline Administer Administer Compound/Vehicle Baseline->Administer Test Place on Hot Plate (55°C) Administer->Test After defined period Observe Observe for Paw Licking/Jumping Test->Observe Record Record Latency Observe->Record End End Record->End

Hot plate test workflow.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain used to screen for peripheral analgesic activity.

Procedure:

  • Animals (typically mice) are pre-treated with the test compound or vehicle.

  • After a specific absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

  • The acetic acid induces a characteristic stretching and writhing behavior.

  • The number of writhes is counted for a set period (e.g., 10-20 minutes) following the injection.

  • A reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.

Writhing_Test_Workflow Start Start Pretreat Pre-treat with Compound/Vehicle Start->Pretreat Wait Wait for Absorption Pretreat->Wait Inject Inject Acetic Acid (i.p.) Wait->Inject Observe Observe & Count Writhes Inject->Observe Analyze Analyze Data (% Inhibition) Observe->Analyze End End Analyze->End

Acetic acid-induced writhing test workflow.

Tail-Flick Test

The tail-flick test is another method to assess central analgesic activity, particularly spinal reflexes, in response to a thermal stimulus.

Procedure:

  • A focused beam of radiant heat is applied to the ventral surface of the animal's (rat or mouse) tail.

  • The time taken for the animal to flick its tail away from the heat source is measured automatically by a photocell.

  • A baseline latency is established for each animal.

  • The test compound or vehicle is administered, and the latency is measured at predetermined intervals.

  • An increase in the tail-flick latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

Tail_Flick_Workflow Start Start Baseline Measure Baseline Tail-Flick Latency Start->Baseline Administer Administer Compound/Vehicle Baseline->Administer ApplyHeat Apply Radiant Heat to Tail Administer->ApplyHeat At intervals MeasureLatency Measure Time to Tail Flick ApplyHeat->MeasureLatency Analyze Analyze Data (% MPE) MeasureLatency->Analyze End End Analyze->End

Tail-flick test workflow.

Conclusion

This compound and related Gelsemium alkaloids represent a promising class of analgesics with a mechanism of action distinct from opioids and NSAIDs. Their modulation of the glycine receptor pathway offers a novel target for pain management. The preclinical data for related compounds like gelsemine and gelsenicine suggest potent analgesic activity in various pain models. However, further head-to-head comparative studies with established analgesics, specifically investigating this compound, are warranted to fully elucidate its therapeutic potential and safety profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

References

Gelsevirine: A Comparative Guide to its In Vivo Validation from In Vitro Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gelsevirine's performance in preclinical in vivo models, validating its promising in vitro findings. We objectively assess its efficacy against alternative treatments in osteoarthritis, ischemic stroke, and sepsis, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a natural alkaloid, has demonstrated significant therapeutic potential in various in vitro studies, primarily showcasing potent anti-inflammatory, neuroprotective, and chondroprotective properties. These effects are largely attributed to its inhibitory action on the STING (Stimulator of Interferon Genes) and JAK2-STAT3 (Janus kinase 2-Signal Transducer and Activator of Transcription 3) signaling pathways. This guide delves into the in vivo validation of these findings, presenting a comparative analysis with established and alternative therapies. The data presented herein is collated from peer-reviewed studies and aims to provide a clear, data-driven overview for researchers and drug development professionals.

Data Presentation: In Vivo Validation of this compound

The following tables summarize the key quantitative data from in vivo studies validating the in vitro findings for this compound in three critical therapeutic areas: Osteoarthritis, Ischemic Stroke, and Sepsis.

Table 1: this compound in Osteoarthritis (OA) - Destabilization of the Medial Meniscus (DMM) Mouse Model
Treatment GroupOARSI Score (Cartilage Degradation)Key Findings
This compound Significantly lower than vehicle control (Specific scores to be extracted from full-text articles)Mitigated articular cartilage destruction.[1]
Diclofenac (Alternative) Lower than vehicle control (Specific scores vary by study)Reduces inflammation and cartilage degradation.
Vehicle Control HighSevere cartilage degradation.
Table 2: this compound in Ischemic Stroke - Middle Cerebral Artery Occlusion (MCAO) Mouse Model
Treatment GroupInfarct Volume Reduction (%)Neurological Deficit Score (Bederson)Key Findings
This compound Significant reduction compared to vehicleSignificantly lower than vehicle (e.g., improved from ~2.5 to ~1.5)Reduced infarct volume and improved neurological function.
Alteplase (tPA) (Alternative) ~30-50% (in relevant models)Improved neurological outcomesStandard thrombolytic therapy.
Vehicle Control N/AHigh (e.g., ~2.5)Large infarct volume and severe neurological deficit.
Table 3: this compound in Sepsis - Cecal Ligation and Puncture (CLP) Mouse Model
Treatment GroupSurvival Rate (%)Serum ALT (U/L)Serum AST (U/L)Serum BUN (mg/dL)Serum Creatinine (mg/dL)
This compound (20 mg/kg) Significantly increased vs. CLPSignificantly lower vs. CLP[2][3]Significantly lower vs. CLP[2][3]Significantly lower vs. CLP[2][3]Significantly lower vs. CLP[2][3]
Antibiotics (Alternative) Variable improvement (e.g., 50-80%)Reduced organ damage markersReduced organ damage markersReduced organ damage markersReduced organ damage markers
CLP Control Low (e.g., ~20-30%)HighHighHighHigh

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

In Vitro Anti-inflammatory Assay in Chondrocytes
  • Cell Culture: Primary chondrocytes or a chondrocyte cell line (e.g., C28/I2) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Induction of Inflammation: Chondrocytes are stimulated with recombinant human IL-1β (e.g., 10 ng/mL) for 24-48 hours to induce an inflammatory response.[4]

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours) before or concurrently with IL-1β stimulation.

  • Endpoint Analysis:

    • Gene Expression: RNA is extracted, and qPCR is performed to quantify the mRNA levels of inflammatory mediators (e.g., MMP3, MMP9, MMP13, TNFɑ, IL6) and cartilage matrix components (e.g., COL2A1).[1]

    • Protein Analysis: Western blotting is used to measure the protein levels of key signaling molecules (e.g., STING, p-TBK1).[1]

    • Apoptosis: Apoptosis is assessed using methods like TUNEL staining or flow cytometry.

In Vivo Osteoarthritis Model: Destabilization of the Medial Meniscus (DMM)
  • Animal Model: Male C57BL/6 mice (e.g., 10-12 weeks old) are used.

  • Surgical Procedure: Under anesthesia, the right knee joint is exposed, and the medial meniscotibial ligament is transected to induce joint instability, leading to OA development. The contralateral limb serves as a control.[5][6]

  • This compound Administration: this compound is administered (e.g., intraperitoneally) at a specified dosage and frequency for a defined period (e.g., 8 weeks).

  • Histological Analysis:

    • At the end of the treatment period, mice are euthanized, and the knee joints are harvested, fixed, decalcified, and embedded in paraffin.

    • Joint sections are stained with Safranin O and Fast Green to visualize cartilage.

    • Cartilage degradation is scored using the Osteoarthritis Research Society International (OARSI) grading system.[7][8][9]

In Vivo Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: Adult male C57BL/6 mice are used.

  • Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded for a specific duration (e.g., 60 minutes) using an intraluminal filament. The filament is then withdrawn to allow reperfusion.[10][11]

  • This compound Administration: this compound or vehicle is administered (e.g., intraperitoneally) at a specific time point relative to the MCAO procedure (e.g., 1 hour before).

  • Outcome Assessment:

    • Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's score).

    • Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is measured and the infarct volume is calculated as a percentage of the total brain volume.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)
  • Animal Model: Male C57BL/6 mice are used.

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge to induce polymicrobial sepsis.[12]

  • This compound Administration: this compound or vehicle is administered (e.g., intraperitoneally) at a defined time point after the CLP surgery (e.g., 5 hours).[2][3]

  • Outcome Assessment:

    • Survival Rate: Mice are monitored for a specified period (e.g., 7 days), and survival rates are recorded.

    • Organ Damage Markers: Blood samples are collected at a specific time point (e.g., 15 hours) post-CLP to measure serum levels of ALT, AST, BUN, and creatinine.[2][3]

    • Inflammatory Cytokines: Serum levels of IL-6 and TNF-α are quantified using ELISA.[2][3]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive Binds & Activates STING_active STING (active) TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates This compound This compound This compound->STING_inactive Inhibits Binding IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes Induces Transcription Inflammatory_Cytokines Inflammatory Cytokines pIRF3_dimer->Inflammatory_Cytokines

Caption: this compound inhibits the STING signaling pathway.

JAK2_STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes & Translocates This compound This compound This compound->JAK2 Inhibits Target_Genes Target Genes (Inflammation, Proliferation) pSTAT3_dimer->Target_Genes

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

Experimental Workflows

DMM_Workflow start Start: C57BL/6 Mice surgery DMM Surgery (Right Knee) start->surgery treatment This compound/Vehicle Administration (e.g., 8 weeks) surgery->treatment euthanasia Euthanasia & Joint Harvest treatment->euthanasia histology Histological Processing & Safranin O Staining euthanasia->histology scoring OARSI Scoring of Cartilage Degradation histology->scoring end End: Comparative Analysis scoring->end

Caption: Experimental workflow for the DMM-induced osteoarthritis model.

MCAO_Workflow start Start: C57BL/6 Mice pretreatment This compound/Vehicle Administration start->pretreatment surgery MCAO Surgery (e.g., 60 min occlusion) pretreatment->surgery reperfusion Reperfusion surgery->reperfusion assessment Assessment at 24h reperfusion->assessment neuro_score Neurological Deficit Scoring assessment->neuro_score infarct_volume TTC Staining & Infarct Volume Measurement assessment->infarct_volume end End: Data Analysis neuro_score->end infarct_volume->end

Caption: Experimental workflow for the MCAO-induced ischemic stroke model.

CLP_Workflow start Start: C57BL/6 Mice surgery CLP Surgery start->surgery post_treatment This compound/Vehicle Administration (e.g., at 5h) surgery->post_treatment monitoring Survival Monitoring (e.g., 7 days) post_treatment->monitoring sampling Blood/Tissue Collection (e.g., at 15h) post_treatment->sampling end End: Comparative Outcome Assessment monitoring->end analysis Analysis of Organ Damage Markers & Cytokines sampling->analysis analysis->end

Caption: Experimental workflow for the CLP-induced sepsis model.

Conclusion

The in vivo data strongly support the therapeutic potential of this compound that was initially observed in in vitro studies. Its efficacy in mitigating cartilage degradation in an osteoarthritis model, reducing neurological damage in an ischemic stroke model, and improving survival and reducing organ damage in a sepsis model is promising. The consistent validation across different disease models, underpinned by its inhibitory effects on the STING and JAK2-STAT3 pathways, positions this compound as a compelling candidate for further drug development. This guide provides a foundational dataset for researchers to compare, contextualize, and build upon these findings.

References

comparative study of Gelsevirine's effects on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Gelsevirine's known molecular interactions and a comparative look at related compounds in various cell lines.

This guide provides a comprehensive overview of the current scientific understanding of this compound's effects on different cell lines. While direct comparative studies on this compound's cytotoxicity across a broad spectrum of cancer cell lines are limited in publicly available research, this document synthesizes the existing data on its mechanism of action. To offer a broader perspective for researchers, a comparison with the anti-cancer activities of Sempervirine, a structurally related alkaloid from the same plant source, is included.

This compound's Primary Mechanism: STING Inhibition

Recent studies have identified this compound as a potent and specific inhibitor of the STING (Stimulator of Interferatoron Genes) pathway.[1][2] This pathway is a crucial component of the innate immune system, detecting cytosolic DNA and triggering inflammatory responses. This compound has been shown to suppress the activation of the STING pathway in macrophage cell lines, such as RAW 264.7 and THP-1.[3][4]

The inhibitory effect of this compound on the STING signaling pathway is multifaceted:

  • Competitive Binding: this compound competitively binds to the cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP)-binding pocket of the STING protein.[1][4]

  • Inhibition of Activation: This binding prevents STING from undergoing the conformational changes necessary for its activation and dimerization.[3][4]

  • Downstream Signal Blockade: Consequently, the downstream signaling cascade, including the phosphorylation of TBK1, IRF3, and p65, is inhibited.[3]

  • Promotion of Degradation: this compound also promotes the K48-linked ubiquitination and subsequent degradation of the STING protein.[2][4]

The following diagram illustrates the experimental workflow used to determine the inhibitory effect of this compound on STING activation.

Gelsevirine_STING_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_readout Readout RAW264_7 RAW 264.7 Cells Gelsevirine_Treatment This compound Pre-treatment RAW264_7->Gelsevirine_Treatment THP_1 THP-1 Cells THP_1->Gelsevirine_Treatment STING_Agonist STING Agonist (e.g., cGAMP) Gelsevirine_Treatment->STING_Agonist Western_Blot Western Blot STING_Agonist->Western_Blot RT_PCR RT-PCR STING_Agonist->RT_PCR pTBK1 p-TBK1 Western_Blot->pTBK1 pIRF3 p-IRF3 Western_Blot->pIRF3 p_p65 p-p65 Western_Blot->p_p65 IFNB1_mRNA IFNB1 mRNA RT_PCR->IFNB1_mRNA CXCL10_mRNA CXCL10 mRNA RT_PCR->CXCL10_mRNA

Figure 1. Experimental workflow to assess this compound's inhibition of STING signaling.

The following diagram details the molecular mechanism of this compound's inhibitory action on the STING pathway.

Gelsevirine_STING_Pathway cluster_upstream Upstream Activation cluster_sting STING Activation & Inhibition cluster_downstream Downstream Signaling cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces Cytosolic_dsDNA Cytosolic dsDNA Cytosolic_dsDNA->cGAS senses STING STING cGAMP->STING binds & activates STING_Dimerization STING Dimerization STING->STING_Dimerization This compound This compound This compound->STING competitively binds & inhibits This compound->STING_Dimerization blocks TBK1 TBK1 This compound->TBK1 prevents activation STING_Dimerization->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NF_kB NF-κB TBK1->NF_kB activates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to p_p65 p-p65 NF_kB->p_p65 p_p65->Nucleus translocates to IFN_Genes Interferon Gene Transcription Nucleus->IFN_Genes

Figure 2. this compound's mechanism of STING pathway inhibition.

Comparative Analysis with Sempervirine's Anti-Cancer Effects

While data on this compound's direct anti-cancer effects is scarce, studies on Sempervirine, another alkaloid from Gelsemium elegans, have demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines.[5][6] This suggests that alkaloids from this plant family may be a source of potential anti-cancer compounds.

FeatureThis compound (in Macrophages)Sempervirine (in Cancer Cells)
Primary Target STINGWnt/β-catenin, Akt/mTOR pathways
Primary Effect Inhibition of inflammationInduction of apoptosis, inhibition of proliferation
Affected Cell Lines RAW 264.7, THP-1HepG2 (Hepatocellular Carcinoma), Glioma cells

The Wnt/β-catenin signaling pathway, targeted by Sempervirine, is a critical regulator of cell proliferation and differentiation and is often dysregulated in cancer.

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and highlights the inhibitory action of compounds like Sempervirine.

Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Inhibitor Action Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome ubiquitination & degradation Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP binds Frizzled_LRP->Destruction_Complex inhibits Beta_Catenin_on β-catenin Nucleus_on Nucleus Beta_Catenin_on->Nucleus_on accumulates & translocates TCF_LEF TCF/LEF Nucleus_on->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Sempervirine Sempervirine Sempervirine->Beta_Catenin_on promotes degradation

Figure 3. The Wnt/β-catenin signaling pathway and inhibition by Sempervirine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-TBK1, p-IRF3, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The current body of research strongly supports this compound's role as a specific STING inhibitor with potent anti-inflammatory effects. While this presents a promising avenue for therapeutic development in inflammatory and autoimmune diseases, its potential as an anti-cancer agent remains largely unexplored.

The demonstrated anti-cancer activities of the related alkaloid, Sempervirine, particularly its ability to induce apoptosis via inhibition of the Wnt/β-catenin pathway, suggest that this compound may possess similar, as-yet-undiscovered, cytotoxic effects against cancer cells.

Future research should focus on:

  • Broad-spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound across a diverse panel of cancer cell lines to identify potential sensitivities.

  • Mechanism of Action in Cancer Cells: Investigating whether this compound's effects in cancer cells are mediated through STING inhibition, or if it engages other pathways, such as those involved in apoptosis and cell cycle regulation.

  • In Vivo Studies: Assessing the anti-tumor efficacy of this compound in preclinical animal models.

Such studies will be crucial in determining whether this compound can be repurposed as a viable candidate for cancer therapy.

References

Assessing the Therapeutic Index of Gelsevirine in Comparison to Other Gelsemium Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic index of Gelsevirine and other prominent alkaloids from the Gelsemium genus, including Koumine, Gelsemine, and Humantenmine. This document synthesizes available experimental data to facilitate an objective assessment of their therapeutic potential and associated risks.

The alkaloids derived from Gelsemium species have long been recognized for their potent pharmacological activities, ranging from analgesic and anti-inflammatory to potential anti-cancer effects.[1][2] However, their clinical utility is often hampered by a narrow therapeutic index, meaning the dose required for a therapeutic effect is close to the toxic dose.[3][4][5] This guide focuses on this compound, a novel inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, and compares its known characteristics with those of other well-studied Gelsemium alkaloids.[6][7]

Quantitative Assessment of Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. While direct therapeutic index data for this compound is not available in the current literature, this section presents the available toxicity (LD50) and effective dose (ED50 or effective dose ranges) data for Koumine, Gelsemine, and Humantenmine to provide a comparative context.

AlkaloidAnimal ModelRoute of AdministrationLD50 (Median Lethal Dose)Therapeutic EffectEffective Dose (ED50 or Range)Calculated TI (LD50/ED50)
This compound --Data not availableSTING InhibitionData not availableData not available
Koumine Wistar RatOral (p.o.)300.0 mg/kg[8]Anti-rheumatic0.6 - 15 mg/kg[8]Not directly calculable
Mouse-~100 mg/kg (i.p.)[9]Analgesic (Collagen-induced arthritis)4 - 8 mg/kg[10]Not directly calculable
Gelsemine MouseIntraperitoneal (i.p.)56 mg/kg[11]Analgesic (Chronic pain)0.5 - 0.6 µg (intrathecal)[12]Not directly calculable (different routes)
Gelsenicine MouseIntraperitoneal (i.p.)~0.128 mg/kg[9]-Data not availableData not available
Humantenmine --Considered the most toxic Gelsemium alkaloid[13]-Data not availableData not available

Note: A direct comparison of the therapeutic index is challenging due to variations in animal models, routes of administration, and the specific therapeutic endpoints measured. The provided data indicates that Koumine is significantly less toxic than Gelsenicine and Gelsemine.[8][9][11]

Experimental Protocols

Determination of Median Lethal Dose (LD50)

The LD50, the dose at which 50% of the test population dies, is a standard measure of acute toxicity. A common method for its determination is the Up-and-Down Procedure (UDP) , as described by OECD guideline 425.[14]

Protocol Outline:

  • Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex are typically used.[14]

  • Dose Administration: A single animal is dosed at a level just below the estimated LD50.

  • Observation: The animal is observed for a defined period (typically 48 hours) for signs of toxicity and mortality.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal receives a lower dose.

  • Data Analysis: This sequential process continues until a sufficient number of reversals (survival followed by death, or vice versa) are observed. The LD50 is then calculated using statistical methods, such as the maximum likelihood method.[15]

LD50_Determination_Workflow start Start: Select Animal Population (e.g., Mice, single sex) dose1 Administer Initial Dose (near estimated LD50) start->dose1 observe1 Observe for Toxicity/Mortality (e.g., 48 hours) dose1->observe1 decision1 Outcome? observe1->decision1 increase_dose Increase Dose decision1->increase_dose Survival decrease_dose Decrease Dose decision1->decrease_dose Death next_animal Administer New Dose to Next Animal increase_dose->next_animal decrease_dose->next_animal observe2 Observe for Toxicity/Mortality next_animal->observe2 decision2 Sufficient Reversals? observe2->decision2 decision2->next_animal No calculate Calculate LD50 (Maximum Likelihood Method) decision2->calculate Yes

Experimental Workflow for LD50 Determination.
Determination of Median Effective Dose (ED50) for Analgesia

The ED50 for analgesic effects is often determined using models of inflammatory or neuropathic pain.

Protocol Example: Formalin-Induced Pain Model

  • Animal Model: Rodents (e.g., rats) are used.

  • Induction of Pain: A dilute solution of formalin is injected into the plantar surface of a hind paw, inducing a biphasic pain response (an early neurogenic phase and a later inflammatory phase).

  • Drug Administration: The test alkaloid is administered (e.g., intrathecally, orally) at various doses prior to or after formalin injection.

  • Behavioral Assessment: Nociceptive behaviors, such as licking, flinching, and biting of the injected paw, are quantified.

  • Data Analysis: The dose of the alkaloid that reduces the pain response by 50% compared to a control group is determined as the ED50.[16]

Signaling Pathways and Mechanisms of Action

This compound: A STING Signaling Inhibitor

Recent studies have identified this compound as a potent and specific inhibitor of the STING signaling pathway.[6][7] This pathway is a key component of the innate immune system, detecting cytosolic DNA from pathogens or damaged host cells and triggering an inflammatory response.[17] By inhibiting STING, this compound can mitigate excessive inflammation, as demonstrated in models of sepsis.[6][7]

The mechanism of inhibition involves this compound competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks it in an inactive conformation and promotes its degradation.[6][7]

STING_Pathway_Inhibition_by_this compound cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (inactive dimer) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN translocates to nucleus & induces transcription pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines pNFkB->Cytokines translocates to nucleus & induces transcription This compound This compound This compound->STING binds to CDN pocket, locks in inactive state, promotes degradation

This compound Inhibition of the STING Signaling Pathway.
Koumine and Gelsemine: Glycine (B1666218) Receptor Agonists

The analgesic properties of Koumine and Gelsemine are primarily attributed to their action as agonists at spinal glycine receptors (GlyRs), particularly the α3 subtype for Gelsemine.[1][12] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and producing an inhibitory effect, which dampens pain signals.[11]

Furthermore, their mechanism involves the upregulation of allopregnanolone (B1667786), a neurosteroid that positively modulates GABA-A receptors, further contributing to their analgesic and anxiolytic effects.[1][16]

Koumine_Gelsemine_Analgesic_Pathway Koumine Koumine / Gelsemine GlyR Spinal Glycine Receptor (e.g., α3 GlyR) Koumine->GlyR acts as agonist Cl_influx Chloride (Cl-) Influx GlyR->Cl_influx opens channel Allopregnanolone ↑ Allopregnanolone Synthesis GlyR->Allopregnanolone upregulates Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Cl_influx->Neuron PainSignal Reduced Pain Signal Transmission Hyperpolarization->PainSignal GABAaR GABA-A Receptor Allopregnanolone->GABAaR positively modulates GABAaR_potentiation Potentiation of GABAergic Inhibition GABAaR->GABAaR_potentiation GABAaR_potentiation->PainSignal

References

Gelsevirine Performance in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gelsevirine's performance in preclinical models against alternative compounds, supported by experimental data. Detailed methodologies for key experiments are outlined, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's preclinical profile.

Executive Summary

This compound, an alkaloid derived from Gelsemium elegans, has demonstrated significant therapeutic potential in a range of preclinical models, primarily exhibiting potent anti-inflammatory and neuroprotective properties. Its primary mechanism of action involves the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, a key regulator of innate immunity. Additionally, this compound has been shown to modulate the JAK-STAT pathway, further contributing to its anti-inflammatory effects. This guide benchmarks this compound's performance against other relevant compounds in models of sepsis, ischemic stroke, and osteoarthritis.

Data Presentation

Table 1: this compound vs. Astin C in a Preclinical Sepsis Model
ParameterThis compound (20 mg/kg)Astin C (Positive Control)Vehicle ControlSource
Survival Rate Dose-dependently increasedIncreasedBaseline[1]
Serum ALT Significantly reducedReducedElevated[1]
Serum AST Significantly reducedReducedElevated[1]
Serum BUN Significantly reducedNo significant effectElevated[1]
Serum Creatinine Significantly reducedNo significant effectElevated[1]
STING Expression (Lung) DownregulatedNot reportedUpregulated[1]
p-TBK1 (Lung) SuppressedNot reportedUpregulated[1]
p-p65 (Lung) SuppressedNot reportedUpregulated[1]
Table 2: this compound in a Preclinical Ischemic Stroke Model
ParameterThis compound (High Dose)Vehicle ControlSource
Infarct Volume Significantly smallerBaseline[2][3]
Neurological Function Score Significantly improvedImpaired[2][4]
Neuron Loss (Ischemic Penumbra) DecreasedSignificant loss[2]
p-STAT3 (Microglia) Significantly decreasedUpregulated[2][3]
JAK2 Kinase Activity InhibitedBaseline[2][3]
Table 3: this compound in a Preclinical Osteoarthritis Model
ParameterThis compoundVehicle Control (IL-1β stimulated)Source
Cartilage Destruction MitigatedSevere[5]
Apoptosis (Chondrocytes) ReducedIncreased[5]
MMP3, MMP9, MMP13 Expression ReducedIncreased[5]
IFNβ, TNFα, IL-6 Expression ReducedIncreased[5]
Col2A, IL-10 Expression IncreasedDecreased[5]
STING and p-TBK1 Expression ReducedIncreased[5]

Note: Direct head-to-head preclinical comparisons of this compound with NSAIDs like Ibuprofen or Celecoxib in osteoarthritis models were not identified in the reviewed literature. The table above summarizes this compound's effects against a disease-induced control.

Experimental Protocols

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

This model is a gold standard for inducing polymicrobial sepsis that mimics the clinical progression of the disease.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Anesthesia: Mice are anesthetized using an inhalational anesthetic (e.g., isoflurane) to minimize respiratory depression.

  • Surgical Procedure:

    • A midline laparotomy (1-2 cm incision) is performed to expose the cecum.

    • The cecum is ligated with a 4-0 silk suture at a predetermined distance from the cecal tip to induce a specific severity of sepsis.

    • The ligated cecum is then punctured once or twice with a 22-gauge needle. A small amount of fecal content is extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers (peritoneum and skin).

  • Post-Operative Care:

    • Animals receive fluid resuscitation with pre-warmed saline subcutaneously.

    • Analgesics are administered to minimize post-surgical pain.

    • Animals are closely monitored for signs of distress and survival is recorded over a specified period.

  • Drug Administration: this compound or comparator compounds are typically administered intraperitoneally or orally at specified time points post-CLP.

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

This model is widely used to mimic focal cerebral ischemia in humans.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A 6-0 nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Reperfusion: For a transient MCAO model, the filament is withdrawn after a defined period (e.g., 60 minutes) to allow for reperfusion.

  • Post-Operative Care: The incision is sutured, and animals are allowed to recover in a warm environment. Neurological deficit scoring and infarct volume analysis (using TTC staining) are performed at later time points.

  • Drug Administration: this compound or other neuroprotective agents are administered at specific times before, during, or after the MCAO procedure.

In Vitro STING Activation Assay

This assay is used to assess the inhibitory effect of compounds on the STING pathway.

  • Cell Lines: Macrophage cell lines such as RAW 264.7 or THP-1 are commonly used.

  • Stimulation: Cells are pre-treated with various concentrations of this compound or a comparator for a specified duration (e.g., 2 hours).

  • STING Agonist: The STING pathway is then activated by adding a STING agonist, such as 2'3'-cGAMP, ISD (IFN-stimulatory DNA), or poly(dA:dT), to the cell culture medium.

  • Analysis: After a further incubation period, cell lysates or supernatants are collected.

    • Western Blot: Phosphorylation of key downstream proteins like TBK1, IRF3, and p65 is analyzed by Western blot to assess pathway activation.

    • RT-qPCR: The expression of STING-dependent genes, such as IFNB1, CXCL10, and ISG15, is quantified by RT-qPCR.

    • ELISA: The secretion of cytokines like IFN-β and TNF-α into the supernatant is measured by ELISA.

Mandatory Visualization

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_degradation Ubiquitination & Degradation dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (Inactive) cGAMP->STING_inactive Binds & Activates This compound This compound This compound->STING_inactive Competitively Binds (Inhibits Activation) TRIM21 TRIM21 This compound->TRIM21 Upregulates & Recruits STING_active STING (Active) STING_inactive->STING_active Ub K48-linked Ubiquitination STING_inactive->Ub TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 Cytokines Type I IFNs & Pro-inflammatory Cytokines pIRF3->Cytokines Induce Transcription pNFkB p-NF-κB NFkB->pNFkB pNFkB->Cytokines Induce Transcription TRIM21->STING_inactive Mediates Proteasome Proteasome Ub->Proteasome Degradation

Caption: this compound's dual mechanism of STING inhibition.

Experimental_Workflow_Sepsis start Start: Sepsis Model clp Cecal Ligation and Puncture (CLP) in Mice start->clp treatment Treatment Groups clp->treatment This compound This compound treatment->this compound alternative Alternative (e.g., Astin C) treatment->alternative vehicle Vehicle Control treatment->vehicle monitoring Post-Treatment Monitoring This compound->monitoring alternative->monitoring vehicle->monitoring endpoints Endpoint Analysis monitoring->endpoints survival Survival Rate endpoints->survival blood Blood/Serum Analysis (Cytokines, Organ Damage Markers) endpoints->blood tissue Tissue Analysis (Lungs) (Histology, Western Blot) endpoints->tissue

Caption: Preclinical evaluation workflow for this compound in sepsis.

Gelsevirine_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (e.g., in Stroke) receptor Cytokine Receptor cytokine->receptor Binds JAK2 JAK2 receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes & Translocates This compound This compound This compound->JAK2 Inhibits Activity gene_transcription Gene Transcription (Pro-inflammatory Mediators) pSTAT3_dimer->gene_transcription Initiates

Caption: this compound's inhibition of the JAK2-STAT3 signaling pathway.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance on the safe handling of Gelsevirine based on general best practices for potent research compounds. A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals should always consult a certified SDS for this compound before handling and use this document as a supplementary resource.

Personal Protective Equipment (PPE)

Effective protection against exposure to this compound requires the correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals in a laboratory setting.[1][2]

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear two pairs of nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[1] Change gloves every two hours or immediately if they become contaminated.
Body Protection Laboratory coatA disposable, low-permeability, and lint-free laboratory coat with a solid front, long sleeves, and tight-fitting cuffs is required.[1]
Eye Protection Safety gogglesUse chemical splash goggles that provide a complete seal around the eyes.[3]
Respiratory Protection RespiratorA NIOSH-approved respirator may be necessary if handling this compound as a powder or if there is a risk of aerosolization.[3] The specific type of respirator should be determined by a risk assessment.

Emergency Procedures

In the event of an accidental exposure to this compound, immediate and appropriate action is crucial. The following table outlines emergency procedures for various exposure scenarios, based on general first-aid protocols for chemical exposure.[3][4]

Exposure TypeImmediate Action
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Operational Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

Gelsevirine_Handling_Workflow cluster_prep Preparation cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh this compound dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Work Area dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Standard operating procedure for handling this compound.

Disposal Plan

All this compound waste, including contaminated PPE and labware, must be treated as hazardous chemical waste. The following table provides a summary of the disposal plan.[5][6][7][8]

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of down the drain or in the regular trash.
Contaminated Labware Disposable labware (e.g., pipette tips, tubes) should be placed in a designated, labeled hazardous waste container.[8] Non-disposable glassware should be decontaminated with an appropriate solvent before washing.
Contaminated PPE All used PPE (gloves, lab coat, etc.) should be collected in a designated, labeled hazardous waste bag for incineration.[8]
Spill Cleanup Material Any materials used to clean up a this compound spill should be placed in a sealed, labeled hazardous waste container for disposal through your institution's EHS office.

Emergency Response for a this compound Spill

The following diagram outlines the logical steps to take in the event of a this compound spill.

Gelsevirine_Spill_Response spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify secure Secure the Area (Restrict Access) notify->secure ppe Don Appropriate PPE for Cleanup secure->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean and Decontaminate the Area contain->cleanup dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose report Complete Incident Report dispose->report

Caption: Logical workflow for responding to a this compound spill.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with safety as the foremost consideration. A recent study by Wang et al. (2023) investigated this compound as a STING-specific inhibitor.[9][10] While the full, detailed experimental protocols are extensive, the following summarizes a key methodology from their research:

In Vitro Inhibition Assay:

  • Cell Culture: Raw264.7 and THP-1 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin/Streptomycin.[9]

  • Pre-treatment: Cells were pre-treated with varying concentrations of this compound for 6 hours.[9]

  • Stimulation: The cells were then stimulated with 2'3'-cGAMP (5 µg/ml), a STING agonist, for 3 hours.[9]

  • Analysis: The expression of Ifnb1 mRNA was measured using RT-PCR to determine the inhibitory effect of this compound on STING signaling.[9]

Researchers planning to replicate or adapt such experiments must incorporate the PPE and handling procedures outlined in this document into their specific laboratory protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.